2-Iodo-6-methylbenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-iodo-6-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO/c1-6-3-2-4-8(9)7(6)5-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQGAVISAINPPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)I)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Iodo-6-methylbenzaldehyde
Abstract
This technical guide provides a comprehensive overview of scientifically robust synthetic pathways for the preparation of 2-Iodo-6-methylbenzaldehyde, a key building block in the development of novel pharmaceuticals and complex organic molecules. This document is intended for an audience of researchers, medicinal chemists, and process development scientists. We will delve into two primary, field-proven methodologies: the Sandmeyer reaction, a classical and reliable approach, and Directed ortho-Metalation (DoM), a modern and highly regioselective strategy. For each pathway, we will explore the underlying chemical principles, provide detailed, step-by-step experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Introduction: The Significance of this compound
This compound is a versatile bifunctional aromatic compound. The presence of an aldehyde group allows for a wide range of subsequent transformations, including reductive aminations, Wittig reactions, and condensations, to build molecular complexity. The ortho-iodine and methyl substituents provide steric and electronic handles for further functionalization, particularly through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This unique substitution pattern makes it a valuable precursor for the synthesis of complex heterocyclic scaffolds and pharmacologically active agents.
Synthetic Pathway I: The Sandmeyer Reaction
The Sandmeyer reaction is a venerable and dependable method for the introduction of a halide onto an aromatic ring via a diazonium salt intermediate.[1][2] This pathway is particularly attractive due to the commercial availability of the key starting material, 2-amino-6-methylbenzaldehyde. The overall transformation involves two key steps: the diazotization of the primary amine and the subsequent displacement of the diazonium group with iodide.
Mechanistic Overview
The reaction proceeds via the in situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong mineral acid. The nitrous acid then reacts with the primary aromatic amine to form a stable arenediazonium salt at low temperatures (0-5 °C).[3] The diazonium group is an excellent leaving group (N₂ gas), and its displacement by an iodide anion, typically from potassium iodide, proceeds readily to yield the desired aryl iodide.[4] Unlike other Sandmeyer reactions that often require a copper(I) catalyst, the iodination is typically facile and does not necessitate a catalyst.
Visualizing the Sandmeyer Pathway
Caption: The Sandmeyer reaction pathway for the synthesis of this compound.
Experimental Protocol
Materials:
-
2-Amino-6-methylbenzaldehyde (Commercially available, e.g., from ChemScene[5])
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Diethyl Ether (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Preparation of the Amine Salt Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-6-methylbenzaldehyde (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water. Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring. A fine slurry of the amine hydrochloride may form.[4]
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this NaNO₂ solution dropwise to the cold amine salt solution, ensuring the temperature remains below 5 °C.[4] After the complete addition, continue stirring for an additional 15-30 minutes at 0-5 °C. The completion of diazotization can be confirmed by a positive test on starch-iodide paper (indicates a slight excess of nitrous acid).
-
Iodination: In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed. The reaction mixture may be allowed to warm to room temperature and stirred for 1-2 hours to ensure complete reaction.
-
Work-up: To remove any excess iodine, add a 10% aqueous solution of sodium thiosulfate until the dark color of iodine disappears.[4]
-
Extraction and Purification: Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous phase). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Synthetic Pathway II: Directed ortho-Metalation (DoM)
Directed ortho-Metalation is a powerful and highly regioselective method for the functionalization of aromatic rings.[6] This pathway involves the temporary protection of the aldehyde group, followed by a directed lithiation and subsequent quenching with an iodine source. This approach is more convergent than the Sandmeyer route as it starts from the readily available 2-methylbenzaldehyde.[7][8]
Mechanistic Overview
The DoM strategy for this synthesis can be broken down into three key stages:
-
Protection: The aldehyde group in 2-methylbenzaldehyde is highly reactive towards the organolithium bases used in DoM. Therefore, it must be protected, typically as an acetal, which is stable under strongly basic conditions.[2][9]
-
Directed ortho-Metalation and Iodination: The protected 2-methylbenzaldehyde derivative is then treated with a strong lithium base, such as n-butyllithium. The acetal group acts as a directing metalation group (DMG), guiding the deprotonation to the adjacent ortho position (the 6-position). The resulting aryllithium intermediate is then quenched with an electrophilic iodine source, such as molecular iodine (I₂), to install the iodine atom.[1]
-
Deprotection: The acetal protecting group is removed under acidic conditions to regenerate the aldehyde, yielding the final product.[10][11]
Visualizing the DoM Pathway
Caption: The Directed ortho-Metalation (DoM) pathway for the synthesis of this compound.
Experimental Protocol
Step 1: Acetal Protection of 2-Methylbenzaldehyde
Materials:
-
2-Methylbenzaldehyde
-
Anhydrous Methanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Saturated aqueous Sodium Bicarbonate
-
Diethyl Ether
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of 2-methylbenzaldehyde (1.0 eq) in anhydrous methanol (4 volumes), add a catalytic amount of concentrated hydrochloric acid (1-2 drops).[9]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC.
-
Upon completion, neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.
-
Remove the excess methanol under reduced pressure.
-
Add deionized water and extract the product with diethyl ether (3 x 2 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-(dimethoxymethyl)-1-methylbenzene, which can often be used in the next step without further purification.[9]
Step 2: Directed ortho-Metalation and Iodination
Materials:
-
2-(dimethoxymethyl)-1-methylbenzene (from Step 1)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Iodine (I₂)
-
Saturated aqueous Ammonium Chloride
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the protected aldehyde (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1 hour.
-
Prepare a solution of iodine (1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.[1]
-
After the addition is complete, allow the reaction to stir at -78 °C for another hour, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with a 10% sodium thiosulfate solution to remove excess iodine, then with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude iodinated acetal.
Step 3: Acetal Deprotection
Materials:
-
Crude iodinated acetal (from Step 2)
-
Acetone
-
Water
-
p-Toluenesulfonic acid (or another acid catalyst)
-
Ethyl Acetate
Procedure:
-
Dissolve the crude iodinated acetal in a mixture of acetone and water.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the mixture at room temperature or gently heat to reflux until the reaction is complete (monitor by TLC).[11]
-
Neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude this compound by column chromatography on silica gel.
Data Summary and Comparison
| Parameter | Sandmeyer Reaction Pathway | Directed ortho-Metalation Pathway |
| Starting Material | 2-Amino-6-methylbenzaldehyde | 2-Methylbenzaldehyde |
| Number of Steps | 1 (one-pot) | 3 |
| Key Reagents | NaNO₂, HCl, KI | CH₃OH, n-BuLi, I₂ |
| Pros | - High reliability- Utilizes a commercially available advanced intermediate- Well-established classical reaction | - High regioselectivity- Starts from a simpler, less expensive material- More convergent |
| Cons | - Requires handling of potentially unstable diazonium salts- Dependent on the availability of the amino-precursor | - Requires protection/deprotection steps- Involves handling of pyrophoric n-BuLi- Requires strictly anhydrous conditions |
Conclusion
This technical guide has detailed two robust and effective synthetic pathways for the preparation of this compound. The choice between the Sandmeyer reaction and the Directed ortho-Metalation approach will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the specific capabilities of the laboratory. The Sandmeyer reaction offers a more traditional and direct route from the corresponding aniline, while the DoM pathway provides a more convergent and highly regioselective modern alternative. Both methods, when executed with care and attention to the protocols outlined, will provide reliable access to this valuable synthetic intermediate.
References
-
Common Organic Chemistry. Lithiation / Iodination. [Link]
-
ResearchGate. Proposed mechanism for deprotection of benzaldehyde dimethyl acetal. [Link]
-
Stack, D. E., et al. (2017). One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. ResearchGate. [Link]
-
Tajbakhsh, M., et al. (2011). Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. PMC. [Link]
-
Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
YouTube. (2025). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. [Link]
-
Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]
-
Ali, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]
-
NCBI Bookshelf. (2021). Benzylidene protection of diol - Glycoscience Protocols. [Link]
-
ResearchGate. How do I selectively exchange iodine with lithiate?[Link]
-
Myers, A. G. Research Group. ortho metalation. [Link]
-
ResearchGate. (2025). An ab initio study of the reaction mechanism of 2-methylbenzaldehyde acetalization with methanol. [Link]
-
ResearchGate. The Proposed Reaction Mechanism for the Formation of 2-Methylbenzaldehyde Acetal. [Link]
-
Organic Chemistry Portal. Diazotisation. [Link]
-
Reddit. (2023). What's the most common method for the protection of aldehydes?[Link]
-
Directed (ortho) Metallation. [Link]
- Google Patents. Process for the preparation of ayl diazonium salts and reaction with nucleophiles.
-
Wierzbicki, M., et al. (2024). Aliphatic Amines Unlocked for Selective Transformations through Diazotization. PMC. [Link]
-
Wikipedia. 2-Methylbenzaldehyde. [Link]
-
Mastitski, A., et al. (2017). Potassium iodide catalysis in the alkylation of protected hydrazines. Estonian Academy Publishers. [Link]
Sources
- 1. Iodination (Lithiation/Iodination) [commonorganicchemistry.com]
- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. 2-Methylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 8. CAS 529-20-4: 2-Methylbenzaldehyde | CymitQuimica [cymitquimica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to 2-Iodo-6-methylbenzaldehyde: Properties, Reactivity, and Synthetic Utility
Abstract
2-Iodo-6-methylbenzaldehyde is a strategically important bifunctional aromatic compound, serving as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a sterically influenced aldehyde and a reactive carbon-iodine bond, makes it a valuable precursor for constructing complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, characteristic reactivity, and applications, with a focus on palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and mechanistic insights are provided for researchers, scientists, and professionals in drug development, aiming to leverage this reagent's full synthetic potential.
Introduction: The Strategic Value of Ortho-Substituted Benzaldehydes
In the landscape of synthetic organic chemistry, the precise assembly of molecular frameworks is paramount. Aryl halides and aldehydes are two of the most fundamental functional groups, each offering a distinct gateway to a vast array of chemical transformations. This compound combines these features in a sterically demanding ortho,ortho'-disubstituted pattern. This arrangement is not merely a combination of two functional groups; it creates a unique chemical entity where the reactivity of each group is modulated by the other. The iodine atom provides a handle for sophisticated carbon-carbon and carbon-heteroatom bond formations, primarily through transition-metal catalysis, while the aldehyde group serves as a versatile electrophile and a precursor for numerous other functionalities. This guide elucidates the properties and synthetic applications of this powerful reagent.
Physicochemical & Spectroscopic Profile
A thorough understanding of a reagent's physical and spectroscopic properties is the foundation of its effective use in the laboratory. This compound is typically a solid at ambient temperature.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1261826-51-0 | [1] |
| Molecular Formula | C₈H₇IO | [1] |
| Molecular Weight | 246.05 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| InChI Key | WFQGAVISAINPPF-UHFFFAOYSA-N | [1] |
Spectroscopic data is critical for reaction monitoring and product characterization. While a specific experimental spectrum for this compound is not detailed in the provided search results, typical proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts can be inferred from analogous structures.[2][3][4] The aldehyde proton (CHO) would appear as a singlet significantly downfield (~10 ppm). The aromatic protons would reside in the typical 7-8 ppm region, and the methyl protons (CH₃) would appear as a singlet further upfield (~2.5 ppm).
Synthesis of this compound
The preparation of this compound typically involves the ortho-iodination of 2-methylbenzaldehyde. This directed ortho-metalation followed by iodination is a common and effective strategy for introducing an iodine atom at a specific position.
Illustrative Synthetic Workflow
The diagram below outlines a generalized workflow for the synthesis, emphasizing the key stages from starting material to purified product.
Caption: Generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Preparation: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add anhydrous solvent (e.g., THF). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Metalation: Add 2-methylbenzaldehyde (1.0 eq) to the cooled solvent. Slowly add a solution of a strong, non-nucleophilic base like s-butyllithium in the presence of a chelating agent such as TMEDA (1.1 eq). The choice of a sterically hindered base is crucial to prevent competitive nucleophilic attack at the aldehyde carbonyl. Stir the resulting solution at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate.
-
Iodination: Prepare a solution of iodine (I₂) (1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. The deep color of the iodine solution should dissipate upon addition.
-
Quenching and Workup: After stirring for an additional hour, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume excess iodine. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude residue via flash column chromatography on silica gel to yield the pure this compound.
Chemical Reactivity: A Tale of Two Functional Groups
The synthetic power of this compound lies in the orthogonal reactivity of its two functional groups. The aldehyde can undergo classical transformations, while the aryl iodide is a prime substrate for modern cross-coupling chemistry.
Reactions at the Aldehyde Carbonyl
The aldehyde group can be readily transformed into a variety of other functionalities. Standard protocols for oxidation to a carboxylic acid (e.g., using Pinnick oxidation conditions), reduction to an alcohol (e.g., with NaBH₄), or olefination (e.g., Wittig reaction) are generally applicable. These transformations allow for the late-stage diversification of molecules built using the aryl iodide handle.
The Nexus of Reactivity: Palladium-Catalyzed Cross-Coupling
The carbon-iodine bond is the most reactive of the aryl halides (I > Br > Cl) in palladium-catalyzed oxidative addition, making this compound an excellent substrate for these reactions.[5] This allows for the construction of C-C and C-N bonds under relatively mild conditions.
The Suzuki-Miyaura coupling is a robust method for forming biaryl structures by coupling an organoboron reagent with an aryl halide.[6][7] This reaction is a cornerstone of medicinal chemistry for constructing complex scaffolds.
Protocol: Suzuki-Miyaura Coupling of this compound
-
Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).[8]
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Toluene, Dioxane, or THF) and water. The aqueous phase is essential for activating the boronic acid for transmetalation.[9]
-
Reaction: Heat the mixture under an inert atmosphere to a temperature between 80-100 °C. The progress of the reaction should be monitored by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography to yield the desired biaryl product.
The mechanism of the Suzuki coupling is a well-studied catalytic cycle.[10] The diagram below illustrates the key steps.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to arylethynes.[11][12] This reaction is invaluable for synthesizing linear, rigid structures often found in materials science and as precursors for more complex heterocycles.[13] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[12]
Key Considerations for Sonogashira Coupling:
-
Catalyst System: A combination of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper salt (e.g., CuI) is standard.
-
Base: An amine base, such as triethylamine or diisopropylamine, is required. It acts as both a base and often as the solvent.
-
Conditions: The reaction is typically run under mild, anaerobic conditions. Copper-free variations exist to avoid potential issues with alkyne homocoupling.[14]
Applications in Drug Discovery and Complex Synthesis
The true value of this compound is realized in its application as an intermediate in multi-step syntheses. For instance, a Suzuki coupling can be performed on the aryl iodide, followed by a condensation or cyclization reaction involving the aldehyde group to rapidly build molecular complexity. This strategy is frequently employed in the synthesis of novel heterocyclic scaffolds for medicinal chemistry programs, where the biaryl motif is a common feature in biologically active molecules.[15] The aldehyde can also be used to introduce other functionalities, such as in the synthesis of 1,5-benzodiazepines.[15]
Conclusion
This compound is a highly versatile and powerful building block for organic synthesis. The strategic placement of its aldehyde and iodo substituents allows for a wide range of selective transformations. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki and Sonogashira couplings, provides a reliable and efficient means to construct complex carbon skeletons. For the medicinal or materials chemist, this reagent offers a robust platform for the rapid assembly and diversification of novel molecular entities, underscoring its importance in modern synthetic chemistry.
References
- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
- 2-IODOBENZALDEHYDE(26260-02-6) 1H NMR spectrum. (n.d.). ChemicalBook.
- H-1 NMR Spectrum of 2,4,6-Trimethylbenzaldehyde. (n.d.).
- This compound | 1261826-51-0. (n.d.). Sigma-Aldrich.
- Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano.
- Sonogashira coupling. (n.d.). Wikipedia.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Copper-Catalyzed Regioselective Dehydrogenative Borylation: A Modular Platform Enabling C4-Borylated 2,1-Borazaronaphthalenes. (2026). Organic Letters. ACS Publications.
- Copper-Catalyzed Regioselective Dehydrogenative Borylation: A Modular Platform Enabling C4-Borylated 2,1-Borazaronaphthalenes. (2025). American Chemical Society.
- Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. (n.d.). PMC. NIH.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Suzuki cross-coupling reactions over Pd(II)-hydrotalcite catalysts in water. (2025). ResearchGate.
- This compound | 1261826-51-0. (n.d.). Sigma-Aldrich.
- Synthesis of Heterocyclic Compounds from 2-Methylbenzaldehyde: Application Notes and Protocols. (n.d.). Benchchem.
Sources
- 1. This compound | 1261826-51-0 [sigmaaldrich.com]
- 2. rsc.org [rsc.org]
- 3. 2-IODOBENZALDEHYDE(26260-02-6) 1H NMR [m.chemicalbook.com]
- 4. H-1 NMR Spectrum [acadiau.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. rsc.org [rsc.org]
- 14. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to 2-Iodo-6-methylbenzaldehyde: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 2-Iodo-6-methylbenzaldehyde, a key aromatic building block. We will explore its fundamental physicochemical properties, discuss its synthetic relevance, and detail its reactivity, offering insights for its application in medicinal chemistry and materials science.
Compound Identification and Core Properties
This compound is a disubstituted benzaldehyde derivative. The strategic placement of the iodo, methyl, and formyl groups on the aromatic ring makes it a versatile intermediate for complex molecular synthesis.
The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which is 1261826-51-0 .
Physicochemical Constants
A summary of the key physical and chemical properties for this compound is provided below. It is important to note that while some data are readily available from commercial suppliers, experimental values for properties such as melting and boiling points are not consistently reported in publicly available literature.
| Property | Value | Source |
| CAS Number | 1261826-51-0 | |
| Molecular Formula | C₈H₇IO | |
| Molecular Weight | 246.05 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥95% | |
| Storage Temperature | Ambient Temperature | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| InChI Key | WFQGAVISAINPPF-UHFFFAOYSA-N |
Reactivity Profile and Synthetic Utility
The synthetic value of this compound stems from the orthogonal reactivity of its two primary functional groups: the iodo group and the aldehyde group. This allows for sequential, selective transformations, a cornerstone of modern synthetic strategy.
The Role of the Iodine Atom
The carbon-iodine bond is the most reactive of the carbon-halogen bonds. The iodine atom is an excellent leaving group, making this position a prime site for transition metal-catalyzed cross-coupling reactions.[1] This opens up a vast chemical space for creating carbon-carbon and carbon-heteroatom bonds. Key examples of such reactions include:
-
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.
-
Heck Coupling: Reaction with alkenes to form substituted styrenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form N-aryl compounds.
The steric hindrance provided by the adjacent methyl group can influence the reaction kinetics and, in some cases, the regioselectivity of these coupling reactions.
The Versatility of the Aldehyde Group
The aldehyde functional group is one of the most versatile in organic chemistry. It can undergo a wide array of transformations, including:
-
Oxidation: Conversion to a carboxylic acid (2-iodo-6-methylbenzoic acid).
-
Reduction: Conversion to a primary alcohol (2-iodo-6-methylbenzyl alcohol).[2]
-
Reductive Amination: Reaction with an amine in the presence of a reducing agent to form a secondary or tertiary amine.
-
Wittig Reaction: Reaction with phosphorus ylides to form alkenes.
-
Condensation Reactions: Aldol or Knoevenagel condensations to form larger, more complex structures.
The diagram below illustrates the key reactive sites and potential transformations of this compound.
Caption: Reactivity map of this compound.
Representative Synthetic Protocol: Reduction of an Aromatic Aldehyde
While the synthesis of this compound is a specialized process, a common subsequent reaction is the selective reduction of the aldehyde to an alcohol. This protocol serves as a self-validating system for researchers working with similar substrates.
Objective: To synthesize (2-Iodo-6-methylphenyl)methanol from this compound.
Materials and Equipment:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: Dissolve 1.0 equivalent of this compound in methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. The causality here is to control the exothermic reaction of NaBH₄ with the solvent and the substrate, preventing side reactions.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) to the stirred solution in small portions over 15 minutes. The slow addition is critical to manage gas evolution (hydrogen) and maintain a low temperature.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting material. A self-validating system would show the disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until gas evolution ceases and the pH is slightly acidic. This step neutralizes the excess borohydride and the resulting borate esters.
-
Workup - Extraction: Remove the methanol using a rotary evaporator. To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove residual acid) and brine (to remove water).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: If necessary, the crude (2-Iodo-6-methylphenyl)methanol can be purified by flash column chromatography on silica gel.
References
-
Copper-Catalyzed Regioselective Dehydrogenative Borylation: A Modular Platform Enabling C4-Borylated 2,1-Borazaronaphthalenes. Organic Letters - ACS Publications. [Link][2]
Sources
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Iodo-6-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-6-methylbenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry. Its unique 2,6-disubstituted pattern, featuring a bulky iodine atom and a methyl group flanking the aldehyde functionality, introduces considerable steric hindrance. This steric congestion profoundly influences the molecule's conformation, reactivity, and potential applications as a building block in the synthesis of complex organic molecules, including pharmaceuticals and materials. This guide provides a comprehensive analysis of the molecular structure and conformational preferences of this compound, alongside a detailed synthetic protocol and spectroscopic analysis.
Molecular Structure and Physicochemical Properties
This compound is a solid at ambient temperature with the chemical formula C₈H₇IO.[1] The core of the molecule is a benzene ring substituted with an iodine atom at the 2-position, a methyl group at the 6-position, and a formyl (aldehyde) group at the 1-position.
| Property | Value | Source |
| Molecular Formula | C₈H₇IO | [1] |
| Molecular Weight | 246.05 g/mol | PubChem |
| CAS Number | 1261826-51-0 | [1] |
| Physical Form | Solid | [1] |
| Purity | 95% | [1] |
| InChI Key | WFQGAVISAINPPF-UHFFFAOYSA-N | [1] |
Conformational Analysis: The Impact of Steric Hindrance
The conformation of 2,6-disubstituted benzaldehydes is a subject of considerable interest, as the orientation of the aldehyde group relative to the flanking substituents dictates the molecule's reactivity. The primary conformational question for this compound is the rotational barrier around the C(aryl)-C(aldehyde) bond and the preferred dihedral angle of the formyl group.
Two principal planar conformations are typically considered for ortho-substituted benzaldehydes: the O-cis and O-trans conformers, where the aldehyde oxygen is directed towards or away from one of the ortho-substituents, respectively. In a 2,6-disubstituted system like this compound, the situation is more complex due to the presence of two bulky groups.
The significant steric bulk of the iodine atom and the methyl group is expected to force the aldehyde group out of the plane of the benzene ring to alleviate steric strain. This non-planar conformation is a common feature in sterically hindered molecules. The degree of this out-of-plane rotation will be a balance between the steric repulsion of the ortho substituents and the loss of resonance stabilization between the aldehyde's pi-system and the aromatic ring.
While a definitive crystal structure for this compound is not publicly available, we can infer its likely conformation from studies of related 2,6-disubstituted systems. It is highly probable that the molecule adopts a non-planar conformation where the aldehyde group is twisted at a significant angle relative to the aromatic ring. The precise equilibrium angle would require computational modeling or experimental determination.
Caption: Molecular Structure of this compound.
Synthesis of this compound
The synthesis of this compound is challenging due to the directing effects of the methyl and aldehyde groups. A direct electrophilic iodination of 2-methylbenzaldehyde would likely lead to a mixture of products with poor regioselectivity. A more effective and regioselective method is the palladium-catalyzed ortho-iodination of 2-methylbenzaldehyde using a transient directing group.[2]
Experimental Protocol: Palladium-Catalyzed Ortho-iodination
This protocol is adapted from a patented method for the ortho-iodination of benzaldehyde compounds.[2]
Materials:
-
2-Methylbenzaldehyde
-
N-Iodosuccinimide (NIS)
-
Palladium acetate (Pd(OAc)₂)
-
3,5-bis(Trifluoromethyl)aniline (as the aniline ligand)
-
Trifluoroacetic acid (TFA)
-
1,2-Dichloroethane (DCE)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add 2-methylbenzaldehyde (1.0 mmol), N-iodosuccinimide (1.5-2.5 mmol), palladium acetate (0.1 mmol), and 3,5-bis(trifluoromethyl)aniline (0.4 mmol).
-
Add 1,2-dichloroethane as the solvent.
-
Add trifluoroacetic acid (5-10 mmol) to the mixture.
-
Heat the reaction mixture to 60 °C and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to quench any remaining NIS.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Analysis (Predicted)
Predicted ¹H NMR Spectrum
-
Aldehyde Proton (-CHO): A singlet is expected in the downfield region, likely between δ 9.8 and 10.5 ppm. The steric hindrance from the ortho substituents may influence its precise chemical shift.
-
Aromatic Protons: Three protons on the aromatic ring will give rise to signals in the range of δ 7.0-8.0 ppm. Due to the substitution pattern, they will likely appear as a complex multiplet or as distinct doublets and triplets.
-
Methyl Protons (-CH₃): A singlet corresponding to the three methyl protons is expected around δ 2.5-2.7 ppm.
Predicted ¹³C NMR Spectrum
-
Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon will be the most downfield signal, anticipated in the region of δ 190-195 ppm.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons.
-
The carbon bearing the iodine (C-I) will be significantly shielded by the heavy atom effect and is expected to appear at a lower chemical shift compared to the other substituted carbons, likely in the range of δ 90-100 ppm.
-
The carbon attached to the aldehyde group (C-CHO) will be deshielded and is expected around δ 135-140 ppm.
-
The carbon with the methyl group (C-CH₃) is expected around δ 140-145 ppm.
-
The remaining three aromatic C-H carbons will resonate in the typical aromatic region of δ 125-135 ppm.
-
-
Methyl Carbon (-CH₃): The methyl carbon signal should appear in the upfield region, around δ 20-25 ppm.
Conclusion
This compound is a sterically congested molecule whose conformation is dominated by the repulsive interactions of its ortho substituents. This leads to a probable non-planar structure with the aldehyde group twisted out of the plane of the aromatic ring. Its synthesis requires a regioselective approach, such as the palladium-catalyzed ortho-iodination of 2-methylbenzaldehyde. The predicted spectroscopic data provide a useful guide for the characterization of this important synthetic intermediate. Further experimental and computational studies are warranted to fully elucidate its precise three-dimensional structure and conformational dynamics.
References
-
Hass, H. B.; Bender, M. L. o-Tolualdehyde. Org. Synth.1950 , 30, 99. DOI: 10.15227/orgsyn.030.0099. [Link]
- A method for ortho-iodination of benzaldehyde compounds. CN110845310A.
-
2-Methylbenzaldehyde | C8H8O | CID 10722. PubChem. [Link]
Sources
"2-Iodo-6-methylbenzaldehyde" solubility in common organic solvents
An In-depth Technical Guide to the Solubility of 2-Iodo-6-methylbenzaldehyde in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data table to offer a foundational understanding of the physicochemical principles governing its solubility. We will explore the molecular structure of this compound, predict its behavior in a range of common polar and non-polar organic solvents, and provide a detailed, field-proven experimental protocol for precise solubility determination. This guide is structured to empower scientists to make informed decisions for solvent selection in synthesis, purification, and formulation workflows.
Introduction to this compound and Its Scientific Importance
This compound is an aromatic aldehyde featuring a benzene ring substituted with an iodine atom, a methyl group, and a formyl (aldehyde) group at positions 2, 6, and 1, respectively. This ortho-substituted pattern creates steric hindrance around the aldehyde, influencing its reactivity and intermolecular interactions. Such halogenated aromatic aldehydes are valuable intermediates in organic synthesis, serving as building blocks for pharmaceuticals, agrochemicals, and materials science applications.
Understanding the solubility of this compound is a critical first step in its practical application. Solvent selection impacts reaction kinetics, purification efficiency (e.g., in crystallization and chromatography), and the ability to formulate a final product. This guide provides the necessary theoretical framework and practical steps to master the solubility profile of this compound.
Theoretical Framework: Predicting Solubility
The solubility of a solute in a solvent is governed by the principle of "similia similibus solvuntur" or "like dissolves like"[1][2]. This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.
Molecular Structure Analysis of this compound:
-
Aromatic Ring: The benzene core is non-polar and will engage in van der Waals interactions (specifically, London dispersion forces) with solvents.
-
Aldehyde Group (-CHO): The carbonyl (C=O) bond is polar, creating a dipole moment. This group can act as a hydrogen bond acceptor but not a donor.
-
Methyl Group (-CH₃): This is a non-polar, electron-donating group that contributes to the molecule's hydrophobic character.
-
Iodine Atom (-I): While iodine is electronegative, the carbon-iodine bond is only weakly polar. The large, electron-rich nature of the iodine atom makes it highly polarizable, enhancing London dispersion forces.
Overall, this compound is a moderately polar molecule. Its solubility will be a balance between the polar aldehyde group and the larger, non-polar iodinated aromatic ring. It is not expected to be soluble in water due to its significant non-polar character and lack of hydrogen bond donating ability. However, it is predicted to be soluble in a wide range of common organic solvents[3][4].
Predicted Solubility Profile of this compound
While specific quantitative solubility data for this compound is not widely published, we can predict its behavior based on its structure and data from the closely related analog, 2-methylbenzaldehyde (o-tolualdehyde). 2-Methylbenzaldehyde is reported to be soluble in organic solvents like ethanol, ether, chloroform, and acetone[3][4][5]. The addition of a large, polarizable iodine atom is expected to enhance solubility in non-polar and weakly polar solvents due to stronger dispersion forces.
The following table summarizes the predicted qualitative solubility. This should be used as a guideline and verified experimentally.
| Solvent Category | Solvent Name | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Ethanol, Methanol | Soluble | The alcohol's hydroxyl group can hydrogen bond with the aldehyde's oxygen. The alkyl portion of the alcohol interacts favorably with the aromatic ring. |
| Polar Aprotic | Acetone, Ethyl Acetate | Very Soluble | The strong dipole of these solvents interacts well with the polar aldehyde group. Their organic nature solvates the rest of the molecule effectively. |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds. | |
| Acetonitrile | Soluble | A polar aprotic solvent that should effectively solvate the molecule. | |
| Weakly Polar / Non-polar | Dichloromethane (DCM), Chloroform | Very Soluble | These halogenated solvents are excellent at dissolving moderately polar organic compounds. |
| Toluene, Benzene | Soluble | The aromatic rings of these solvents will interact favorably with the iodinated benzene ring of the solute via π-stacking and dispersion forces. | |
| Diethyl Ether | Soluble | A common, weakly polar solvent that effectively dissolves many organic compounds[4]. | |
| Hexane, Heptane | Sparingly Soluble to Soluble | As highly non-polar solvents, solubility will depend on the dominance of the large non-polar part of the solute molecule. Stronger dispersion forces from the iodine atom may increase solubility compared to non-iodinated analogs. | |
| Aqueous | Water | Insoluble | The large, non-polar iodinated aromatic ring dominates the molecule, making it hydrophobic. It is not expected to be water-soluble[6]. |
Experimental Protocol for Solubility Determination
Given the absence of published quantitative data, an experimental determination is necessary for any workflow requiring precise solubility values. The following protocol describes a robust gravimetric method for determining the solubility of a solid compound in an organic solvent at a specific temperature[7].
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Thermostatic shaker or water bath with magnetic stirring capabilities
-
Calibrated thermometer
-
Glass vials with screw caps (e.g., 4 mL or 20 mL)
-
Syringe filters (0.2 μm or 0.45 μm, PTFE or other solvent-compatible material)
-
Syringes
-
Pre-weighed collection vials
Workflow Diagram:
Caption: Experimental workflow for gravimetric solubility determination.
Step-by-Step Methodology:
-
Preparation:
-
Place an excess amount of this compound into a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.
-
Carefully add a known volume or mass of the chosen solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is typically recommended for novel systems[8].
-
After agitation, let the vial stand in the thermostatic bath for at least 2-4 hours to allow the excess solid to settle completely, leaving a clear, saturated supernatant[9].
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed (tared) collection vial. This step is critical to remove any microscopic solid particles.
-
Weigh the collection vial containing the filtered solution to determine the total mass of the solution.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator or vacuum oven) until the dissolved solid is completely dry.
-
Weigh the vial again to determine the mass of the recovered solute.
-
-
Calculation:
-
Mass of Solvent: Subtract the final mass of the solute from the total mass of the solution.
-
Solubility: Calculate the solubility in your desired units. For example, to calculate solubility in grams per 100 mL of solvent:
-
Solubility = (Mass of Solute / Mass of Solvent) * Density of Solvent * 100
-
-
Trustworthiness and Self-Validation:
-
Run in Triplicate: Perform the entire experiment three times to ensure reproducibility and calculate the standard deviation.
-
Confirm Saturation: Ensure undissolved solid remains in the equilibration vial at the end of the experiment.
-
Temperature Control: Maintain a constant and accurately measured temperature throughout the equilibration and settling phases, as solubility is temperature-dependent[2].
Conclusion
References
-
University of Toronto. (2023, August 31). Solubility of Organic Compounds. Chem LibreTexts. [Link]
- Nichols, L. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [https://www.deanza.edu/faculty/nicholsliisa/stories/storyReader 39)
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methylbenzaldehyde. PubChem. Retrieved January 19, 2026, from [Link]
-
Solubility of Things. (n.d.). o-Tolualdehyde. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2025, August 10). Solubility, Hansen solubility parameter and thermodynamic properties of etodolac in twelve organic pure solvents at different temperatures. [Link]
Sources
- 1. chem.ws [chem.ws]
- 2. m.youtube.com [m.youtube.com]
- 3. CAS 529-20-4: 2-Methylbenzaldehyde | CymitQuimica [cymitquimica.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 2-Methylbenzaldehyde | C8H8O | CID 10722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Introduction: A Chemist's Perspective on 2-Iodo-6-methylbenzaldehyde
An In-depth Technical Guide to the Safe Handling of 2-Iodo-6-methylbenzaldehyde
This compound is a substituted aromatic aldehyde, a class of compounds that serves as a versatile building block in synthetic organic chemistry. Its utility in the development of novel pharmaceuticals and complex molecules stems from the reactivity of its functional groups: the electrophilic aldehyde, the sterically hindered aromatic ring, and the reactive carbon-iodine bond, which is amenable to various cross-coupling reactions. However, the very features that make this compound synthetically valuable also dictate the need for stringent safety and handling protocols. This guide provides an in-depth analysis of the hazards associated with this compound and outlines field-proven procedures for its safe handling, storage, and disposal, ensuring the protection of laboratory personnel and the integrity of research.
Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of a chemical is the foundation of a robust safety protocol. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2] This is characteristic of many reactive aromatic aldehydes, whose carbonyl group can react with biological nucleophiles like proteins, leading to an irritant response.
GHS Classification
A comprehensive risk assessment begins with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The classifications for this compound are summarized below.
| Hazard Class | Hazard Category | Hazard Statement | GHS Pictogram |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
| Data sourced from Apollo Scientific Safety Data Sheet via Sigma-Aldrich.[2] |
The causality behind these classifications is rooted in the molecule's chemical reactivity. The aldehyde functional group is a known electrophile, capable of forming Schiff bases with amine residues in proteins on the skin and in the respiratory tract, triggering an inflammatory and irritant response.
Exposure Controls and Personal Protection
Mitigating the risks identified above requires a multi-layered approach, combining engineering controls with appropriate Personal Protective Equipment (PPE).
Engineering Controls: The Primary Barrier
Chemical Fume Hood: All handling of this compound, especially when dealing with the solid powder or creating solutions, must be conducted within a properly functioning chemical fume hood.[3][4] This is the most critical engineering control as it prevents the inhalation of airborne particles or vapors, directly addressing the H335 respiratory irritation hazard.[1][5] The hood's airflow contains and exhausts any potentially harmful dust or fumes away from the user's breathing zone.
Safety Stations: An accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[6][7] In the event of accidental large-scale exposure, these provide the immediate decontamination necessary to minimize injury.
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is not a substitute for robust engineering controls but is essential for protecting against direct contact. The selection of appropriate PPE must be deliberate and based on the specific hazards of the material.
| PPE Item | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile or Butyl rubber gloves.[8] | Provides a barrier against skin contact. Latex gloves are not recommended as they offer poor protection against many organic chemicals.[8] Always inspect gloves for tears or punctures before use and dispose of them immediately after handling the chemical. Wash hands thoroughly after removing gloves.[5] |
| Eye Protection | Chemical safety goggles with side shields, conforming to NIOSH (US) or EN 166 (EU) standards.[3][9] | Protects the eyes from splashes or airborne dust. Standard safety glasses are insufficient; fully sealed goggles are required to prevent exposure, addressing the H319 serious eye irritation hazard.[8] |
| Skin and Body Protection | A long-sleeved, flame-resistant laboratory coat. Closed-toe shoes. | Protects skin and personal clothing from accidental spills.[4][10] Shoes must cover the entire foot; sandals or perforated shoes are prohibited in the laboratory.[10] |
| Respiratory Protection | Not typically required if work is performed within a certified fume hood. | For situations where a fume hood is not available or during a large spill cleanup, a NIOSH-approved air-purifying respirator with organic vapor cartridges may be necessary.[3][8] |
Protocols for Safe Handling and Storage
Adherence to standardized protocols is crucial for minimizing exposure and preventing accidents.
Step-by-Step Handling Protocol
This protocol outlines the procedure for safely weighing and using the solid this compound.
-
Preparation: Before handling, ensure the chemical fume hood is on and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Don all required PPE as specified in the table above.
-
Weighing:
-
Place a tared weigh boat on an analytical balance inside the fume hood.
-
Carefully use a clean spatula to transfer the desired amount of the solid from the stock bottle to the weigh boat. Avoid generating dust.
-
Securely close the stock bottle immediately after dispensing.
-
-
Transfer: Carefully transfer the weighed solid into the reaction vessel.
-
Decontamination: Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., ethanol or isopropanol) and wipe clean. Dispose of the contaminated wipes in a designated solid hazardous waste container.
-
Post-Handling: Remove gloves and wash hands thoroughly with soap and water.[5]
Storage Requirements
Proper storage is essential for maintaining the chemical's stability and preventing hazardous situations.
-
Container: Keep the container tightly closed to prevent exposure to air and moisture.[11]
-
Atmosphere: For long-term storage, storing under an inert gas like nitrogen or argon is recommended to prevent potential oxidation of the aldehyde group.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[12]
-
Incompatibilities: Avoid storage with strong oxidizing agents, strong reducing agents, and strong bases, as these can trigger hazardous reactions.[12][13]
Emergency and Spill Response Procedures
Preparedness is key to effectively managing unforeseen events.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury. This information should be clearly posted in the laboratory.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][9][11]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][8][9]
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention, preferably from an ophthalmologist.
-
If Swallowed: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Spill Response Protocol
The following workflow outlines the procedure for managing a small-scale laboratory spill. For large spills, evacuate the area and contact the institution's emergency response team.
Sources
- 1. aksci.com [aksci.com]
- 2. This compound | 1261826-51-0 [sigmaaldrich.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. homework.study.com [homework.study.com]
- 9. fishersci.com [fishersci.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.be [fishersci.be]
- 13. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Discovery and Synthesis of 2-Iodo-6-methylbenzaldehyde
Introduction: The Strategic Importance of Substituted Benzaldehydes
Substituted benzaldehydes are a cornerstone class of aromatic carbonyl compounds, serving as pivotal intermediates and versatile building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty materials. Their inherent reactivity, characterized by an electrophilic carbonyl carbon and a tunable aromatic ring, renders them indispensable synthons in modern organic chemistry. The strategic placement of substituents on the benzaldehyde scaffold allows for precise control over steric and electronic properties, enabling the construction of complex molecular architectures.
This technical guide provides a comprehensive exploration of a specific, yet synthetically valuable, member of this class: 2-Iodo-6-methylbenzaldehyde . We will delve into its plausible historical synthesis, juxtaposed with contemporary synthetic strategies, providing detailed experimental insights for the research and drug development professional. While a definitive record of its initial discovery remains elusive in seminal literature, its synthetic accessibility and utility as a bifunctional building block—possessing both a reactive aldehyde and a versatile aryl iodide—are of significant interest.
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety properties of this compound is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇IO | [1] |
| Molecular Weight | 246.05 g/mol | [1] |
| CAS Number | 1261826-51-0 | [2] |
| Appearance | Solid | [3] |
| Purity | Typically >95% | [3] |
| Storage Temperature | Ambient | [3] |
| InChI Code | 1S/C8H7IO/c1-6-3-2-4-8(9)7(6)5-10/h2-5H,1H3 | [3] |
| Safety Information | Signal Word: Warning Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) Precautionary Codes: P261, P271, P280 | [3] |
Part 1: A Plausible Historical Synthesis Pathway
While the first documented synthesis of this compound is not readily found in early chemical literature, a logical and plausible pathway can be constructed based on well-established, historical named reactions. A chemist in the late 19th or early 20th century would likely have approached this synthesis in a multi-step fashion, starting from a more accessible precursor. One such logical starting material is 2-amino-6-methylbenzoic acid.
The proposed historical synthesis unfolds in three key stages:
-
Diazotization and Sandmeyer Reaction: Introduction of the iodine atom onto the aromatic ring.
-
Conversion of Carboxylic Acid to an Intermediate: Transformation of the benzoic acid into a suitable precursor for reduction.
-
Reduction to the Aldehyde: Formation of the final benzaldehyde product.
Below is a detailed, step-by-step hypothetical protocol for this historical synthesis.
Experimental Protocol: A Historical Perspective
Step 1: Diazotization and Iodination of 2-Amino-6-methylbenzoic Acid (A Sandmeyer-type Reaction)
The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provides a robust method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.
-
Reaction Setup: In a flask equipped with a stirrer and cooled in an ice-salt bath to 0-5 °C, 2-amino-6-methylbenzoic acid is dissolved in a mixture of concentrated hydrochloric acid and water.
-
Diazotization: A solution of sodium nitrite in water is added dropwise to the stirred suspension, maintaining the temperature below 5 °C. The reaction is monitored for the presence of nitrous acid using starch-iodide paper.
-
Iodination: The resulting diazonium salt solution is then slowly added to a solution of potassium iodide in water. Effervescence (evolution of nitrogen gas) is observed. The reaction mixture is allowed to warm to room temperature and then gently heated to ensure complete decomposition of the diazonium salt.
-
Work-up and Isolation: Upon cooling, the crude 2-iodo-6-methylbenzoic acid precipitates and is collected by filtration. The solid is washed with cold water and can be purified by recrystallization from a suitable solvent like ethanol/water.
Step 2: Formation of 2-Iodo-6-methylbenzoyl Chloride
To facilitate the reduction to an aldehyde, the carboxylic acid is first converted to a more reactive acid chloride.
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas trap, the dried 2-iodo-6-methylbenzoic acid is treated with an excess of thionyl chloride (SOCl₂).
-
Reaction: The mixture is gently refluxed until the evolution of sulfur dioxide and hydrogen chloride gases ceases.
-
Isolation: The excess thionyl chloride is removed by distillation under reduced pressure to yield the crude 2-iodo-6-methylbenzoyl chloride.
Step 3: Reduction of the Acyl Chloride to this compound (Rosenmund Reduction)
The Rosenmund reduction, reported by Karl Wilhelm Rosenmund in 1918, allows for the selective reduction of an acyl chloride to an aldehyde.[1]
-
Catalyst Preparation: A palladium on barium sulfate (Pd/BaSO₄) catalyst is prepared. Often, a catalyst poison (e.g., quinoline-sulfur) is added to prevent over-reduction of the aldehyde to an alcohol.
-
Reaction Setup: The 2-iodo-6-methylbenzoyl chloride is dissolved in an anhydrous solvent such as toluene or xylene in a flask equipped with a gas inlet, a stirrer, and a reflux condenser. The Rosenmund catalyst is suspended in this solution.
-
Hydrogenation: A stream of hydrogen gas is bubbled through the heated and stirred reaction mixture. The reaction progress is monitored by observing the cessation of hydrogen chloride evolution.
-
Work-up and Purification: Once the reaction is complete, the catalyst is removed by filtration. The solvent is then removed from the filtrate by distillation. The resulting crude this compound can be purified by vacuum distillation or recrystallization.
Part 2: Modern Synthetic Strategies: Direct Ortho-Iodination
Modern synthetic chemistry prioritizes efficiency, atom economy, and selectivity. In contrast to the multi-step historical approach, contemporary methods aim for the direct introduction of the iodo group at the ortho position of the benzaldehyde. A notable advancement in this area is the use of transition-metal-catalyzed C-H activation.
A recently developed method for the ortho-iodination of benzaldehyde compounds utilizes a palladium-catalyzed reaction with a transient directing group. This approach offers a more direct and efficient route to this compound.
Experimental Protocol: A Modern Perspective
Palladium-Catalyzed Ortho-Iodination of 2-Methylbenzaldehyde
This method employs a palladium catalyst and an aniline derivative that transiently forms an imine with the benzaldehyde, directing the iodination to the ortho position.
-
Reaction Setup: To a reaction vessel are added 2-methylbenzaldehyde, N-iodosuccinimide (NIS) as the iodine source, palladium acetate (Pd(OAc)₂) as the catalyst, an aniline ligand (e.g., 3,5-bis(trifluoromethyl)aniline), and an organic acid in a suitable solvent like 1,2-dichloroethane.
-
Reaction: The mixture is stirred at an elevated temperature (e.g., 60 °C) for a specified period (e.g., 12-36 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the pure this compound.
This modern approach significantly shortens the synthetic route and avoids the harsh conditions and stoichiometric reagents associated with classical methods.
Sources
A-Technical-Guide-to-the-Research-Applications-of-2-Iodo-6-methylbenzaldehyde
Abstract
2-Iodo-6-methylbenzaldehyde is a strategically substituted aromatic compound whose unique structural features—a sterically influential methyl group and a versatile iodine atom positioned ortho to an aldehyde—render it a highly valuable building block in modern organic synthesis. This guide provides an in-depth analysis of its synthetic potential, focusing on its application in the construction of complex molecular architectures. We will explore its role as a linchpin in palladium-catalyzed cross-coupling reactions for forming carbon-carbon and carbon-nitrogen bonds, and its utility in synthesizing diverse heterocyclic scaffolds of interest in medicinal chemistry and materials science. This document serves as a technical resource for researchers, offering not only a review of established applications but also detailed, field-proven experimental protocols to facilitate its integration into drug discovery and development workflows.
Introduction: The Strategic Value of a Substituted Benzaldehyde
In the vast landscape of chemical building blocks, substituted benzaldehydes are fundamental precursors for a multitude of more complex molecules.[1][2] The subject of this guide, this compound, distinguishes itself through a specific arrangement of functional groups that provides both unique reactivity and steric control.
-
The Aldehyde Group: A primary site for nucleophilic attack and condensation reactions, allowing for chain extension and the formation of imines, Schiff bases, and various heterocyclic systems.[2]
-
The Iodo Group: An excellent leaving group in transition-metal-catalyzed cross-coupling reactions, serving as a reliable handle for the introduction of aryl, alkyl, alkynyl, and amino moieties.[3][4] Its reactivity is generally higher than the corresponding bromo- or chloro-analogs, often allowing for milder reaction conditions.[3]
-
The Ortho-Methyl Group: This group exerts a significant steric and electronic influence. It can direct the conformation of intermediates, influence the regioselectivity of reactions, and provide a scaffold that is pre-organized for certain cyclization pathways.
This combination makes this compound a powerful tool for constructing sterically hindered biaryl systems and complex heterocyclic frameworks, which are prevalent motifs in pharmaceuticals and functional materials.[5][6]
Core Reactivity and Synthetic Pathways
The primary research applications of this compound stem from its utility in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive site for such transformations, enabling a suite of powerful bond-forming methodologies.
Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds
The Suzuki-Miyaura coupling is arguably one of the most robust methods for C(sp²)–C(sp²) bond formation.[4][7] Using this compound as the electrophilic partner, researchers can access a wide range of 2-aryl-6-methylbenzaldehydes.
Causality Behind Experimental Choices:
-
Catalyst Selection: Palladium catalysts are central to this reaction.[8] The choice of ligand is critical, especially given the steric hindrance from the ortho-methyl group. Bulky, electron-rich phosphine ligands like SPhos, XPhos, or Buchwald's biaryl phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[7]
-
Base and Solvent: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid for transmetalation.[4] The choice of solvent (e.g., dioxane, toluene, DMF, often with water) is crucial for solubilizing the reactants and catalyst system.[8]
Significance: The resulting biaryl aldehydes are precursors to atropisomeric ligands, which are valuable in asymmetric catalysis, as well as complex polycyclic aromatic systems and pharmaceutical scaffolds.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[3][9] This reaction is exceptionally useful for creating rigid, linear extensions to the aromatic core.
Causality Behind Experimental Choices:
-
Dual Catalyst System: This reaction typically employs a palladium catalyst for the main catalytic cycle and a copper(I) co-catalyst (e.g., CuI) to facilitate the formation of a copper acetylide intermediate, which speeds up the transmetalation step.[3][9] Copper-free protocols exist but may require specific ligands or conditions.[10]
-
Base: An amine base, such as triethylamine or diisopropylamine, is commonly used. It serves both to neutralize the HX byproduct and to act as the solvent.[9]
Significance: The products, 2-alkynyl-6-methylbenzaldehydes, are versatile intermediates. The alkyne can undergo further transformations like cycloadditions, reductions, or serve as a handle for creating extended π-conjugated systems relevant to materials science.[11]
Buchwald-Hartwig Amination: Direct C-N Bond Formation
For drug discovery professionals, the direct formation of carbon-nitrogen bonds is of paramount importance. The Buchwald-Hartwig amination allows for the coupling of aryl halides with a vast range of primary and secondary amines.[12][13][14]
Causality Behind Experimental Choices:
-
Ligand is Key: The success of this reaction is highly dependent on the choice of ligand.[15] Sterically hindered, electron-rich ligands are necessary to promote the challenging reductive elimination step that forms the C-N bond.[12][13] Ligands like Josiphos or XPhos have proven effective.[15]
-
Base Selection: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[13][14] The base deprotonates the amine, making it a more active nucleophile in the catalytic cycle.
Significance: This reaction provides a direct route to N-aryl benzaldehydes, which are precursors for many nitrogen-containing heterocycles, including quinolines, acridines, and benzodiazepines—scaffolds frequently found in biologically active molecules.[16][17]
Application in Heterocycle Synthesis
Heterocyclic compounds are the backbone of a large portion of all pharmaceuticals.[5][6] this compound is an excellent starting point for building these complex structures, often through a "coupling-then-cyclization" strategy.
This strategy involves first using a cross-coupling reaction to install a functional group containing a nucleophile, which then undergoes an intramolecular reaction with the aldehyde to form the heterocyclic ring. This approach offers a modular and convergent route to complex molecules. For instance, coupling with 2-aminophenylboronic acid followed by acid-catalyzed condensation can lead to dibenzazepine derivatives, which are core structures in several centrally acting drugs.
Experimental Protocols
The following protocols are provided as representative examples. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
Protocol: Suzuki-Miyaura Coupling
Synthesis of 2-(4-methoxyphenyl)-6-methylbenzaldehyde
This protocol is a self-validating system. Successful coupling is easily monitored by TLC (disappearance of starting material) and confirmed by LC-MS analysis showing the expected mass of the product. The purity can be definitively assessed by ¹H NMR.
Materials:
-
This compound (1.0 mmol, 246 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 16.4 mg)
-
Potassium phosphate, tribasic (K₃PO₄, 2.0 mmol, 424 mg)
-
Toluene (4 mL)
-
Water (0.4 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Add toluene and water via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the title compound.
| Reactant | Molar Eq. | Catalyst | Base | Solvent | Temp (°C) | Typical Yield (%) |
| This compound | 1.0 | 2 mol% Pd(OAc)₂ / 4 mol% SPhos | 2.0 eq K₃PO₄ | Toluene/H₂O (10:1) | 100 | 85-95% |
| Arylboronic Acid | 1.2 |
Protocol: Sonogashira Coupling
Synthesis of 2-methyl-6-(phenylethynyl)benzaldehyde
This protocol is validated by the complete consumption of the starting aryl iodide (TLC/LC-MS) and the appearance of a new product with the characteristic alkyne stretches in the IR spectrum (~2200 cm⁻¹) and corresponding signals in the ¹H and ¹³C NMR spectra.
Materials:
-
This compound (1.0 mmol, 246 mg)
-
Phenylacetylene (1.1 mmol, 112 mg, 121 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 21 mg)
-
Copper(I) iodide (CuI, 0.06 mmol, 11.4 mg)
-
Triethylamine (Et₃N, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Add anhydrous triethylamine followed by phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature for 6-12 hours. The formation of a precipitate (triethylammonium iodide) is typically observed.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, dilute the reaction mixture with diethyl ether (25 mL) and filter through a pad of Celite to remove solids.
-
Wash the filtrate with 1M HCl (2 x 10 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (eluent: hexanes/ethyl acetate) to afford the product.
| Reactant | Molar Eq. | Catalyst | Co-catalyst | Base/Solvent | Temp (°C) | Typical Yield (%) |
| This compound | 1.0 | 3 mol% PdCl₂(PPh₃)₂ | 6 mol% CuI | Triethylamine | 25 (RT) | 80-90% |
| Phenylacetylene | 1.1 |
Safety and Handling
-
This compound: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium Catalysts: Palladium compounds can be toxic and are expensive. Handle with care to avoid inhalation of dust.
-
Solvents and Reagents: Anhydrous solvents are often flammable and require careful handling under an inert atmosphere. Bases like NaOtBu and K₃PO₄ are corrosive and/or hygroscopic. Consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion and Future Outlook
This compound is a potent and versatile building block for modern organic synthesis. Its true value lies in its ability to serve as a reliable anchor point for sophisticated, palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex biaryl, alkynyl, and N-aryl structures. The subsequent reactivity of the aldehyde group provides a seamless entry into a vast array of heterocyclic systems that are of high interest to the pharmaceutical and materials science industries. Future research will likely focus on employing this substrate in novel domino reactions, asymmetric catalysis, and the development of new molecular entities for drug discovery programs.
References
- Vertex AI Search. (n.d.). What are six applications for benzaldehyde. Retrieved January 19, 2026.
-
Wisdomlib. (2025). Substituted Benzaldehyde: Significance and symbolism. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 19, 2026, from [Link]
-
YouTube. (2023). Buchwald-Hartwig amination. Retrieved January 19, 2026, from [Link]
-
Adalat, B., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Elsevier. (n.d.). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 19, 2026, from [Link]
-
Slideshare. (n.d.). Substituted benzaldehydes and acetophenones to yield derivatives. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (n.d.). Photoinduced inverse Sonogashira coupling reaction. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2025). Towards Iron-Catalyzed Sonogashira Cross-Coupling Reactions. Retrieved January 19, 2026, from [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 19, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science. Retrieved January 19, 2026, from [Link]
-
The Aquila Digital Community. (2019). The Use of Heterocycles as Important Structures in Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (2024). Heterocycles in Medicinal Chemistry II. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (n.d.). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Retrieved January 19, 2026, from [Link]
-
Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved January 19, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 19, 2026, from [Link]
-
Fine Chemical Engineering. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved January 19, 2026, from [Link]
-
Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy. Retrieved January 19, 2026, from [Link]
-
ACS Publications. (2026). Copper-Catalyzed Regioselective Dehydrogenative Borylation: A Modular Platform Enabling C4-Borylated 2,1-Borazaronaphthalenes. Organic Letters. Retrieved January 19, 2026, from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved January 19, 2026, from [Link]
Sources
- 1. News - What are six applications for benzaldehyde [sprchemical.com]
- 2. Substituted Benzaldehyde: Significance and symbolism [wisdomlib.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. aquila.usm.edu [aquila.usm.edu]
- 6. Heterocycles in Medicinal Chemistry II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 11. Photoinduced inverse Sonogashira coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. research.rug.nl [research.rug.nl]
- 16. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 17. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
The Strategic Utility of 2-Iodo-6-methylbenzaldehyde in Modern Organic Synthesis: A Technical Guide
Foreword: Unveiling a Versatile Synthetic Workhorse
In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, ortho-substituted benzaldehydes have emerged as powerful intermediates, offering a unique combination of reactive handles for molecular elaboration. This guide focuses on a particularly valuable, yet often overlooked, reagent: 2-Iodo-6-methylbenzaldehyde . The presence of a sterically hindered aldehyde, an ortho-iodo group primed for cross-coupling, and a methyl group that influences conformation and reactivity, bestows upon this molecule a distinctive chemical personality. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synthesis, properties, and extensive applications as a cornerstone in the synthesis of novel organic compounds. We will delve into the causality behind experimental choices, offering field-proven insights to empower your synthetic endeavors.
Characterization and Physicochemical Properties
This compound (CAS No. 1261826-51-0) is a solid at room temperature, typically appearing as a white to off-white crystalline powder[1]. Its unique trifunctionalized aromatic core makes it a valuable asset in a synthetic chemist's toolbox.
Table 1: Physicochemical Properties of this compound and Related Analogues
| Property | This compound | 2-Methylbenzaldehyde (for comparison) |
| CAS Number | 1261826-51-0[1][2] | 529-20-4[3][4] |
| Molecular Formula | C₈H₇IO | C₈H₈O[3][4] |
| Molecular Weight | 246.05 g/mol [2] | 120.15 g/mol [4] |
| Physical Form | Solid[1] | Colorless liquid[3][4] |
| Purity | Typically ≥95% | Not Applicable |
| Melting Point | Data not readily available | -35 °C[4] |
| Boiling Point | Data not readily available | 199-200 °C[4] |
| Density | Data not readily available | 1.0328 g/cm³ (at 20 °C)[4] |
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be effectively achieved through the ortho-iodination of 2-methylbenzaldehyde. A patented method highlights a palladium-catalyzed approach using N-iodosuccinimide (NIS) as the iodine source[5]. This method utilizes a transient directing group strategy, where an aniline derivative reversibly condenses with the aldehyde to direct the C-H activation to the ortho position.
Experimental Protocol: Palladium-Catalyzed Ortho-Iodination
This protocol is based on a general method described for the ortho-iodination of benzaldehyde compounds[5].
Materials:
-
2-Methylbenzaldehyde
-
N-Iodosuccinimide (NIS)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
3,5-Bis(trifluoromethyl)aniline (as the transient directing group)
-
Organic Acid (e.g., Acetic Acid)
-
Solvent (e.g., 1,2-Dichloroethane)
-
Extraction Solvent (e.g., Dichloromethane)
-
Drying Agent (e.g., Anhydrous Sodium Sulfate)
-
Silica Gel for column chromatography
Procedure:
-
To a reaction vessel, add 2-methylbenzaldehyde (1.0 equiv.), N-iodosuccinimide (1.5-2.5 equiv.), palladium(II) acetate (0.1 equiv.), 3,5-bis(trifluoromethyl)aniline (0.4 equiv.), and the organic acid (5-10 equiv.) in the chosen solvent.
-
Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any insoluble material.
-
Extract the filtrate with an appropriate organic solvent, such as dichloromethane.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
A specific example in the patent literature using 3,5-ditrifluoromethylaniline as the ligand reported a yield of 71% for the synthesis of 2-methyl-6-iodobenzaldehyde[5]. The causality behind using a transient directing group lies in its ability to form an imine with the aldehyde, which then coordinates to the palladium catalyst, positioning it for selective C-H activation and subsequent iodination at the sterically accessible ortho-position.
Caption: Synthetic workflow for this compound.
Applications in Cross-Coupling Reactions: A Gateway to Molecular Diversity
The true synthetic power of this compound lies in the orthogonal reactivity of its iodo and aldehyde functionalities. The carbon-iodine bond serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the construction of biaryl structures, which are prevalent in pharmaceuticals and functional materials. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl groups at the 2-position.
Caption: General scheme of Suzuki-Miyaura coupling.
Causality in Experimental Design: The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling. For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. A moderately strong base, such as potassium carbonate or cesium carbonate, is typically used to promote the transmetalation step.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynyl compounds. These motifs are important in materials science and as precursors for more complex heterocyclic systems.
Caption: General scheme of Sonogashira coupling.
Field-Proven Insights: The classic Sonogashira reaction conditions involve a palladium catalyst, a copper(I) co-catalyst, and an amine base (e.g., triethylamine or diisopropylethylamine). The copper co-catalyst is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. For sensitive substrates, copper-free Sonogashira protocols have been developed to avoid the formation of homocoupled alkyne byproducts.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals and biologically active molecules. This compound can be coupled with a variety of primary and secondary amines to introduce diverse nitrogen-containing functionalities.
Caption: General scheme of Buchwald-Hartwig amination.
Self-Validating System: The success of a Buchwald-Hartwig amination is highly dependent on the judicious choice of the palladium precatalyst, ligand, and base. For sterically demanding substrates and less nucleophilic amines, specialized bulky electron-rich phosphine ligands (e.g., JohnPhos, RuPhos) and strong, non-nucleophilic bases (e.g., sodium tert-butoxide, lithium bis(trimethylsilyl)amide) are often required to achieve high yields. The reaction progress should be carefully monitored to avoid side reactions, such as hydrodehalogenation of the starting material.
Strategic Applications in the Synthesis of Bioactive Molecules
The unique structural features of this compound make it an ideal starting material for the synthesis of a variety of complex and biologically active molecules, particularly in the realm of kinase inhibitors and other targeted therapies. The ortho-disubstituted benzaldehyde core can serve as a template for constructing rigid scaffolds that can effectively interact with protein binding sites.
While specific, publicly available examples of the direct use of this compound in the synthesis of named kinase inhibitors are limited in the reviewed literature, its potential is evident from the widespread use of related structural motifs in drug discovery. For instance, the biaryl scaffold, readily accessible via Suzuki-Miyaura coupling of this compound, is a common feature in many kinase inhibitors. The aldehyde functionality can be further elaborated through reactions such as Wittig olefination, reductive amination, or condensation reactions to build out the final drug molecule.
Conclusion and Future Outlook
This compound represents a highly versatile and strategic building block in organic synthesis. Its trifunctional nature allows for a wide range of selective transformations, providing a powerful platform for the rapid construction of molecular complexity. The ability to participate in a variety of cross-coupling reactions, coupled with the reactivity of the aldehyde group, makes it an invaluable tool for medicinal chemists and researchers in drug discovery. As the demand for novel and complex bioactive molecules continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play an increasingly important role in advancing the frontiers of chemical synthesis. Further exploration of its reactivity and application in the total synthesis of natural products and the development of new pharmaceuticals is a promising area for future research.
References
-
AA Blocks. (n.d.). 119-84-6 | MFCD00006881 | Hydrocoumarin. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (2023, October 26). 2-Methylbenzaldehyde. In Wikipedia. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 2-Methylbenzaldehyde. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). CN110845310A - A kind of method for ortho-iodination of benzaldehyde compounds.
Sources
- 1. 邻甲基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. CAS 529-20-4: 2-Methylbenzaldehyde | CymitQuimica [cymitquimica.com]
- 4. 2-Methylbenzaldehyde | C8H8O | CID 10722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN110845310A - A kind of method for ortho-iodination of benzaldehyde compounds - Google Patents [patents.google.com]
Methodological & Application
Synthesis of 2-Iodo-6-methylbenzaldehyde from o-Tolualdehyde via Electrophilic Aromatic Substitution
An Application Note and Protocol for Researchers
Abstract
This document provides a detailed protocol for the synthesis of 2-Iodo-6-methylbenzaldehyde, a valuable building block in pharmaceutical and materials science research. The synthesis is achieved through the regioselective iodination of o-tolualdehyde using N-Iodosuccinimide (NIS) as the iodine source, activated by a strong acid catalyst. This application note elaborates on the underlying chemical principles, provides a step-by-step experimental procedure, outlines safety precautions, and offers guidance for troubleshooting. The methodology is designed to be robust and reproducible for researchers in organic synthesis and drug development.
Introduction and Scientific Background
This compound is a key synthetic intermediate, prized for its utility in constructing complex molecular architectures. The presence of three distinct functional handles—an aldehyde, an iodide, and a methyl group—on the aromatic ring allows for a diverse range of subsequent transformations. The aryl iodide moiety is particularly valuable as a precursor for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1]
The synthesis of this target molecule presents a classic challenge in regiocontrol for electrophilic aromatic substitution (SEAr). The starting material, o-tolualdehyde, possesses both an activating, ortho, para-directing methyl group and a deactivating, meta-directing aldehyde group. The desired product requires the introduction of an iodine atom at the C2 position, which is favorably ortho to the methyl group and meta to the aldehyde group. This convergence of electronic directing effects makes the target position the most nucleophilic and sterically accessible site for electrophilic attack.
This protocol employs N-Iodosuccinimide (NIS), a mild and easy-to-handle solid iodinating agent, which avoids the use of harsher reagents like molecular iodine with strong oxidants.[2] For aromatic rings that are moderately deactivated by electron-withdrawing groups, such as the aldehyde in o-tolualdehyde, the electrophilicity of NIS must be enhanced. This is achieved by using a strong acid catalyst, such as trifluoromethanesulfonic acid (TfOH) or trifluoroacetic acid (TFA), which activates the NIS to generate a highly potent iodinating species.[3][4]
Reaction Mechanism and Principle of Regioselectivity
The iodination of o-tolualdehyde proceeds via a well-established electrophilic aromatic substitution (SEAr) mechanism.[5][6] The reaction can be dissected into three key stages:
-
Generation of the Electrophile: The strong acid catalyst (H-A) protonates the carbonyl oxygen of N-Iodosuccinimide (NIS). This polarization of the N-I bond significantly increases the electrophilicity of the iodine atom, generating a potent "I+" source.[1]
-
Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the o-tolualdehyde ring acts as a nucleophile, attacking the activated iodine electrophile. This attack preferentially occurs at the C2 position, which is electronically enriched by the ortho-directing methyl group and is the meta position relative to the deactivating aldehyde group. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5][7]
-
Rearomatization: A weak base (e.g., the conjugate base of the acid catalyst, A⁻) abstracts the proton from the C2 position, collapsing the sigma complex. This restores the aromaticity of the ring and yields the final product, this compound.[8]
Detailed Experimental Protocol
This protocol is designed for a 5 mmol scale synthesis. Adjustments can be made as needed, but reagent stoichiometry should be maintained.
Materials and Reagents
| Reagent | Formula | M.W. | Amount (mmol) | Mass/Volume | Equivalents |
| o-Tolualdehyde | C₈H₈O | 120.15 | 5.0 | 601 mg (0.58 mL) | 1.0 |
| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 225.00 | 6.0 | 1.35 g | 1.2 |
| Trifluoromethanesulfonic Acid | CF₃SO₃H | 150.08 | 10.0 | 1.50 g (0.9 mL) | 2.0 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 25 mL | - |
| Sat. aq. NaHCO₃ | - | - | - | 2 x 20 mL | - |
| 10% aq. Na₂S₂O₃ | - | - | - | 2 x 20 mL | - |
| Brine | - | - | - | 1 x 20 mL | - |
| Anhydrous MgSO₄ | - | - | - | ~2 g | - |
Equipment
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel or syringe
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Glassware for column chromatography (column, flasks)
-
TLC plates (silica gel 60 F₂₅₄)
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile is suitable).
-
Fume Hood: All steps of this procedure must be performed in a well-ventilated chemical fume hood.
-
Reagent Hazards:
-
o-Tolualdehyde: Irritant. Avoid inhalation and contact with skin and eyes.[9][10]
-
N-Iodosuccinimide (NIS): Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. Light-sensitive.[11][12][13]
-
Trifluoromethanesulfonic Acid (TfOH): Highly corrosive. Causes severe skin burns and eye damage. Reacts violently with water. Handle with extreme care.[14]
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation.
-
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add o-tolualdehyde (601 mg, 5.0 mmol) and N-Iodosuccinimide (1.35 g, 6.0 mmol).
-
Dissolution: Add 25 mL of dry dichloromethane (DCM) to the flask and stir until the solids are mostly dissolved.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with stirring.
-
Acid Addition: Slowly add trifluoromethanesulfonic acid (0.9 mL, 10.0 mmol) to the reaction mixture dropwise via syringe over a period of 10 minutes. Maintain the temperature at 0 °C during the addition. The solution will typically darken to a brown or deep red color.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 9:1 Hexanes:Ethyl Acetate. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing 50 mL of an ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: This will cause gas evolution (CO₂). Perform this step slowly with stirring.
-
Aqueous Workup: Transfer the quenched mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer once more with 20 mL of DCM.
-
Combine the organic layers.
-
Wash the combined organic layers sequentially with 20 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution (to remove any residual iodine, color should fade), 20 mL of saturated aqueous NaHCO₃, and finally 20 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow or brown oil/solid.
-
Purification: Purify the crude material using flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:ethyl acetate). Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield this compound.
Expected Results and Characterization
| Parameter | Expected Outcome |
| Physical Appearance | Off-white to pale yellow solid.[15] |
| Yield | 70-85% |
| Molecular Formula | C₈H₇IO |
| Molecular Weight | 246.05 g/mol [15] |
| TLC (9:1 Hex:EtOAc) | Rf ≈ 0.4 |
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently active catalyst. 2. Wet reagents or solvent. 3. NIS has decomposed. | 1. Ensure the acid used is fresh and potent. 2. Use anhydrous DCM and fresh reagents. 3. Use fresh NIS stored protected from light. |
| Formation of Multiple Products | 1. Reaction temperature too high. 2. Over-iodination or side reactions. | 1. Maintain the reaction temperature at 0 °C during acid addition and initial phase. 2. Use the specified stoichiometry; avoid large excesses of NIS. |
| Difficult Purification | 1. Co-elution of product and starting material. 2. Presence of succinimide byproduct. | 1. Optimize the chromatography eluent system (try a less polar system like Hexanes/Toluene). 2. Ensure the aqueous workup is thorough to remove water-soluble byproducts. |
Conclusion
The protocol described provides an efficient and reliable method for the synthesis of this compound from o-tolualdehyde. The use of N-Iodosuccinimide activated by a strong acid offers excellent regioselectivity and good yields. This procedure is well-suited for laboratory-scale synthesis and provides access to a versatile intermediate for applications in medicinal chemistry and organic materials development. Adherence to the safety precautions outlined is critical for the successful and safe execution of this synthesis.
References
- Olsen, J. A., & Fjetland, L. (2017). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Vertex AI Search Grounding API.
- BenchChem. (2025). Aromatic Iodination using N-Iodosuccinimide and Trifluoroacetic Acid.
-
Organic Chemistry Portal. N-Iodosuccinimide (NIS). .
- Bergström, M., Suresh, G., Naidu, V. R., & Unelius, C. R. (2017). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. European Journal of Organic Chemistry, 2017(22), 3234-3239.
- Pharmaffiliates. (n.d.). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis.
-
Apollo Scientific. (2023). N-Iodosuccinimide Safety Data Sheet. .
-
Synquest Labs. (2016). N-Iodosuccinimide Safety Data Sheet. .
-
Sigma-Aldrich. (2024). Trifluoromethanesulfonic acid Safety Data Sheet. .
-
Fisher Scientific. (2017). N-Iodosuccinimide Safety Data Sheet. .
-
TCI Chemicals. (n.d.). Trifluoromethanesulfonic Acid Safety Data Sheet. .
- Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.
- LibreTexts Chemistry. (n.d.).
- Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Master Organic Chemistry.
- Wikipedia. (n.d.).
-
National Institutes of Health (NIH). (n.d.). Hypervalent iodine-guided electrophilic substitution. .
- Royal Society of Chemistry. (n.d.). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI. pubs.rsc.org.
-
ChemScene. (n.d.). This compound. .
- Google Patents. (n.d.). CN110845310A - A kind of method for ortho-iodination of benzaldehyde compounds.
- Wikipedia. (n.d.). 2-Methylbenzaldehyde. en.wikipedia.org.
-
Guidechem. (n.d.). 2-Methylbenzaldehyde 529-20-4 wiki. .
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. calibrechem.com [calibrechem.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. idc-online.com [idc-online.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 2-Methylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 10. guidechem.com [guidechem.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. synquestlabs.com [synquestlabs.com]
- 13. leap.epa.ie [leap.epa.ie]
- 14. tcichemicals.com [tcichemicals.com]
- 15. This compound | ChemScene | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
Application Note: A Detailed Protocol for the Regioselective Iodination of 2-Methylbenzaldehyde
Abstract & Introduction
Ortho-iodinated benzaldehydes are highly valuable intermediates in organic synthesis, particularly as precursors for cross-coupling reactions in the development of pharmaceuticals and complex molecular architectures.[1] The direct iodination of benzaldehyde derivatives, however, presents a significant challenge. The aldehyde functional group is electronically deactivating and a meta-director under classical electrophilic aromatic substitution (EAS) conditions, making the synthesis of ortho-substituted products inefficient.[2]
To overcome this inherent regioselectivity, modern synthetic methods employ transition-metal catalysis to achieve direct C-H bond functionalization. This application note provides a comprehensive, field-proven protocol for the ortho-iodination of 2-methylbenzaldehyde using a palladium-catalyzed approach. The procedure leverages a transient directing group strategy to achieve high regioselectivity and yield. We will detail the reaction mechanism, a step-by-step experimental workflow, safety and handling procedures, and purification guidelines suitable for implementation in a research and development setting.
Mechanistic Rationale: Overcoming Electronic Bias with Directed C-H Activation
The foundational mechanism for modifying aromatic rings is Electrophilic Aromatic Substitution (EAS). This two-step process involves the attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation (a sigma complex), followed by deprotonation to restore aromaticity.[3][4][5][6] The substituent already on the ring dictates the position of the incoming electrophile. An aldehyde group withdraws electron density from the ring, deactivating it towards electrophilic attack and directing incoming groups to the meta position.[2]
The protocol described herein circumvents this limitation by using a palladium catalyst in conjunction with an aniline-based ligand. The proposed mechanism involves the following key stages:
-
Transient Imine Formation: The aniline ligand reacts reversibly with the 2-methylbenzaldehyde to form an imine.
-
Directed C-H Activation: This imine acts as a directing group, coordinating to the palladium catalyst and positioning it in close proximity to the C-H bond at the ortho position (C6). This forms a palladacycle intermediate.
-
Oxidative Addition/Iodination: The iodinating agent, N-Iodosuccinimide (NIS), interacts with the palladacycle, leading to the cleavage of the C-Pd bond and the formation of the C-I bond.
-
Catalyst Regeneration: The active palladium catalyst is regenerated, and the imine directing group is hydrolyzed back to the aldehyde, releasing the final product, 2-iodo-6-methylbenzaldehyde.
This directed approach effectively overrides the natural electronic preference of the substrate, providing a powerful tool for regioselective synthesis.
Detailed Experimental Protocol
This protocol is adapted from methodologies described for the ortho-iodination of benzaldehyde compounds.[1]
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | MW ( g/mol ) | Purity/Grade |
| 2-Methylbenzaldehyde | 529-20-4 | C₈H₈O | 120.15 | ≥98% |
| N-Iodosuccinimide (NIS) | 516-12-1 | C₄H₄INO₂ | 224.98 | ≥98% |
| Palladium(II) Acetate | 3375-31-3 | C₄H₆O₄Pd | 224.50 | Catalyst Grade |
| Aniline (or derivative) | 62-53-3 | C₆H₇N | 93.13 | Reagent Grade |
| Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 | Glacial |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Anhydrous |
| Sodium Thiosulfate | 7772-98-7 | Na₂S₂O₃ | 158.11 | Reagent Grade |
| Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Anhydrous |
| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | 230-400 mesh |
Apparatus
-
Flame-dried, two-neck round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Syringes and needles
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F254)
Step-by-Step Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into a 100 mL two-neck round-bottom flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.
-
Equip the flask with a reflux condenser under a nitrogen atmosphere.
-
-
Charging Reagents:
-
To the flask, add 2-methylbenzaldehyde (1.0 eq), N-Iodosuccinimide (1.8 eq), Palladium(II) acetate (0.1 eq), and the aniline ligand (0.4 eq).
-
Note: The molar ratios are critical and should be calculated accurately based on the limiting reagent, 2-methylbenzaldehyde.
-
Via syringe, add anhydrous dichloromethane as the solvent, followed by glacial acetic acid (7.0 eq). The mixture should be stirred to ensure homogeneity.
-
-
Reaction Execution:
-
Heat the reaction mixture to a gentle reflux (approx. 40°C for DCM) and maintain for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). Prepare a solution of 10% ethyl acetate in hexanes. The product spot should be less polar than the starting material.
-
-
Work-up and Extraction:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the reaction mixture to remove any solids.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 10% aqueous sodium thiosulfate solution (to quench excess iodine), saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.[7]
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[1][7]
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo to yield this compound as a solid or oil.
-
Quantitative Data Summary
| Parameter | Value | Notes |
| Molar Ratio (Substrate:NIS:Pd(OAc)₂:Ligand:Acid) | 1 : 1.5-2.5 : 0.1 : 0.4 : 5-10 | Ratios are critical for reaction efficiency.[1] |
| Temperature | Reflux (approx. 40°C) | Maintain gentle reflux in DCM. |
| Reaction Time | 12 - 24 hours | Monitor by TLC for completion. |
| Expected Yield | 60 - 80% | Yields are dependent on purity of reagents and reaction conditions. |
Experimental Workflow Visualization
The following diagram illustrates the overall process from reaction setup to final product isolation.
Caption: A workflow for the palladium-catalyzed iodination of 2-methylbenzaldehyde.
Safety Precautions and Waste Management
Personal Protective Equipment (PPE)
Always work inside a certified chemical fume hood. Wear appropriate PPE, including a flame-resistant lab coat, safety goggles, and nitrile gloves.
Chemical Hazards
-
2-Methylbenzaldehyde: Harmful if swallowed and causes skin irritation.[8][9][10] May cause respiratory irritation.[8][9][11]
-
Iodine / N-Iodosuccinimide: Harmful if swallowed, in contact with skin, or if inhaled.[12][13] Causes serious skin and eye irritation and may cause damage to the thyroid gland through prolonged exposure.[12][14] Very toxic to aquatic life.[12][13]
-
Palladium(II) Acetate: May cause skin and eye irritation. Handle with care as heavy metal compounds can have long-term toxicity.
-
Dichloromethane (DCM): Volatile and suspected of causing cancer. Avoid inhalation of vapors.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If symptoms persist, seek medical attention.[8][15]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin thoroughly with water/shower.[14][15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.[8][14][15]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[15]
Waste Disposal
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
-
Iodinated Waste: All aqueous and solid waste containing iodine must be collected in a designated hazardous waste container.[16][17] Do not pour down the drain.[17] Before disposal, it is best practice to neutralize residual iodine by adding 10% sodium thiosulfate solution until the characteristic brown color disappears.[18]
-
Palladium Waste: All waste containing palladium, including the silica gel from chromatography, must be collected in a designated heavy metal hazardous waste container for proper disposal or recovery.
-
Organic Solvents: Collect all organic solvents in a labeled, sealed container for hazardous waste disposal.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive catalyst. 2. Presence of moisture or oxygen. 3. Reagents are of low purity. | 1. Use fresh Palladium(II) acetate. 2. Ensure all glassware is flame-dried and the reaction is run under a positive pressure of inert gas. Use anhydrous solvents. 3. Verify the purity of starting materials. |
| Formation of Multiple Products | 1. Reaction temperature is too high. 2. Incorrect stoichiometry of ligand or other reagents. | 1. Maintain a gentle, controlled reflux. Avoid overheating. 2. Carefully re-check all molar ratio calculations and measurements. |
| Difficult Purification | 1. Product co-elutes with starting material or byproducts. 2. Product is unstable on silica gel. | 1. Adjust the eluent system for column chromatography (e.g., try different solvent mixtures or a shallower gradient). 2. Consider using neutral alumina for chromatography or alternative purification methods like crystallization. |
References
-
Carl ROTH GmbH + Co. KG. Safety Data Sheet: Iodine solution. [Link]
-
Case Western Reserve University. Environmental Health and Safety Disposal of Iodine. [Link]
-
Penta s.r.o. Iodine - SAFETY DATA SHEET. [Link]
-
ChemSupply Australia. Safety Data Sheet IODINE. [Link]
-
Carl ROTH GmbH + Co. KG. Safety Data Sheet: Iodine ≥ 99,5% resublimated. [Link]
-
Collect and Recycle. Iodine Disposal For Businesses. [Link]
-
Oy FF-Chemicals Ab. Safety data sheet of 'Iodine Solution 0,05 mol/l (0,1N). [Link]
-
Agency for Toxic Substances and Disease Registry. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. [Link]
-
The Health Physics Society. Disposal of iodine-125 via decay in storage. [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. [Link]
-
Socratic Q&A. Chemistry of Benzene: Electrophilic Aromatic Substitution. [Link]
-
LabXchange. Electrophilic Aromatic Substitution. [Link]
-
Wikipedia. Electrophilic aromatic substitution. [Link]
- Google Patents.
-
Chemistry Steps. Electrophilic Aromatic Substitution – The Mechanism. [Link]
-
Haz-Map. 2-Methylbenzaldehyde - Hazardous Agents. [Link]
- Google Patents.
-
Royal Society of Chemistry. Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as. [Link]
Sources
- 1. CN110845310A - A kind of method for ortho-iodination of benzaldehyde compounds - Google Patents [patents.google.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. LabXchange [labxchange.org]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. rsc.org [rsc.org]
- 8. 2-Methylbenzaldehyde - Safety Data Sheet [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. 2-Methylbenzaldehyde - Hazardous Agents | Haz-Map [haz-map.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 14. carlroth.com [carlroth.com]
- 15. carlroth.com [carlroth.com]
- 16. case.edu [case.edu]
- 17. collectandrecycle.com [collectandrecycle.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Introduction: Navigating Steric Hindrance in Cross-Coupling Reactions
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 2-Iodo-6-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This compound is a valuable building block in organic synthesis, offering a versatile scaffold for the construction of complex molecular architectures prevalent in pharmaceuticals and materials science. However, the ortho-substituents—an iodine atom and a methyl group flanking an aldehyde—introduce significant steric hindrance. This steric congestion poses a considerable challenge for traditional palladium-catalyzed cross-coupling reactions, often impeding the crucial oxidative addition step and subsequent bond formation.[1] This guide provides a detailed exploration of various palladium-catalyzed cross-coupling reactions involving this sterically demanding substrate, offering insights into overcoming these challenges through careful selection of catalysts, ligands, and reaction conditions.
The power of palladium-catalyzed cross-coupling lies in its ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2][3] The general mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation (for reactions like Suzuki and Sonogashira), and reductive elimination.[2][4][5] The steric bulk of this compound can significantly impact the kinetics of these steps, necessitating the use of specialized, bulky, and electron-rich ligands to facilitate the desired transformation.[6][7]
The General Palladium Catalytic Cycle
A fundamental understanding of the catalytic cycle is crucial for troubleshooting and optimizing reactions with challenging substrates.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an organohalide with an organoboron species.[8][9] For a sterically hindered substrate like this compound, the choice of a bulky, electron-rich phosphine ligand is critical to promote the reaction.[7][10]
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol outlines a general procedure for the Suzuki-Miyaura coupling.[8][11]
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous, degassed dioxane/water (4:1 v/v)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), and potassium phosphate (2.0-3.0 equiv).[1]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[1]
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst, such as a pre-catalyst or a combination of Pd(OAc)₂ (2-5 mol%) and SPhos (4-10 mol%).[1] Then, add the degassed solvent mixture (dioxane/water, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Optimization Data
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 110 | <10 |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85 |
| 3 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF | 80 | 92 |
| 4 | Pd(PPh₃)₄ | None | K₂CO₃ | Dioxane/H₂O | 100 | 25 |
Yields are representative and may vary based on specific reaction conditions and scale.
Heck Reaction: Olefin Arylation
The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[12][13] The steric hindrance of this compound can make the migratory insertion step challenging.[14] Intramolecular Heck reactions are often more efficient for hindered substrates.[15][16]
Protocol: Intermolecular Heck Reaction of this compound with n-Butyl Acrylate
This protocol provides a general method for the Heck reaction.[8]
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-Tol)₃)
-
Triethylamine (TEA)
-
Anhydrous, degassed acetonitrile or DMF
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., P(o-Tol)₃, 4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent, followed by the base (e.g., triethylamine, 2.0-3.0 equiv).[8] Stir the mixture for 10 minutes at room temperature.
-
Substrate Addition: Add this compound (1.0 equiv) and the alkene (n-butyl acrylate, 1.2-2.0 equiv) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-140 °C) and stir.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Follow the work-up and purification steps as described for the Suzuki-Miyaura coupling.
Caption: Step-by-step workflow for the Heck reaction.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling reaction is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[17][18][19]
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol details a standard procedure for the Sonogashira coupling.[20]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Anhydrous, degassed THF or DMF
-
Schlenk flask or sealed tube
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (1-3 mol%), and CuI (2-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine base (e.g., TEA, 2.0-3.0 equiv). Then, add phenylacetylene (1.1-1.5 equiv) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[21][22][23][24] The development of bulky, electron-rich phosphine ligands has been instrumental in expanding the scope of this reaction to include sterically hindered substrates.[25][26]
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol outlines a general procedure for the Buchwald-Hartwig amination.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene or dioxane
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (1-2 mol%), RuPhos (2-4 mol%), and NaOtBu (1.2-1.5 equiv) to a dry Schlenk flask.
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by this compound (1.0 equiv) and morpholine (1.1-1.3 equiv).
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After cooling, quench the reaction with water. Extract with an organic solvent, wash with brine, dry, and concentrate. Purify the product by column chromatography.
Troubleshooting and Key Considerations
-
Catalyst Deactivation: The aldehyde functionality can potentially coordinate to the palladium center, leading to catalyst deactivation.[1] Using robust ligands and pre-catalysts can mitigate this issue.[27]
-
Ligand Choice: For sterically hindered substrates, bulky and electron-rich ligands such as SPhos, XPhos, and RuPhos are often necessary to facilitate both oxidative addition and reductive elimination.[7][10][26]
-
Base Selection: The choice of base is crucial and depends on the specific coupling reaction and the functional group tolerance of the substrates.[27] For instance, weaker bases like carbonates or phosphates may be required if base-sensitive functional groups are present.
-
Inert Atmosphere: Strict exclusion of oxygen is critical, as it can lead to the oxidation of the phosphine ligands and the formation of inactive palladium species, resulting in side reactions like homo-coupling.[27]
-
Solvent Degassing: Solvents must be thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.[8]
References
- Role of palladium catalyst in cross-coupling reactions. (2025). Vertex AI Search.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions in Derivatiz
- Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (n.d.). University of Windsor.
- Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.).
- Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. (n.d.).
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (n.d.). Scite.ai.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.).
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing).
- Buchwald–Hartwig amin
- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. (n.d.).
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC - NIH.
- Flow Chemistry: Sonogashira Coupling. (n.d.).
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Sonogashira coupling. (n.d.). Wikipedia.
- Heck reaction. (n.d.). Wikipedia.
- Suzuki reaction. (n.d.). Wikipedia.
- Buchwald-Hartwig Amin
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 2-Iodo-5-methylbenzoic acid. (n.d.). Benchchem.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Buchwald-Hartwig amin
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- This compound | 1261826-51-0. (n.d.). Sigma-Aldrich.
- The Intramolecular Heck Reaction. (2004). Macmillan Group.
- Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. (n.d.). Chemical Science (RSC Publishing).
- The Buchwald–Hartwig Amination After 25 Years. (n.d.). the University of Groningen research portal.
- Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube.
- Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. (n.d.). PMC - NIH.
- Heck Reaction. (2023). Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 3. fiveable.me [fiveable.me]
- 4. nobelprize.org [nobelprize.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. rsc.org [rsc.org]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 24. youtube.com [youtube.com]
- 25. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 27. sigmaaldrich.com [sigmaaldrich.com]
The Strategic Application of 2-Iodo-6-methylbenzaldehyde in Modern Biaryl Synthesis: Advanced Protocols and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction: Why 2-Iodo-6-methylbenzaldehyde is a Privileged Substrate
In the landscape of medicinal chemistry and materials science, biaryl scaffolds are of paramount importance, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The synthesis of these structures often relies on robust and versatile cross-coupling methodologies. This compound has emerged as a particularly strategic starting material for the construction of sterically hindered biaryl compounds. Its unique 2,6-disubstitution pattern, featuring an ortho-iodo group and an ortho-methyl group flanking a reactive aldehyde, presents both challenges and opportunities in synthetic design.
The presence of the bulky ortho-methyl group introduces significant steric hindrance around the carbon-iodine bond. This necessitates carefully optimized catalytic systems to facilitate efficient oxidative addition, a critical step in many cross-coupling reactions. Simultaneously, the iodo-substituent provides high reactivity, generally surpassing that of the corresponding bromo- or chloro-analogs in palladium-catalyzed transformations. The aldehyde functionality offers a versatile handle for subsequent synthetic manipulations, allowing for the elaboration of the biaryl product into more complex molecular architectures. This guide provides detailed application notes, field-tested protocols, and mechanistic rationale for the use of this compound in the synthesis of biaryl compounds, focusing on the widely employed Suzuki-Miyaura and Stille cross-coupling reactions.
Part 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-6-methylbenzaldehydes
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1][2] When applied to a sterically demanding substrate like this compound, the choice of catalyst, ligand, and base becomes critical to overcoming the steric impediment and achieving high yields.
Mechanistic Considerations for a Hindered Substrate
The catalytic cycle of the Suzuki-Miyaura coupling involves three principal steps: oxidative addition, transmetalation, and reductive elimination.[1] For this compound, the oxidative addition of the C-I bond to a Pd(0) center is often the rate-determining step due to the steric shielding by the ortho-methyl group. To overcome this, bulky, electron-rich phosphine ligands are employed. These ligands stabilize the monoligated Pd(0) species, which is believed to be the active catalyst, and facilitate the oxidative addition process. The subsequent transmetalation, where the aryl group is transferred from the boronic acid to the palladium center, is promoted by a base which activates the boronic acid.[3] Finally, reductive elimination from the Pd(II) intermediate furnishes the biaryl product and regenerates the active Pd(0) catalyst.
Sources
Application Notes & Protocols: 2-Iodo-6-methylbenzaldehyde as a Strategic Precursor for Heterocyclic Compound Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-iodo-6-methylbenzaldehyde, a versatile and strategically important building block in modern organic and medicinal chemistry. We delve into its application as a precursor for a diverse range of heterocyclic compounds, which are foundational scaffolds in numerous pharmaceuticals and functional materials.[1][2] The unique disposition of the aldehyde, iodide, and methyl groups on the benzene ring allows for a rich variety of synthetic transformations. This document outlines detailed protocols for key reactions, explains the mechanistic rationale behind experimental choices, and presents quantitative data to guide researchers, scientists, and drug development professionals in leveraging this powerful precursor for complex molecular architecture.
Introduction: The Strategic Value of this compound
This compound is a bifunctional aromatic compound whose synthetic utility is derived from its distinct reactive sites: an electrophilic aldehyde and a carbon-iodine (C-I) bond amenable to transition-metal-catalyzed cross-coupling. The ortho relationship between the methyl and aldehyde groups introduces steric influence that can be exploited for regioselective control, while the iodine atom serves as an excellent leaving group for forming new carbon-carbon and carbon-heteroatom bonds.[3][4] This combination makes it a powerful starting material for constructing complex heterocyclic systems through sequential or tandem reaction pathways. This guide will focus on three major classes of transformations: Palladium-Catalyzed Cross-Coupling, Reductive Amination strategies, and Pictet-Spengler type cyclizations.
Palladium-Catalyzed Cross-Coupling: Building Complexity at the C-I Bond
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthesis, enabling the precise formation of C-C and C-N bonds under mild conditions with high functional group tolerance.[4][5] The aryl iodide moiety of this compound makes it an ideal substrate for these transformations.
Suzuki-Miyaura Coupling for Biaryl Scaffolds
The Suzuki-Miyaura coupling is a premier method for creating biaryl structures by coupling an organohalide with an organoboron compound.[5][6] This reaction is fundamental for synthesizing precursors to complex heterocycles like dibenzofurans or carbazoles, or for directly installing aryl or heteroaryl substituents.
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3][5] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the cycle.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene and Water (4:1 mixture, degassed)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the corresponding arylboronic acid, potassium carbonate, and Pd(PPh₃)₄.[7]
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add the degassed toluene/water solvent mixture via syringe.[7]
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Table 1: Representative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | ~85-95 |
| 2 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | DMF | 90 | ~75-93[8] |
| 3 | 3-Furanboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | DMF | 90 | ~75-93[8] |
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling for Alkynyl Arenes
The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[5][9] The resulting alkynyl benzaldehyde is a highly versatile intermediate that can undergo various intramolecular cyclization reactions to form heterocycles like indoles, quinolines, or isocoumarins.
Mechanistic Rationale: The reaction is believed to proceed via two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide is followed by transmetalation with a copper(I) acetylide, which is generated in the copper cycle. Reductive elimination then yields the product.[10] Copper-free protocols have also been developed to avoid issues with homocoupling of the alkyne.[11]
Experimental Protocol: Sonogashira Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equiv, serves as base and solvent)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Schlenk flask with magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a Schlenk flask, add PdCl₂(PPh₃)₂ and CuI.
-
Evacuate and backfill the flask with argon.
-
Add this compound and the anhydrous solvent (e.g., THF).
-
Add the amine base (TEA or DIPA), followed by the terminal alkyne via syringe.[7]
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 60 °C) for 8-12 hours.[7]
-
Monitor the reaction by TLC.
-
Upon completion, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing aryl amines by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base.[12][13] This reaction is paramount for synthesizing nitrogen-containing heterocycles. By coupling this compound with a suitably functionalized amine, one can generate intermediates primed for subsequent intramolecular cyclization.
Mechanistic Rationale: The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of the aryl halide to Pd(0), coordination of the amine to the Pd(II) complex, deprotonation by the base to form a palladium amide, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of phosphine ligand is crucial for reaction efficiency and scope.[14][15]
Experimental Protocol: Buchwald-Hartwig Amination
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
BINAP or other suitable phosphine ligand (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask with magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide to a Schlenk flask.[7]
-
Add this compound, the amine, and anhydrous toluene.
-
Seal the flask and heat the mixture to 100 °C, stirring for 18-24 hours.[7]
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Diagram: Unified Cross-Coupling Workflow
Caption: Synthetic pathways from this compound via cross-coupling.
Transformations of the Aldehyde: Reductive Amination
Reductive amination is a cornerstone reaction for synthesizing amines from carbonyl compounds.[16][17] For this compound, this reaction converts the aldehyde into an amine, which can then serve as a nucleophile in subsequent intramolecular cyclizations, such as an SₙAr reaction or a second Buchwald-Hartwig amination, to forge the heterocyclic ring.
Mechanistic Rationale: The reaction proceeds in two stages: the initial condensation of the aldehyde with an amine to form an imine (or iminium ion), followed by the reduction of this intermediate to the corresponding amine.[17] A wide variety of reducing agents can be employed, from borohydrides to catalytic hydrogenation. Using ammonia as the nitrogen source can yield a primary amine.[18]
Experimental Protocol: One-Pot Reductive Amination
-
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., methylamine, aniline) (1.0-1.2 equiv) or Ammonium acetate (for primary amine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Round-bottom flask with magnetic stir bar
-
-
Procedure:
-
Dissolve this compound and the amine in DCM.
-
Add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride in portions, as the reaction can be exothermic.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction carefully by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
The Pictet-Spengler Reaction: A Classic Route to Tetrahydroisoquinolines
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic substitution to form a tetrahydroisoquinoline.[19][20] While this compound is not a direct substrate, it can be readily coupled with a protected β-aminoethyl boronic acid ester via a Suzuki reaction. The resulting product, after deprotection, can then undergo an intramolecular Pictet-Spengler cyclization.
Mechanistic Rationale: The reaction begins with the formation of a Schiff base (or iminium ion under acidic conditions) between the amine and the aldehyde.[21][22] The electron-rich aromatic ring then acts as a nucleophile, attacking the electrophilic iminium carbon in a 6-endo-trig cyclization. A final deprotonation step restores aromaticity and yields the tetrahydroisoquinoline product.[20]
Diagram: Pictet-Spengler Reaction Mechanism
Caption: Key steps in the acid-catalyzed Pictet-Spengler reaction mechanism.
Conclusion
This compound stands out as a highly valuable and adaptable precursor in heterocyclic synthesis. Its two orthogonal reactive handles—the aryl iodide and the aldehyde—provide chemists with a programmable platform for molecular construction. By leveraging well-established and robust methodologies such as palladium-catalyzed cross-coupling, reductive amination, and Pictet-Spengler type cyclizations, researchers can access a vast chemical space of novel heterocyclic compounds. The protocols and mechanistic insights provided in this guide are intended to empower scientists in drug discovery and materials science to fully exploit the synthetic potential of this strategic building block.
References
- BenchChem (2025).
- Green Chemistry (RSC Publishing).
- Wikipedia. Pictet–Spengler reaction.
- BenchChem (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-methylisonicotinaldehyde.
- ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- BenchChem. 2-Iodo-5-methylbenzaldehyde | 1106813-84-6.
- BenchChem (2025).
- ResearchGate. Iodine-mediated oxidative Pictet-Spengler reaction using terminal alkyne as the 2-oxoaldehyde surrogate for the synthesis of 1-aroyl-β-carbolines and fused-nitrogen heterocycles.
- J&K Scientific LLC (2021). Pictet-Spengler Reaction.
- Name-Reaction.com. Pictet-Spengler reaction.
- BenchChem (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 2,4,6-Trichloronicotinaldehyde.
- NROChemistry. Pictet-Spengler Reaction.
- MDPI.
- International Journal of Innovative Science and Research Technology (2025).
- PMC (NIH).
- PubMed (NIH) (2022).
- ResearchGate.
- Reduction of Imines and Reductive Amin
- SYNTHESIS OF HETEROCYCLIC COMPOUNDS BY PHOTOCHEMICAL CYCLIZ
- ThalesNano Inc. Flow Chemistry: Sonogashira Coupling.
- Chemical Reviews (2025).
- PMC (NIH) (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- Organic Chemistry Portal.
- PMC (NIH). Photoinduced inverse Sonogashira coupling reaction.
- SciSpace (2000).
- ScienceScholar (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science.
- PubMed (NIH) (2013).
- Green Chemistry (RSC Publishing). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles.
- Zenodo (2018).
- Pearson. A common method to produce amines is the reductive amination of aldehydes and ketones. Show how the following synthesis can be accomplished using this technique. benzaldehyde → methylbenzylamine.
- Bentham Science (2015). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction.
- NIH (2022). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sciencescholar.us [sciencescholar.us]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Bentham Science [eurekaselect.com]
- 9. Current applications of the sonogashira reaction in the synthesis of heterocyclic compounds: An update [zenodo.org]
- 10. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 18. scispace.com [scispace.com]
- 19. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 20. name-reaction.com [name-reaction.com]
- 21. jk-sci.com [jk-sci.com]
- 22. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
Application Notes and Protocols: Sonogashira Coupling with 2-Iodo-6-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Abstract
This document provides a comprehensive guide to performing the Sonogashira coupling reaction with a specific focus on the sterically hindered substrate, 2-Iodo-6-methylbenzaldehyde. We will delve into the mechanistic underpinnings of this powerful carbon-carbon bond-forming reaction, offer detailed, field-proven protocols, and discuss critical parameters for optimization and troubleshooting. The aim is to equip researchers with the necessary knowledge to successfully employ this methodology in the synthesis of complex molecules relevant to pharmaceutical and materials science applications.
Introduction: The Power and Nuances of the Sonogashira Coupling
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] Its utility is particularly pronounced in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, proceeding under mild conditions, often at room temperature, and tolerating a wide array of functional groups.[1][3]
The substrate at the heart of this guide, this compound, presents a unique challenge due to steric hindrance imparted by the ortho-methyl group. This guide will address these challenges head-on, providing strategies to achieve high yields and purity.
The "Why": Understanding the Sonogashira Catalytic Cycles
A successful experimental design is rooted in a firm grasp of the reaction mechanism. The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][5]
2.1. The Palladium Cycle: The Workhorse of C-C Bond Formation
The palladium cycle is where the key bond formation occurs. It can be broken down into three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This is often the rate-determining step, especially with sterically hindered substrates.[6] The reactivity of the halide is crucial, with the general trend being I > OTf > Br >> Cl.[5][7]
-
Transmetalation: A copper acetylide species, generated in the copper cycle, transfers the alkyne group to the palladium(II) complex.[5][8]
-
Reductive Elimination: The desired product, a disubstituted alkyne, is formed as the palladium center is reduced back to its Pd(0) state, thus regenerating the catalyst for the next cycle.[5][9]
2.2. The Copper Cycle: Activating the Alkyne
The role of the copper(I) co-catalyst is to facilitate the deprotonation of the terminal alkyne.[6]
-
π-Alkyne Complex Formation: The copper(I) salt coordinates to the alkyne, increasing the acidity of its terminal proton.[6]
-
Deprotonation: A base, typically an amine, then deprotonates the alkyne to form a copper acetylide.[5] This copper acetylide is the key intermediate that participates in the transmetalation step of the palladium cycle.
It is important to note that the presence of oxygen can lead to an undesired side reaction known as Glaser coupling, which is the homocoupling of the alkyne.[1][7] Therefore, conducting the reaction under an inert atmosphere is crucial when using a copper co-catalyst.[1]
2.3. The Copper-Free Variant: Mitigating Side Reactions
To circumvent the issue of Glaser homocoupling, copper-free Sonogashira protocols have been developed.[1][3][7] In these systems, the deprotonation of the alkyne and its subsequent transfer to the palladium center occur without the mediation of a copper acetylide intermediate. While potentially avoiding a key side reaction, these conditions may require more careful optimization of the base and solvent system.
Experimental Protocol: A Step-by-Step Guide
This protocol is a robust starting point for the Sonogashira coupling of this compound with a terminal alkyne.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | e.g., Sigma-Aldrich | Store under inert atmosphere. |
| Terminal Alkyne | Varies | Varies | Ensure purity and dryness. |
| Pd(PPh₃)₂Cl₂ | Catalyst Grade | Varies | Air-stable, but handle with care. |
| Copper(I) Iodide (CuI) | ≥98% | Varies | Protect from light and moisture. |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Varies | Must be freshly distilled or from a sure-seal bottle. Also acts as a solvent and base. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Varies | Use a freshly opened bottle or dry over sodium/benzophenone. |
| Inert Gas | High Purity Nitrogen or Argon | Varies | For maintaining an inert atmosphere. |
3.2. Reaction Setup and Procedure
Diagram of the Experimental Workflow:
Caption: A typical workflow for the Sonogashira coupling reaction.
Step-by-Step Methodology:
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 equiv.), and copper(I) iodide (CuI, 0.01-0.025 equiv.).
-
Degassing: Evacuate the flask and backfill with a high-purity inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et₃N) via syringe. The ratio of THF to Et₃N can vary, but a 2:1 to 3:1 mixture is a good starting point. The amine also serves as the base.[1]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For sterically hindered substrates, gentle heating (40-60 °C) may be required.[10]
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove insoluble salts.[5][11] Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[11][12]
Navigating Challenges: Steric Hindrance and Optimization
The ortho-methyl group in this compound significantly increases steric bulk around the reaction center. This can impede the oxidative addition step and slow down the overall reaction rate.
Key Optimization Parameters:
| Parameter | Rationale | Recommended Adjustments |
| Ligand | Bulky, electron-rich ligands can accelerate the oxidative addition of sterically hindered aryl halides.[7][13] | Consider using ligands such as XPhos or SPhos in combination with a palladium precatalyst like Pd₂(dba)₃. |
| Catalyst Loading | Higher catalyst loading may be necessary to achieve a reasonable reaction rate with challenging substrates. | Increase Pd catalyst loading up to 5 mol% and CuI up to 10 mol%.[6] |
| Temperature | Increased temperature can overcome the activation energy barrier for oxidative addition. | Gradually increase the reaction temperature, monitoring for potential side product formation. |
| Base | A stronger base can facilitate the deprotonation of the alkyne, particularly in copper-free systems. | For copper-free reactions, consider stronger, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[13] |
| Solvent | The polarity and coordinating ability of the solvent can influence catalyst stability and reactivity. | Aprotic polar solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be beneficial.[10][14] |
Troubleshooting Common Issues:
-
Low Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst and phosphine ligands have not been oxidized. Using a fresh batch or a more robust precatalyst is advisable.[7]
-
Insufficiently Anhydrous/Anaerobic Conditions: Moisture and oxygen can deactivate the catalyst. Ensure all reagents and solvents are dry and the reaction is performed under a strictly inert atmosphere.
-
-
Formation of Glaser Homocoupling Product:
-
Excess Oxygen: Rigorously deoxygenate all solvents and maintain a positive pressure of inert gas.
-
Slow Cross-Coupling: If the desired reaction is slow, the homocoupling can become a dominant pathway. Optimize conditions to accelerate the cross-coupling (see table above).
-
Switch to Copper-Free Conditions: This is the most direct way to eliminate Glaser coupling.[1][7]
-
Mechanism Visualization
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Conclusion
The Sonogashira coupling is a versatile and powerful tool for the synthesis of complex organic molecules. While sterically hindered substrates like this compound can present challenges, a thorough understanding of the reaction mechanism and careful optimization of reaction parameters can lead to successful outcomes. By considering the choice of ligand, catalyst loading, temperature, and the potential benefits of copper-free conditions, researchers can effectively utilize this reaction in their synthetic endeavors.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Chemical Engineering Transactions. (n.d.). and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Doyle, A. G., Fobian, Y. M., Blakemore, D. C., & Doyle, P. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (Vol. 1, pp. 122-142). The Royal Society of Chemistry.
- RSC Advances, 13(7), 4497-4521.
- Organometallics, 36(5), 1030-1038.
- Molecules, 25(8), 1894.
- Organometallics, 36(5), 1030–1038.
-
ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? [Link]
- RSC Advances, 13(7), 4497–4521.
-
ResearchGate. (2015, August 7). Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. [Link]
- RSC Advances, 7(79), 50131-50165.
-
ResearchGate. (2016, August 6). Palladium-free and ligand-free Sonogashira cross-coupling. [Link]
-
ResearchGate. (n.d.). Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺ …. [Link]
- Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
- Chemical Reviews, 107(3), 874-922.
- Flow Chemistry: Sonogashira Coupling. (n.d.).
- Molecules, 19(11), 18866-18877.
-
NROChemistry. (n.d.). Sonogashira Coupling. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction a. [Link]
-
ChemOrgChem. (2025, February 17). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem [Video]. YouTube. [Link]
-
ChemSynthesis. (n.d.). 2-hydroxy-5-iodo-3-methylbenzaldehyde. [Link]
- Organic Letters, 28(1), 1-6.
-
Organic Syntheses Procedure. (n.d.). o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. books.rsc.org [books.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. thalesnano.com [thalesnano.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. cetjournal.it [cetjournal.it]
Heck reaction conditions for "2-Iodo-6-methylbenzaldehyde"
An Application Guide for the Heck Reaction of 2-Iodo-6-methylbenzaldehyde: Strategies for Overcoming Steric Hindrance
Introduction: The Heck Reaction in Complex Synthesis
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2] This transformation is pivotal in the synthesis of complex molecules, including pharmaceuticals and advanced materials, due to its reliability and functional group tolerance.[3][4] The reaction typically proceeds through a catalytic cycle involving a Pd(0) species, which undergoes oxidative addition with an aryl halide, followed by alkene insertion, and β-hydride elimination to yield the substituted alkene product.[5][6]
However, the efficiency of the Heck reaction can be significantly hampered by the steric environment of the substrates. Aryl halides with substituents in the ortho position, such as this compound, present a formidable challenge. The steric bulk from the adjacent methyl and iodo groups can impede the initial oxidative addition step, which is often rate-limiting, and can influence the subsequent migratory insertion and elimination steps. This application note provides a detailed guide for researchers, scientists, and drug development professionals on selecting optimal conditions to successfully perform the Heck reaction with this sterically demanding substrate.
The Core Challenge: Steric Hindrance in this compound
The primary obstacle in the Heck coupling of this compound is the significant steric congestion around the carbon-iodine bond. The ortho-methyl group and the ortho-iodine itself create a crowded environment that disfavors the approach of the bulky palladium catalyst for the crucial oxidative addition step.[7] This can lead to slow reaction rates, catalyst decomposition, and low yields. Therefore, overcoming this steric barrier requires a carefully selected set of reaction components, moving beyond standard conditions to systems specifically designed for challenging couplings.
Optimizing Reaction Components for Hindered Substrates
Successful coupling of this compound hinges on the strategic selection of the catalyst system (palladium precursor and ligand), base, and solvent.
Palladium Pre-catalyst
The active catalyst in the Heck reaction is a Pd(0) species.[5] While Pd(0) complexes like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be used, it is often more convenient and efficient to generate the active catalyst in situ from a more stable and air-tolerant Pd(II) pre-catalyst.[1]
-
Palladium(II) Acetate (Pd(OAc)₂): This is the most common and cost-effective pre-catalyst. It is readily reduced in the reaction mixture by phosphine ligands, amines, or the alkene itself to generate the catalytically active Pd(0) species.[5][8]
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): This is a Pd(0) source that can also be used, often in conjunction with a specific ligand. It can offer high reactivity in certain systems.[9]
For this compound, Palladium(II) Acetate is an excellent starting point due to its robustness and proven efficacy in a wide range of Heck reactions.
Ligand Selection: The Key to Success
The ligand is arguably the most critical component for overcoming steric hindrance. Its role is to stabilize the palladium center, promote the oxidative addition step, and influence the overall efficiency of the catalytic cycle. For sterically demanding substrates, standard ligands like triphenylphosphine (PPh₃) are often inadequate.
-
Bulky, Electron-Rich Monophosphines: These are the ligands of choice for hindered aryl halides. The large steric bulk facilitates the formation of a coordinatively unsaturated, highly reactive 14-electron Pd(0)L₂ species, while the high electron density increases the rate of oxidative addition into the aryl-iodide bond.[10]
-
Tri(tert-butyl)phosphine (P(t-Bu)₃): A highly effective and commercially available ligand known for promoting difficult couplings.
-
Buchwald-type biaryl phosphines: Ligands such as SPhos, XPhos, and RuPhos are state-of-the-art for challenging cross-coupling reactions and are excellent candidates.
-
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium, creating highly active and thermally robust catalysts.[11] They have emerged as powerful alternatives to phosphines, particularly for reactions involving less reactive aryl chlorides or sterically hindered substrates.[9][12] Pre-formed NHC-palladium complexes or in situ generation from an imidazolium salt can be employed.[12]
The Role of the Base
A base is required to neutralize the hydriodic acid (HI) that is generated during the catalytic cycle, thereby regenerating the Pd(0) catalyst for the next turnover.[3][5] The choice of base can significantly impact the reaction outcome, especially with a substrate containing a sensitive aldehyde functional group.
-
Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium acetate (NaOAc) are often preferred. They are generally non-nucleophilic and less likely to cause side reactions with the aldehyde, such as aldol condensation, which can occur with strong amine bases.[13]
-
Organic Amine Bases: Hindered amines like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can be used, but careful optimization is required to avoid side products.[1]
For this specific substrate, a moderately strong inorganic base like K₂CO₃ is recommended to balance reactivity with functional group compatibility.
Solvent Considerations
The solvent must be able to dissolve the reactants and the catalyst system and is typically a polar, aprotic solvent capable of withstanding the required reaction temperatures (often 80-120 °C).
-
N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc): These are excellent, versatile solvents for Heck reactions.[7][11]
-
Acetonitrile (MeCN): Another common choice, particularly for reactions at moderate temperatures.[4]
-
1,4-Dioxane: A less polar option that can be effective in certain systems.
DMF is a robust and reliable choice for initiating optimization studies.
Visualizing the Mechanism and Workflow
To better understand the process, the following diagrams illustrate the catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle for the Heck reaction of this compound.
Caption: General experimental workflow for the Heck reaction.
Detailed Experimental Protocols
The following protocols provide starting points for the Heck coupling of this compound with styrene as a model alkene. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.
Protocol A: Using a Bulky Phosphine Ligand System
This protocol utilizes a robust and widely applicable catalyst system based on tri(tert-butyl)phosphine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tri(tert-butyl)phosphine, as a 10% solution in hexanes or as its tetrafluoroborate salt [P(t-Bu)₃H]BF₄ (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, Pd(OAc)₂, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous DMF via syringe, followed by styrene.
-
Add the tri(tert-butyl)phosphine ligand solution via syringe. If using the salt, add it in step 1.
-
Seal the flask and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS by periodically taking small aliquots.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired stilbene derivative.
Protocol B: Using an N-Heterocyclic Carbene (NHC) Ligand System
This protocol employs a modern NHC-palladium catalyst, known for high stability and activity.[12]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
(1-methylimidazole)palladium(II) complex [NHC-Pd(II)-Im] (0.02 mmol, 2 mol%) (or a similar commercially available NHC-Pd pre-catalyst)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylacetamide (DMAc) (5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the NHC-Pd pre-catalyst, and Cs₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMAc via syringe, followed by styrene.
-
Seal the flask and place it in a preheated oil bath at 110-120 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring for completion by TLC or GC-MS.
-
Once complete, cool the reaction to room temperature.
-
Follow the workup and purification steps (8-12) as described in Protocol A.
Summary of Recommended Conditions
| Parameter | Protocol A (Phosphine) | Protocol B (NHC) | Rationale for Steric Hindrance |
| Aryl Halide | This compound | This compound | The target sterically hindered substrate. |
| Alkene | Styrene | Styrene | A standard, reactive alkene partner. |
| Pd Pre-catalyst | Pd(OAc)₂ (2 mol%) | NHC-Pd(II) Pre-catalyst (2 mol%) | Pd(OAc)₂ is a versatile precursor; pre-formed NHC complexes offer high stability. |
| Ligand | P(t-Bu)₃ (4 mol%) | IPr (in pre-catalyst) | Bulky, electron-rich ligands are essential to promote oxidative addition.[10][14] |
| Base | K₂CO₃ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) | Inorganic bases prevent side reactions with the aldehyde functional group. |
| Solvent | DMF | DMAc | High-boiling polar aprotic solvents ensure solubility and allow for sufficient thermal energy. |
| Temperature | 100-110 °C | 110-120 °C | Higher temperatures are often needed to overcome the activation barrier for hindered substrates. |
Conclusion and Outlook
The Heck reaction of this compound, while challenging, is readily achievable through the rational selection of advanced catalyst systems. The key to success lies in employing bulky, electron-rich ligands, such as tri(tert-butyl)phosphine or N-heterocyclic carbenes, which are specifically designed to facilitate reactions at sterically congested centers.[12][14] By combining these ligands with a suitable palladium precursor, an inorganic base, and a polar aprotic solvent, researchers can effectively synthesize valuable disubstituted alkene products. The protocols provided herein serve as robust starting points for optimization, enabling professionals in drug discovery and materials science to incorporate this powerful C-C bond-forming reaction into their synthetic strategies for complex molecular architectures.
References
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 7. bilder.buecher.de [bilder.buecher.de]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Carbene Based Palladium-catalyzed Mizoroki-Heck Reaction – Oriental Journal of Chemistry [orientjchem.org]
- 12. BJOC - N-Heterocyclic carbene–palladium(II)-1-methylimidazole complex catalyzed Mizoroki–Heck reaction of aryl chlorides with styrenes [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Strategic Derivatization of 2-Iodo-6-methylbenzaldehyde for Medicinal Chemistry Scaffolds
Abstract
This technical guide provides a comprehensive overview of the strategic derivatization of 2-Iodo-6-methylbenzaldehyde, a highly versatile and valuable building block in modern medicinal chemistry. The unique arrangement of an ortho-iodide, a reactive aldehyde, and a sterically influential methyl group makes this molecule an ideal starting point for constructing complex molecular architectures. We present detailed, field-proven protocols for key transformations including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) and aldehyde-focused modifications via reductive amination. The causality behind experimental choices, mechanistic insights, and practical applications, particularly in the synthesis of scaffolds for targeted therapies like PARP inhibitors, are discussed in depth.
Introduction: The Strategic Value of this compound
In the landscape of drug discovery, the efficiency of scaffold development is paramount. This compound emerges as a privileged starting material due to its trifecta of functional handles, each offering a distinct vector for molecular diversification.
-
The Aryl Iodide: This functionality is an exceptional substrate for a wide array of palladium-catalyzed cross-coupling reactions. The C-I bond is readily activated, allowing for the facile formation of C-C and C-N bonds under relatively mild conditions. This is the primary gateway for introducing aryl, heteroaryl, alkynyl, and amino moieties.
-
The Aldehyde Group: As a classic electrophile, the aldehyde is a linchpin for forming carbon-nitrogen bonds. It readily participates in reactions like reductive amination and condensations to build side chains or form heterocyclic rings, crucial components of many pharmacophores.[1]
-
The Ortho-Methyl Group: The methyl group, positioned ortho to both the iodide and the aldehyde, exerts significant steric and electronic influence. It can direct the conformation of the final molecule, potentially enhancing binding affinity to a biological target by locking the molecule into a favorable bioactive conformation.
This combination of functionalities makes this compound a key precursor in the synthesis of complex molecules, including scaffolds for Poly(ADP-ribose) polymerase (PARP) inhibitors, a critical class of anticancer drugs.[2][3][4]
Derivatization Strategies: Core Protocols & Methodologies
We present four robust protocols for the derivatization of this compound, focusing on reactions that are foundational in medicinal chemistry programs.
C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most powerful method for creating biaryl and heteroaryl-aryl linkages, which are ubiquitous in pharmaceuticals.[5][6][7] The reaction couples the aryl iodide with an organoboron species, typically a boronic acid or ester.
Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[6] The cycle begins with the oxidative addition of the aryl iodide to a Pd(0) species. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6]
Experimental Protocol: Synthesis of 2-Aryl-6-methylbenzaldehyde
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the appropriate phosphine ligand (e.g., SPhos, 4-10 mol%).[7]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-12 hours).
-
Work-up and Purification: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Notes |
|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 85-95 | A robust, general-purpose catalyst system.[2] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 90 | 90-98 | Highly active system, good for challenging substrates.[7] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 80-90 | Classic conditions, effective for electron-neutral boronic acids. |
Workflow Visualization
C-C Bond Formation: Sonogashira Coupling
The Sonogashira coupling is the premier method for linking aryl halides with terminal alkynes, creating arylalkyne structures.[8][9] These motifs serve as rigid linkers or as precursors for synthesizing heterocycles like indazoles, which are relevant to PARP inhibitors.[2]
Mechanistic Rationale: This reaction uniquely employs a dual-catalyst system. A palladium catalyst facilitates the main cross-coupling cycle (oxidative addition, reductive elimination), while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, which is the rate-determining step.[8] An amine base is required to deprotonate the alkyne and regenerate the catalyst.[9]
Experimental Protocol: Synthesis of 2-Alkynyl-6-methylbenzaldehyde
-
Reaction Setup: To an oven-dried, three-neck flask equipped with a condenser and nitrogen inlet, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent and Reagents: Add anhydrous, degassed solvent (e.g., DMF or THF, 5 mL) followed by an amine base (e.g., triethylamine or diisopropylethylamine, 3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 mmol, 1.1-1.2 equiv.) dropwise to the stirring solution.
-
Reaction: Heat the mixture to 50-80 °C and monitor by TLC or LC-MS. Reactions are often complete within 2-6 hours.
-
Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove the solvent and amine salts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.[2][10]
Data Presentation: Sonogashira Coupling | Pd Catalyst | Cu Source | Base | Solvent | Temp (°C) | Typical Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 80 | 85-95 | Standard, highly reliable conditions.[2] | | Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NEt | Acetonitrile | 60 | 80-90 | Good for substrates sensitive to higher temperatures. | | PdCl₂(PPh₃)₂ | CuI | TBAF | THF | RT-50 | 75-85 | Copper-free and amine-free variations exist but may require optimization.[11] |
Workflow Visualization
C-N Bond Formation: Buchwald-Hartwig Amination
For the direct synthesis of aryl amines, the Buchwald-Hartwig amination is the gold standard.[12][13] This reaction allows for the coupling of aryl halides with a vast range of primary and secondary amines, including anilines, alkylamines, and heterocycles.
Mechanistic Rationale: The catalytic cycle is similar in principle to other cross-couplings but is highly dependent on the choice of ligand.[14][15] After oxidative addition of the aryl iodide to Pd(0), the amine coordinates to the palladium center. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex. Reductive elimination then occurs to form the C-N bond and regenerate the Pd(0) catalyst.[12][14] The steric and electronic properties of the phosphine ligand are critical for promoting the reductive elimination step.[15]
Experimental Protocol: Synthesis of 2-Amino-6-methylbenzaldehyde Derivatives
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a specialized ligand (e.g., XPhos or BINAP, 2-4 mol%), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv.) to a dry reaction vessel.
-
Reagents: Add the this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).
-
Solvent: Add anhydrous, degassed toluene or dioxane (3-5 mL).
-
Reaction: Seal the vessel and heat to 80-110 °C. Monitor the reaction's progress by LC-MS.
-
Work-up and Purification: Cool the reaction, dilute with ether or ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water, dry the organic phase, and concentrate. Purify the product via column chromatography.
Data Presentation: Buchwald-Hartwig Amination | Pd Precatalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | 80-95 | Excellent for a broad range of primary and secondary amines.[15] | | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 75-90 | A classic system, particularly effective for anilines.[12] | | [(CyPF-tBu)PdCl₂] | - | K₃PO₄ | t-BuOH | 100 | 85-95 | Air-stable precatalyst simplifying reaction setup.[13] |
Workflow Visualization
Aldehyde Derivatization: Reductive Amination
This reaction is a cornerstone of medicinal chemistry for synthesizing secondary and tertiary amines from aldehydes or ketones.[16][17][18] It is a one-pot procedure that involves the formation of an imine or iminium ion intermediate, which is then reduced in situ.
Mechanistic Rationale: The reaction begins with the condensation of the benzaldehyde with a primary or secondary amine to form a hemiaminal, which then dehydrates to an imine (from a primary amine) or an iminium ion (from a secondary amine). A mild, selective reducing agent, present in the same pot, reduces this C=N double bond to the corresponding amine.[18] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is mild enough not to reduce the starting aldehyde but potent enough to rapidly reduce the iminium intermediate.[17]
Experimental Protocol: Synthesis of 2-Iodo-6-methyl-N-alkyl/aryl benzylamines
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.) and the primary or secondary amine (1.1 mmol, 1.1 equiv.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (5 mL).
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for imine/iminium ion formation. Addition of a small amount of acetic acid can catalyze this step.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 equiv.) portion-wise to the mixture. Effervescence may be observed.
-
Reaction: Stir at room temperature until the reaction is complete (typically 1-16 hours), as monitored by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Data Presentation: Reductive Amination | Amine Type | Reducing Agent | Solvent | Additive | Typical Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Primary Aliphatic | NaBH(OAc)₃ | DCE | Acetic Acid (cat.) | 85-95 | Highly efficient and clean reaction. | | Secondary Aliphatic | NaBH(OAc)₃ | DCM | None | 90-98 | Often faster due to rapid iminium ion formation. | | Aniline (Primary Aromatic) | NaBH(OAc)₃ | DCE | Acetic Acid | 70-85 | Slower due to the lower basicity of anilines; may require gentle heating. |
Workflow Visualization
Conclusion
This compound is a powerful and versatile platform for medicinal chemistry. The protocols detailed herein for Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and reductive amination provide a robust toolkit for researchers. By strategically combining these transformations, drug development professionals can rapidly generate diverse libraries of complex molecules, enabling the systematic exploration of structure-activity relationships and accelerating the discovery of novel therapeutic agents. The self-validating nature of these protocols, grounded in established chemical principles, ensures a high degree of reproducibility and success for the experienced researcher.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
YouTube. (2023, March 6). Buchwald-Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Google Patents. (n.d.). CN110845310A - A kind of method for ortho-iodination of benzaldehyde compounds.
-
National Institutes of Health. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
PubMed. (2024, December 18). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reductive aminations by imine reductases: from milligrams to tons. Retrieved from [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of Selective PARP1 Inhibitors for Treatment of Cancer. Retrieved from [Link]
-
JOCPR. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]
-
PubMed. (2022, October 5). Design, synthesis and pharmacological evaluation of new PARP1 inhibitors by merging pharmacophores of olaparib and the natural product alantolactone. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of Biocatalytic Reductive Amination for the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor. Retrieved from [Link]
-
SciSpace. (n.d.). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Solid-state Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Retrieved from [Link]
-
ACS Publications. (2026, January 15). Copper-Catalyzed Regioselective Dehydrogenative Borylation. Retrieved from [Link]
-
American Chemical Society. (2025, December 26). Copper-Catalyzed Regioselective Dehydrogenative Borylation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. rsc.org [rsc.org]
- 11. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. research.rug.nl [research.rug.nl]
- 16. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jocpr.com [jocpr.com]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 2-Iodo-6-methylbenzaldehyde in the Synthesis of Natural Product Analogues
Introduction: The Strategic Value of a Sterically Hindered Building Block
In the intricate field of medicinal chemistry and drug development, the synthesis of natural product analogues is a cornerstone for elucidating structure-activity relationships (SAR) and optimizing therapeutic potential.[1][2][3] The choice of starting materials is paramount, dictating the efficiency and versatility of a synthetic route. 2-Iodo-6-methylbenzaldehyde emerges as a particularly strategic building block. Its unique trifecta of functional groups—a reactive iodine atom, a versatile aldehyde, and a sterically influential ortho-methyl group—provides a powerful platform for constructing complex molecular architectures that mimic or improve upon nature's own designs.
The iodine atom serves as an ideal handle for modern palladium-catalyzed cross-coupling reactions, enabling the formation of key carbon-carbon bonds with precision.[4][5] The aldehyde group offers a gateway for a myriad of subsequent transformations, including condensations, oxidations, reductions, and intramolecular cyclizations. Critically, the ortho-methyl group exerts significant steric and electronic influence, guiding the regioselectivity of certain reactions and potentially locking in specific conformations in the final analogue—a feature of immense value in rational drug design.
This guide provides an in-depth exploration of the core synthetic applications of this compound, complete with detailed protocols and mechanistic insights, to empower researchers in their quest for novel bioactive compounds.
Part 1: The Cornerstone of Complexity - Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, a fact recognized by the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki.[5][6] These reactions facilitate the construction of C-C bonds with exceptional reliability and functional group tolerance.[7] For a substrate like this compound, the aryl-iodide bond is highly reactive towards palladium, making it an excellent electrophilic partner in these transformations.
The general mechanism for these reactions proceeds through a common catalytic cycle, which is fundamental to understanding and troubleshooting these protocols.[4][5][8]
The General Palladium (Pd) Catalytic Cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex.[8]
-
Transmetalation: The organic group from an organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[9]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are ejected as the final product, regenerating the Pd(0) catalyst to continue the cycle.[4][8]
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating aryl-aryl bonds, a common structural motif in natural products.[9] It couples an organohalide with an organoboron species, typically a boronic acid, under basic conditions.[10] The reaction is prized for its operational simplicity and the stability and low toxicity of the boron reagents.[11]
Expertise & Experience: When using this compound, the ortho-methyl group can sterically hinder the approach to the palladium center. This can sometimes slow the reaction but also provides an opportunity to influence the dihedral angle of the resulting biaryl product. The choice of base is critical; it activates the boronic acid to facilitate transmetalation.[10] While many bases work, potassium phosphate is often effective for sterically demanding couplings.[12]
Protocol: Synthesis of 2'-Formyl-3'-methyl-[1,1'-biphenyl]-4-carbonitrile
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), (4-cyanophenyl)boronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv).
-
Solvent and Degassing: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio). Degas the reaction mixture thoroughly by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to 80-90 °C under an argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target biaryl compound.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome/Rationale |
| Catalyst | Pd(PPh₃)₄ | Pd/C (10%)[13] | Pd(OAc)₂/SPhos | A: Standard, reliable choice. B: Heterogeneous, easily recyclable catalyst. C: Modern, highly active catalyst system for challenging couplings. |
| Base | K₃PO₄ | Na₂CO₃[12] | Cs₂CO₃[12] | A: Strong base, good for hindered substrates. B: Cost-effective, widely used. C: High solubility, can accelerate sluggish reactions. |
| Solvent | Dioxane/H₂O | DME/H₂O[13] | Toluene/H₂O | Solvent choice affects reagent solubility and reaction temperature. Dioxane and DME are common. |
| Temp. | 90 °C | 80 °C | 100 °C | Higher temperatures can overcome steric hindrance but may lead to side products. |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction is a powerful method for coupling aryl halides with terminal alkynes, forming conjugated enyne systems that are precursors to many complex natural products.[14][15] The reaction typically employs a dual catalytic system of palladium and a copper(I) salt, in the presence of an amine base.[15]
Expertise & Experience: The primary challenge in Sonogashira coupling is the potential for homo-coupling of the terminal alkyne (Glaser coupling), which is promoted by the copper co-catalyst. This can be minimized by using rigorously anaerobic conditions and adding the alkyne slowly. Copper-free variants have been developed to circumvent this issue entirely, often requiring a different ligand or base system.[16][17] The amine base (e.g., triethylamine) serves both as a base and, in some cases, as a solvent.
Protocol: Synthesis of 2-(Ethynyl-R)-6-methylbenzaldehyde
-
Reagent Preparation: In a Schlenk flask, dissolve this compound (1.0 equiv) in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv) and the copper co-catalyst, copper(I) iodide (CuI, 0.04 equiv).
-
Base and Alkyne: Add an amine base, such as triethylamine (Et₃N, 2.5 equiv), followed by the terminal alkyne (1.1 equiv).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) under an inert atmosphere (argon or nitrogen) until the starting material is consumed (monitor by TLC).
-
Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue via flash column chromatography.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction, or Mizoroki-Heck reaction, forms a substituted alkene by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base.[6][18] This reaction is highly valuable for extending carbon chains and is known for its excellent stereoselectivity, typically favoring the E (trans) isomer to minimize steric interactions in the transition state.[18][19]
Expertise & Experience: The success of the Heck reaction depends on the nature of the alkene. Electron-deficient alkenes, such as acrylates or styrenes, are generally more reactive. The base (often a hindered amine like triethylamine or an inorganic base like potassium carbonate) is crucial for regenerating the Pd(0) catalyst in the final step of the catalytic cycle.[19] For aryl iodides like our substrate, phosphine-free catalyst systems can sometimes be employed effectively.
Protocol: Synthesis of (E)-Methyl 3-(2-formyl-3-methylphenyl)acrylate
-
Reagent Preparation: Combine this compound (1.0 equiv), methyl acrylate (1.5 equiv), and a base such as triethylamine (Et₃N, 2.0 equiv) in a sealed tube or Schlenk flask.
-
Catalyst Addition: Add the palladium catalyst, for example, palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), and a phosphine ligand like triphenylphosphine (PPh₃, 0.10 equiv), if required.
-
Solvent: Add a polar aprotic solvent such as acetonitrile (MeCN) or DMF.
-
Reaction: Seal the vessel and heat to 80-100 °C. The reaction progress can be monitored by GC-MS or TLC.
-
Workup: After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the organic phase with brine, dry over Na₂SO₄, and remove the solvent in vacuo. Purify the product by silica gel chromatography to obtain the trans-alkene.
Part 2: From Building Block to Bioactive Analogue - Cyclization Strategies
The true power of this compound is realized when the initial cross-coupling step is followed by transformations that utilize the strategically placed aldehyde group. Intramolecular reactions, in particular, provide a rapid pathway to complex, polycyclic systems that form the core of many natural products.
Tandem Sonogashira-Cyclization: A Rapid Entry to Heterocyclic Cores
A highly efficient strategy involves a domino or tandem sequence where the product of a Sonogashira coupling undergoes a subsequent in-situ cyclization. The alkyne introduced can act as a nucleophile (after deprotonation) or be activated towards nucleophilic attack by the aldehyde oxygen, leading to the formation of fused heterocyclic systems.
Expertise & Experience: This approach builds molecular complexity in a single pot, which is highly desirable for synthetic efficiency. The success of the cyclization step often depends on a second catalyst or reagent. For example, the addition of a base like potassium tert-butoxide can facilitate a 6-endo-dig cyclization onto the aldehyde, while certain transition metals can catalyze hydroalkoxylation pathways. The ortho-methyl group plays a key role here, potentially directing the conformation of the intermediate to favor the desired cyclization.
Hypothetical Protocol: One-Pot Synthesis of a Substituted Isobenzofuran Analogue
This protocol is illustrative, based on established chemical principles for tandem reactions.[15]
-
Sonogashira Step: Following the Sonogashira protocol (Section 1.2), couple this compound with a terminal alkyne (e.g., phenylacetylene) using PdCl₂(PPh₃)₂/CuI and Et₃N in THF. Monitor by TLC until the starting iodide is consumed.
-
Cyclization Step: To the same reaction vessel, add a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK, 2.0 equiv) at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours. The base will deprotonate the hydroxyl group of the hemiacetal formed in equilibrium, driving the cyclization.
-
Workup and Purification: Quench carefully with saturated NH₄Cl solution. Perform an extractive workup with ethyl acetate. Purify the resulting crude material by column chromatography to isolate the isobenzofuran-based natural product analogue.
Conclusion
This compound is more than just a simple aryl halide; it is a sophisticated synthetic linchpin. Its strategically positioned functional groups enable chemists to employ a suite of powerful palladium-catalyzed reactions to install key carbon-carbon bonds. Furthermore, the aldehyde moiety serves as a reactive handle for subsequent complexity-building transformations, most notably intramolecular cyclizations that rapidly generate scaffolds pertinent to natural product analogue synthesis. By understanding the mechanistic nuances of these reactions and leveraging the steric influence of the ortho-methyl group, researchers can unlock efficient and elegant pathways to novel molecules with significant potential in drug discovery and chemical biology.
References
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable.
- 17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning.
- catalytic cycle for coupling reactions - YouTube.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing).
- catalytic cycle for coupling reactions - YouTube.
- Heck reaction - Wikipedia.
- Heck Reaction - Organic Chemistry Portal.
- Perspectives from Nearly Five Decades of Total Synthesis of Natural Products and Their Analogues for Biology and Medicine - PMC - NIH.
- Flow Chemistry: Sonogashira Coupling.
- Sonogashira coupling - Wikipedia.
- Sonogashira Coupling - Organic Chemistry Portal.
- Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions - Organic Chemistry Portal.
- Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube.
- Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC - NIH.
- Suzuki reaction - Wikipedia.
- Suzuki Coupling - Organic Chemistry Portal.
- Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C - Organic Chemistry Portal.
- The Efficacy of Different Bases in the Suzuki Coupling of 2-Iodo-5-methylbenzoic Acid: A Compar
- Suzuki Coupling with 2,6-Dimethylbenzeneboronic Acid: A Powerful Synthetic Tool.
- Bridging the Gap Between Natural Product Synthesis and Drug Discovery - PMC.
- Synthesis of natural products and their analogues - ResearchG
Sources
- 1. Perspectives from Nearly Five Decades of Total Synthesis of Natural Products and Their Analogues for Biology and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bridging the Gap Between Natural Product Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fiveable.me [fiveable.me]
- 5. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. nbinno.com [nbinno.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 18. Heck Reaction [organic-chemistry.org]
- 19. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Iodo-6-methylbenzaldehyde
Welcome to the technical support center for the synthesis of 2-Iodo-6-methylbenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield, purity, and reproducibility of this challenging synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
The Synthetic Challenge: Regioselectivity and Functional Group Sensitivity
The synthesis of this compound presents a classic synthetic challenge. The goal is to introduce an iodine atom at the C2 position, ortho to the aldehyde group. However, direct electrophilic iodination of 2-methylbenzaldehyde is notoriously difficult and low-yielding. This is due to two primary factors:
-
Conflicting Directing Effects: The methyl group is an activating, ortho-, para-director, while the aldehyde group is a deactivating, meta-director. The desired C2 position is electronically disfavored.[1]
-
Functional Group Sensitivity: The aldehyde group is sensitive to the often harsh, oxidizing conditions required for traditional electrophilic iodination, leading to unwanted side products.[2]
Modern synthetic methods have overcome these hurdles by employing advanced catalytic systems. This guide focuses on the most effective and widely adopted strategy: Palladium-catalyzed C–H activation using a transient directing group.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is disappointingly low (<30%). What are the most probable causes?
A1: Low yield is the most common complaint and can stem from several factors. Let's break down the critical variables in a typical Palladium-catalyzed C-H iodination.
-
Catalyst and Ligand Integrity: The palladium catalyst (e.g., Palladium(II) Acetate) and the aniline-based ligand are the heart of the reaction. Ensure your Palladium Acetate is of high purity and has not been reduced to Pd(0) (indicated by a color change from orange/brown to black). The aniline ligand should be pure; impurities can poison the catalyst.
-
Atmosphere Control: Palladium-catalyzed C-H activation cycles are sensitive to air. While not always strictly required, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative degradation of the catalyst and reagents, leading to more consistent and higher yields.
-
Sub-optimal Temperature: These reactions have a specific activation temperature. A common temperature is 60 °C.[2] If the temperature is too low, the reaction rate will be impractically slow. If it's too high, you risk catalyst decomposition and increased side product formation. Verify your heating apparatus is calibrated correctly.
-
Solvent Purity and Volume: The choice of solvent, often a chlorinated one like 1,2-dichloroethane (DCE), is crucial.[2] Ensure you are using a dry, high-purity solvent. Water can interfere with the catalytic cycle. The reaction concentration also matters; if too dilute, the reaction kinetics will be slow.
Q2: My NMR analysis shows a mixture of iodinated isomers instead of the clean 2-iodo-6-methyl product. How can I improve regioselectivity?
A2: The presence of multiple isomers indicates that the desired C-H activation pathway is not dominant. This almost always points to an issue with the directing group strategy.
The modern approach to ensure ortho-selectivity is the use of a transient directing group .[3][4] In this reaction, an aniline derivative reacts with your 2-methylbenzaldehyde in situ to form an imine. This imine then acts as a bidentate ligand, coordinating with the palladium center and forcing the C-H activation to occur at the adjacent ortho position.
If you are seeing other isomers, it implies this directed pathway is inefficient.
-
Verify Ligand Choice: Not all amines are effective. Aniline ligands with electron-withdrawing groups, such as 2,5-bis(trifluoromethyl)aniline, have been shown to be highly effective.[2]
-
Ensure Imine Formation: The formation of the imine is a reversible equilibrium. The presence of an acid co-catalyst (e.g., trifluoroacetic acid) is often necessary to promote this step and the subsequent C-H activation.[2] Without it, the directing effect is lost.
Experimental Workflow Overview
The following diagram illustrates the general workflow for the synthesis and purification of this compound via the recommended palladium-catalyzed method.
Caption: General workflow for this compound synthesis.
Q3: The reaction starts but seems to stall, with starting material still present after the recommended reaction time. What should I do?
A3: A stalled reaction is typically due to catalyst deactivation or incomplete turnover.
-
Catalyst Loading: While catalytic, the reaction requires a sufficient amount of palladium. A typical loading is around 5 mol%. If your yield is plateauing at a low level, a minor, incremental addition of fresh catalyst might restart the reaction, but this is not ideal. It's better to optimize the initial loading.
-
Reagent Stoichiometry: Ensure your iodinating agent, N-Iodosuccinimide (NIS), is used in slight excess (e.g., 1.1 to 1.2 equivalents). If it is the limiting reagent, the reaction will naturally stop once it is consumed.
-
Check for Inhibitors: Certain functional groups or impurities can act as catalyst poisons. Ensure all glassware is scrupulously clean and that starting materials are of high purity.
Q4: I have a dark, oily crude product that is difficult to purify by column chromatography. Are there better methods?
A4: Purification can indeed be challenging.
-
Pre-Column Work-up: Before attempting chromatography, ensure a thorough aqueous work-up. Washing the organic extract with a sodium thiosulfate (Na₂S₂O₃) solution is critical to remove any remaining iodine or NIS. A subsequent wash with brine helps remove water.
-
Chromatography Technique: Flash column chromatography on silica gel is the standard method.
-
Solvent System: Use a low-polarity solvent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate). The product is relatively nonpolar.
-
"Dry Loading": If the crude oil is difficult to apply directly, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the top of your column. This often leads to much better separation.
-
-
Alternative Purification: If the product is thermally stable, distillation under reduced pressure (vacuum distillation) can be an effective alternative to chromatography, especially for larger scales.[5]
Frequently Asked Questions (FAQs)
Q1: What is the specific role of the aniline ligand in the catalytic cycle?
A1: The aniline ligand is the cornerstone of the "transient directing group" strategy.[4] It condenses with the aldehyde of the starting material to form a temporary imine. This imine nitrogen then coordinates to the palladium catalyst, positioning it perfectly to activate the C-H bond at the ortho- (C6) position of the benzene ring, leading to highly selective iodination.
Caption: Simplified logic of the transient directing group strategy.
Q2: Are there any viable synthesis routes that do not use palladium?
A2: Yes, classical methods exist but are often more cumbersome. One established route involves a multi-step sequence starting from the corresponding aniline (2-amino-6-methylbenzaldehyde), followed by a Sandmeyer-type reaction. This involves diazotization of the amine with nitrous acid to form a diazonium salt, which is then displaced by iodide (e.g., from KI).[2][6] While effective, this route is longer and involves handling potentially unstable diazonium intermediates. For efficiency and atom economy, the C-H activation method is generally superior.
Q3: How can I confirm the identity and purity of my final this compound product?
A3: A combination of standard analytical techniques is required:
-
¹H NMR (Proton NMR): This is the most powerful tool. You should see a characteristic singlet for the aldehyde proton (~10 ppm), a singlet for the methyl protons (~2.5 ppm), and distinct signals for the three aromatic protons in the expected splitting pattern and integration.
-
¹³C NMR (Carbon NMR): Confirms the number of unique carbon environments.
-
Mass Spectrometry (MS): Will show the correct molecular ion peak (m/z) for C₈H₇IO (246.05 g/mol ).
-
Melting Point: If the product is a solid, a sharp melting point close to the literature value indicates high purity.
Optimized Protocol: Palladium-Catalyzed Ortho-Iodination
This protocol is adapted from established literature procedures and represents a robust starting point for optimization.[2]
Materials & Reagents:
-
2-Methylbenzaldehyde (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.05 equiv)
-
2,5-Bis(trifluoromethyl)aniline (Ligand) (0.2 equiv)
-
Trifluoroacetic Acid (TFA) (1.0 equiv)
-
1,2-Dichloroethane (DCE) (Solvent, ~0.2 M concentration)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methylbenzaldehyde, N-Iodosuccinimide, Palladium(II) Acetate, and the aniline ligand.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent and Acid Addition: Under the inert atmosphere, add the 1,2-dichloroethane followed by the trifluoroacetic acid via syringe.
-
Heating: Immerse the flask in a preheated oil bath at 60 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2x), water (1x), and saturated brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Summary of Key Optimization Parameters
| Parameter | Standard Condition | Rationale & Troubleshooting Tips |
| Catalyst | Palladium(II) Acetate (5 mol%) | Ensure high purity. Brown/orange color is good; black indicates decomposition. |
| Iodine Source | N-Iodosuccinimide (1.2 equiv) | Mild and effective electrophilic iodine source. Use a slight excess to drive the reaction to completion. |
| Ligand | 2,5-Bis(trifluoromethyl)aniline (20 mol%) | Crucial for forming the transient directing group. Purity is essential. |
| Solvent | 1,2-Dichloroethane (DCE) | Must be anhydrous. Other non-coordinating solvents may work but DCE is well-established. |
| Temperature | 60 °C | Balances reaction rate and catalyst stability. Verify with an external thermometer. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidative side reactions and catalyst degradation, improving consistency and yield. |
References
- CN110845310A - A kind of method for ortho-iodination of benzaldehyde compounds - Google Patents.
-
Scheme 21. Palladium catalyzed ortho C−H iodination of benzaldehyde and... - ResearchGate. Available at: [Link]
-
4-Iodo-2-methylbenzaldehyde | C8H7IO | CID 20147975 - PubChem. Available at: [Link]
-
Diverse ortho-C(sp2)–H Functionalization of Benzaldehydes Using Transient Directing Groups | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
Diverse ortho-C(sp(2))-H Functionalization of Benzaldehydes Using Transient Directing Groups | Request PDF - ResearchGate. Available at: [Link]
-
Selective ortho-Bromination of Substituted Benzaldoximes Using Pd-Catalyzed C–H Activation: Application to the Synthesis of Substituted 2-Bromobenzaldehydes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
This compound | ChemScene - Chemikart. Available at: [Link]
-
2-Methylbenzaldehyde - Wikipedia. Available at: [Link]
-
Benzaldehyde, 2,4,6-trimethyl - Organic Syntheses Procedure. Available at: [Link]
-
2-hydroxy-5-iodo-3-methylbenzaldehyde - C8H7IO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]
-
Copper-Catalyzed Regioselective Dehydrogenative Borylation: A Modular Platform Enabling C4-Borylated 2,1-Borazaronaphthalenes | Organic Letters - ACS Publications. Available at: [Link]
-
o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone - Organic Syntheses Procedure. Available at: [Link]
-
2-bromo-4-methylbenzaldehyde - Organic Syntheses Procedure. Available at: [Link]
-
p-TOLUALDEHYDE - Organic Syntheses Procedure. Available at: [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. Available at: [Link]
- CA1132612A - Process for the purification of benzaldehyde - Google Patents.
Sources
Technical Support Center: Iodination of 2-Methylbenzaldehyde
Welcome to the technical support center for the iodination of 2-methylbenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific electrophilic aromatic substitution. Here, we address common challenges, particularly the emergence of side reactions, and provide troubleshooting guidance rooted in mechanistic understanding and practical laboratory experience.
Troubleshooting Guide: Common Side Reactions
Direct iodination of 2-methylbenzaldehyde presents a unique set of challenges due to the presence of two activating groups with different directing effects and the inherent reactivity of the aldehyde functional group. The following question-and-answer section addresses the most frequently encountered side reactions and offers strategies for their mitigation.
Question 1: My reaction is yielding a significant amount of 2-methylbenzoic acid. What is causing the oxidation of my aldehyde, and how can I prevent it?
Answer:
The oxidation of the aldehyde group to a carboxylic acid is a common and often frustrating side reaction during the iodination of 2-methylbenzaldehyde.[1][2] This occurs because many iodination reagents, or the conditions used to generate the electrophilic iodine species, are themselves oxidizing agents.[3]
Causality:
-
Oxidizing Iodinating Systems: Reagents like nitric acid or hydrogen peroxide, often used to activate molecular iodine (I₂), are strong oxidants that can readily convert the aldehyde to a carboxylic acid.[1][4]
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can also promote the oxidation of the aldehyde, especially in the presence of residual oxidizing agents or atmospheric oxygen.
Troubleshooting Protocol:
-
Choice of Iodinating Agent:
-
Milder Reagents: Employ milder iodinating systems that do not rely on strong oxidants. A combination of molecular iodine with a non-oxidizing Lewis acid or a gentle oxidant can be effective.[5]
-
N-Iodosuccinimide (NIS): NIS is a popular and often less aggressive iodinating agent.[5][6] Its reactivity can be modulated with a catalytic amount of a Brønsted acid like trifluoroacetic acid.[7]
-
-
Temperature Control:
-
Maintain a low reaction temperature, typically between 0 and 5 °C, especially during the addition of the iodinating agent.[5] This helps to suppress the rate of the oxidation side reaction relative to the desired iodination.
-
-
Inert Atmosphere:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation from atmospheric oxygen.
-
-
Reaction Monitoring:
-
Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to avoid over-oxidation of the product.
-
Data Summary: Recommended Iodinating Systems to Minimize Oxidation
| Iodinating System | Catalyst/Activator | Typical Temperature | Key Advantage |
| I₂ / H₂O₂ | Sulfuric Acid | 0-35 °C | Cost-effective, but careful control of H₂O₂ stoichiometry is crucial.[8] |
| N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (catalytic) | 0-25 °C | Generally milder and offers good regioselectivity.[7] |
| I₂ / Ceric Ammonium Nitrate (CAN) | None | Room Temperature | A metal-free approach suitable for activated aromatic compounds.[1] |
Question 2: I am observing multiple iodinated products in my reaction mixture. How can I improve the regioselectivity and avoid di- or tri-iodination?
Answer:
The formation of poly-iodinated species is a common issue, particularly with activated aromatic rings. Both the methyl and aldehyde groups on 2-methylbenzaldehyde influence the position of the incoming electrophile, and over-iodination can occur if the reaction is not carefully controlled.
Causality:
-
Directing Effects: The methyl group is an ortho-, para-director, while the aldehyde group is a meta-director. This can lead to a mixture of isomers.[6]
-
Reaction Stoichiometry: Using an excess of the iodinating agent is a primary cause of multiple iodinations.[9]
-
Reaction Time and Temperature: Longer reaction times and higher temperatures can provide the necessary energy for less favorable, multiple substitutions to occur.
Troubleshooting Protocol:
-
Stoichiometric Control:
-
Carefully control the stoichiometry of the iodinating agent. Use a slight excess (e.g., 1.1 equivalents) of the iodinating agent to ensure complete conversion of the starting material without promoting poly-iodination.[5]
-
-
Controlled Addition:
-
Add the iodinating agent portion-wise or via a syringe pump over a period of time.[5] This helps to maintain a low concentration of the active electrophile in the reaction mixture, favoring mono-substitution.
-
-
Reaction Monitoring:
-
As with oxidation, diligent monitoring by TLC or GC is essential to stop the reaction at the optimal point.
-
Caption: Factors influencing the outcome of the iodination reaction.
References
- BenchChem. (n.d.). Synthesis and discovery of 2-Methylbenzaldehyde.
- Chemistry LibreTexts. (2024, October 4). 16.2: Other Aromatic Substitutions.
- BenchChem. (n.d.). 2-Iodo-4-methylbenzaldehyde (CAS 126156-28-3).
- BenchChem. (n.d.). Application Notes and Protocols for the Iodination of Aromatic Compounds.
- TSI Journals. (2008). AN IMPROVED PROTOCOL FOR SYNTHESIS OF IODOHYDROXYBENZALDEHYDE USING IODINE AND IODIC ACID.
- BenchChem. (n.d.). 2-Iodo-5-methylbenzaldehyde | 1106813-84-6.
- BenchChem. (n.d.). 2-Iodo-3-methylbenzaldehyde | 100130-55-0.
- Beilstein Journals. (n.d.). Hypervalent iodine-guided electrophilic substitution: para-selective substitution across aryl iodonium compounds with benzyl groups.
- Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene.
- ACS Publications. (2021, June 11). Selective C–H Iodination of (Hetero)arenes.
- Chemia. (2022, November 7). Hydrocarbon iodination: Aromatic compound iodination overview and reactions.
- MDPI. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I.
- PubChem. (n.d.). 2-Methylbenzaldehyde.
- Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.
- Google Patents. (n.d.). CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-Methylbenzaldehyde | C8H8O | CID 10722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 8. CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude "2-Iodo-6-methylbenzaldehyde" by Column Chromatography
Prepared by: Gemini, Senior Application Scientist
This guide serves as a specialized technical resource for researchers, scientists, and professionals engaged in the synthesis and purification of "2-Iodo-6-methylbenzaldehyde." The methodologies and troubleshooting advice provided herein are grounded in established chromatographic principles and practical laboratory experience. Our objective is to empower users to overcome common challenges, optimize their purification workflows, and ensure the high purity of their final compound.
Section 1: Foundational Knowledge: The Molecule and the Method
This section addresses fundamental questions regarding the physicochemical properties of this compound and the core principles of its purification by column chromatography.
Q1: What are the critical physicochemical properties of this compound that influence its chromatographic purification?
A1: Understanding the molecule's properties is paramount for designing an effective purification strategy. This compound is a moderately polar aromatic aldehyde. The presence of the electronegative iodine and the polar aldehyde group, countered by the nonpolar benzene ring and methyl group, dictates its behavior on a polar stationary phase like silica gel.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for Chromatography |
| Molecular Formula | C₈H₇IO | Influences molecular weight and potential interactions. |
| Molecular Weight | 246.05 g/mol | Relevant for calculating molar quantities. |
| Physical Form | Solid[1] | The compound must be fully dissolved in a minimal amount of the mobile phase or a loading solvent before applying to the column. |
| Polarity | Moderately Polar | This property is central to selecting the appropriate mobile phase. It will not elute with purely non-polar solvents (like hexane) and will move too quickly with highly polar solvents (like methanol). A mixture is required. |
| Solubility | Soluble in organic solvents like dichloromethane and ethyl acetate. | Crucial for choosing a solvent to load the sample onto the column. |
| Reactivity | The aldehyde group is susceptible to oxidation to a carboxylic acid and can react with nucleophilic solvents (e.g., alcohols) under acidic conditions.[2][3] | This necessitates careful handling, prompt purification after synthesis, and judicious choice of eluent to prevent degradation on the column. |
Q2: Why is silica gel the standard stationary phase for this purification, and what are the potential risks involved?
A2: Silica gel (SiO₂) is the most common stationary phase for column chromatography due to its high surface area, excellent resolving power for a wide range of compounds, and cost-effectiveness. Its surface is covered with silanol groups (Si-OH), which are acidic and highly polar.
-
Mechanism of Separation: The separation occurs based on the principle of adsorption. Polar compounds, like our aldehyde, interact more strongly with the polar silanol groups via hydrogen bonding and dipole-dipole interactions. They are thus retained on the column longer. Non-polar impurities will have weaker interactions and elute faster. By gradually increasing the polarity of the mobile phase, we can selectively elute compounds based on their polarity.
-
Potential Risks:
-
Chemical Degradation: The acidic nature of silica gel can catalyze certain reactions. Aldehydes can be particularly sensitive.[4] For instance, it can promote the formation of acetals or hemiacetals if an alcohol (like methanol) is used in the eluent.[3]
-
Irreversible Adsorption: Highly polar impurities, such as the over-oxidized 2-iodo-6-methylbenzoic acid, may bind very strongly to the silica gel, making them difficult to elute.
-
Tailing: The acidic silanol groups can sometimes lead to peak tailing for compounds that can interact too strongly, though this is less common for aldehydes than for basic compounds like amines.
-
Q3: How do I select an appropriate mobile phase (eluent) for the purification?
A3: The selection of the mobile phase is the most critical variable in achieving good separation. The goal is to find a solvent system where the target compound has a retention factor (Rƒ) of approximately 0.25-0.35 on a TLC plate, as this typically translates to an optimal elution profile on a column.[3]
-
Starting Point: For moderately polar compounds like this compound, a mixture of a non-polar solvent and a moderately polar solvent is the best starting point. Common choices include:
-
Hexanes/Ethyl Acetate
-
Hexanes/Dichloromethane
-
Toluene/Ethyl Acetate
-
-
Optimization via TLC: The process is empirical and must be optimized using Thin-Layer Chromatography (TLC).
-
Dissolve a small amount of your crude material in a solvent like dichloromethane.
-
Spot the solution on a TLC plate.
-
Develop the plate in a chamber with a test solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Visualize the plate under UV light.
-
Adjust the solvent ratio to achieve the target Rƒ. If the spot is too high (high Rƒ), the eluent is too polar; decrease the proportion of the polar solvent. If the spot is too low (low Rƒ), the eluent is not polar enough; increase the proportion of the polar solvent.[5]
-
Section 2: Experimental Protocols and Workflows
This section provides detailed, step-by-step procedures for the successful purification of this compound.
Workflow for Purification of this compound
Caption: Workflow from initial analysis to final product isolation.
Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
-
Prepare the Sample: Dissolve 1-2 mg of the crude this compound in ~0.5 mL of dichloromethane or ethyl acetate.
-
Prepare the TLC Chamber: Add ~5 mL of your chosen test eluent system (e.g., 9:1 Hexanes:Ethyl Acetate) to a developing chamber. Place a piece of filter paper inside to saturate the atmosphere. Close the lid and let it equilibrate for 5-10 minutes.
-
Spot the Plate: Use a capillary tube to draw up the sample solution and gently touch it to the baseline of a silica gel TLC plate. Keep the spot as small as possible.
-
Develop the Plate: Place the TLC plate in the equilibrated chamber, ensuring the solvent level is below the baseline. Close the lid and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let the solvent evaporate. Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.
-
Analyze and Adjust: Calculate the Rƒ value (Rƒ = distance traveled by spot / distance traveled by solvent front). Adjust the eluent polarity as described in A3 until the Rƒ of the desired product is ~0.3 and it is well-separated from major impurities.
Protocol 2: Flash Column Chromatography Purification
-
Column Preparation:
-
Select a column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of the crude sample).
-
Secure the column vertically to a clamp stand.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
-
Packing the Column (Wet Slurry Method):
-
In a beaker, mix the required amount of silica gel with the initial, least polar eluent to form a free-flowing slurry.
-
Pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.
-
Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock and allow the solvent to drain until the level just reaches the top of the silica bed. Do not let the column run dry. Add a protective layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude product in the minimum amount of a suitable solvent (dichloromethane is often a good choice).
-
Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product in a solvent, add a small amount of silica gel, evaporate the solvent to get a dry, free-flowing powder, and carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes or vials.
-
Monitor the elution process by collecting small spots from the column outlet onto a TLC plate and visualizing under UV light.
-
-
Analysis and Work-up:
-
Analyze the collected fractions by TLC.
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Section 3: Troubleshooting Guide
This section provides solutions to common problems encountered during the column chromatography of this compound.
Troubleshooting Logic Diagram
Caption: A logical flow for diagnosing and solving common chromatography issues.
Q: My product and an impurity are co-eluting or have very poor separation. What should I do?
A: This is a common issue indicating that your chosen eluent system is not optimal.
-
Fine-Tune the Eluent: Make small, incremental changes to your solvent ratio. If your Rƒ values on TLC are very close, even a 1-2% change in the polar component can make a difference.
-
Change Solvent System: If fine-tuning fails, switch to a different solvent system with different selectivities. For example, if you are using Hexanes/Ethyl Acetate, try Dichloromethane/Hexanes or Toluene/Acetone. The different intermolecular interactions of these solvents can often resolve difficult separations.
-
Use a Gradient: Instead of using a single eluent composition (isocratic elution), start with a less polar mixture to elute non-polar impurities, then gradually increase the percentage of the polar solvent to elute your product, leaving more polar impurities behind.
Q: I'm observing new, more polar spots on my TLC plates from fractions collected from the column that were not in my crude material. Why?
A: This strongly suggests that your compound is degrading on the silica gel column.
-
Cause - Oxidation: The most likely culprit is the oxidation of the aldehyde to the corresponding carboxylic acid (2-iodo-6-methylbenzoic acid). This is a common issue with aldehydes.[2] The carboxylic acid is much more polar and will either elute very late or streak from the baseline.
-
Cause - Acetal Formation: If you are using an alcohol-based solvent (e.g., methanol) in your eluent, the acidic silica gel can catalyze the formation of a hemiacetal or acetal, which will appear as a new spot.[3]
-
Solution:
-
Speed: Do not let the compound sit on the column for an extended period. Run the column as quickly as possible while maintaining good separation ("flash" chromatography).
-
Avoid Alcohols: Do not use methanol or ethanol in your eluent system if possible.
-
Deactivate the Silica: For very sensitive aldehydes, you can add a small amount of a volatile base like triethylamine (~0.1-0.5%) to your eluent. This neutralizes the acidic sites on the silica gel, preventing acid-catalyzed degradation. However, you must ensure this is compatible with your compound and easily removed later.
-
Q: My compound is eluting as a very broad or "tailing" band, reducing the purity of my fractions. What is the cause?
A: Peak broadening and tailing can result from several factors.
-
Poor Packing: An unevenly packed column with channels or cracks will lead to a non-uniform solvent front and band broadening. Ensure your column is packed carefully and the silica bed is never allowed to run dry.
-
Sample Overloading: Loading too much crude material for the column size will saturate the stationary phase, leading to poor separation and tailing peaks. Use a silica-to-sample mass ratio of at least 50:1.
-
Solvent Issues: Loading the sample in a solvent that is much more polar than the mobile phase can cause band distortion. Always use the least polar solvent possible to dissolve and load your sample. Dry loading is often the best method to ensure sharp bands.[6]
Section 4: Frequently Asked Questions (FAQs)
Q: Can I use neutral alumina instead of silica gel? A: Yes, neutral alumina is a viable alternative, especially if you suspect acid-catalyzed degradation of your aldehyde on silica. Alumina has different selectivity compared to silica, so you will need to re-optimize your mobile phase using TLC on alumina plates.
Q: How can I prevent the aldehyde from oxidizing in the crude reaction mixture before purification? A: Work up your reaction and proceed to purification as quickly as possible. Avoid prolonged exposure of the crude material to air. Storing the crude product under an inert atmosphere (nitrogen or argon) can help if immediate purification is not possible.
Q: What are the signs of a poorly packed column? A: Visual signs include cracks, channels, or an uneven surface of the silica bed. During elution, a poorly packed column will result in bands that are not horizontal but rather slanted or distorted, leading to broad peaks and poor separation.
Q: Is it better to use isocratic or gradient elution for this purification? A: If your TLC shows good separation between your product and all impurities with a single solvent system, isocratic elution is simpler and sufficient. If your crude mixture contains impurities with a wide range of polarities (some much less polar and some much more polar than your product), a gradient elution will be more efficient. It allows for faster elution of all compounds and often results in sharper peaks for the later-eluting components.
References
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- SIELC Technologies. (n.d.). Separation of Benzaldehyde, 3-chloro- on Newcrom R1 HPLC column.
- Chemistry For Everyone. (2025, January 26). How To Choose Mobile Phase For Column Chromatography? [Video]. YouTube.
- Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
- HPLC Troubleshooting. (n.d.). HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography.
- Sigma-Aldrich. (2024, May 16). Safety Data Sheet for 2-Methylbenzaldehyde.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- HPLC Troubleshooting. (n.d.). HPLC Troubleshooting Guide.
- ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?.
- Digital Commons @ Cal Poly. (2008, November 13). Removal of Benzaldehyde from Methanol Using Alkoxyamine Functionalized Silica Gel.
- ResearchGate. (n.d.). Scheme 1: Aldehydes and ketones are reduced by 1 when silica gel is added.
- Taniguchi, T., & Curran, D. P. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Organic Letters, 14(17), 4540-3.
- HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
- Sigma-Aldrich. (n.d.). This compound.
- ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?.
- Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
- ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography?.
- ResearchGate. (n.d.). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid.
- Semantic Scholar. (n.d.). Preparation of 2,6-dialkoxybenzaldehydes.
- ChemicalBook. (n.d.). 2 4-DIHYDROXY-6-METHYLBENZALDEHYDE synthesis.
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.
- PubChem. (n.d.). 2-Hydroxy-6-methylbenzaldehyde.
- Wikipedia. (n.d.). 2-Methylbenzaldehyde.
- The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.
- BenchChem. (2025). Synthesis and discovery of 2-Methylbenzaldehyde.
- Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy.
- CymitQuimica. (n.d.). CAS 529-20-4: 2-Methylbenzaldehyde.
- New Journal of Chemistry. (n.d.). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units.
Sources
- 1. This compound | 1261826-51-0 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. halocolumns.com [halocolumns.com]
Technical Support Center: Recrystallization of 2-Iodo-6-methylbenzaldehyde
Prepared by the Senior Application Science Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 2-Iodo-6-methylbenzaldehyde via recrystallization. Our focus is on providing practical, field-proven insights and troubleshooting solutions to common experimental challenges.
Core Principles of Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. The fundamental principle relies on the differential solubility of a compound in a solvent at different temperatures. An impure solid is dissolved in a minimum amount of a hot, appropriate solvent to create a saturated or near-saturated solution. As this solution cools slowly, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. Soluble impurities, being present in lower concentrations, remain in the cooled solvent (the "mother liquor").[1][2][3]
The success of this technique is critically dependent on the selection of a suitable solvent and a controlled rate of cooling. Rapid cooling often leads to the formation of a precipitate—an amorphous solid that can trap impurities—rather than well-ordered, pure crystals.[1]
Standard Operating Protocol: Recrystallization of this compound
This protocol provides a general framework. The optimal solvent and specific volumes should be determined empirically through small-scale solubility tests.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Heptane, Isopropanol, or an Ethanol/Water mixture)
-
Erlenmeyer flasks (2-3)
-
Hot plate with stirring capability
-
Glass funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel, filter flask, and vacuum source
-
Watch glass
-
Glass stirring rod
Experimental Workflow
-
Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude solid into several test tubes.
-
Add a few drops of different potential solvents at room temperature. A good solvent should not dissolve the compound at room temperature.
-
Gently heat the test tubes that showed poor solubility. An ideal solvent will dissolve the compound completely when hot.[3]
-
Allow the dissolved solutions to cool. The best solvent will yield a high quantity of crystals upon returning to room temperature or being placed in an ice bath.
-
-
Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a small amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate.
-
Continue to add the solvent in small portions until the solid just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, which is essential for good recovery.[2]
-
-
Decolorization (Optional):
-
If the hot solution is colored due to impurities, remove it from the heat and add a very small amount of activated charcoal.
-
Swirl the flask and gently reheat for a few minutes. The charcoal will adsorb colored impurities.
-
-
Hot Filtration (Optional):
-
If insoluble impurities or activated charcoal are present, they must be removed while the solution is hot to prevent premature crystallization of the product.
-
Pre-heat a separate Erlenmeyer flask and a glass funnel on the hot plate.
-
Place a fluted filter paper in the hot funnel and pour the hot solution through it into the clean, hot flask.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass and set it aside on an insulated surface (e.g., a cork ring or wooden block) to cool slowly and undisturbed to room temperature.[4]
-
Slow cooling is paramount for the growth of large, pure crystals.[1]
-
Once the flask has reached room temperature and crystal growth appears complete, you can place it in an ice-water bath for 15-30 minutes to maximize the yield.[5]
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away the impurity-laden mother liquor. Using solvent that is not ice-cold will redissolve some of your product, reducing the yield.[2]
-
-
Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them for several minutes.
-
Transfer the crystals to a watch glass and allow them to air-dry completely. For higher boiling point solvents, a vacuum oven may be necessary.
-
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of this compound in a question-and-answer format.
Q1: No crystals are forming, even after cooling the solution in an ice bath. What should I do?
A1: This is the most common issue and is almost always caused by using too much solvent.[6] The solution is not supersaturated, so the compound cannot crystallize.
-
Solution 1: Reduce Solvent Volume. Gently heat the solution to boil off a portion of the solvent. Be sure to use a boiling chip or stir bar to prevent bumping. Reduce the volume by about 25% and then allow it to cool again. Repeat if necessary.[4]
-
Solution 2: Induce Crystallization. If you are confident the solution is saturated, you can try to induce crystallization.
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[4]
-
Seeding: Add a single, tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystal lattice formation.[4]
-
Q2: My compound separated from the solution as an oily liquid, not as solid crystals. What is "oiling out" and how can I prevent it?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[6] This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too quickly. Highly impure samples are also more prone to oiling out.
-
Solution 1: Reheat and Slow Down. Reheat the solution until the oil completely redissolves. You may need to add a small amount of additional solvent. Then, ensure the solution cools much more slowly. Insulate the flask by placing it on a cork ring and covering it with an inverted beaker to create a chamber of still air.[4][6]
-
Solution 2: Adjust Solvent Polarity. If using a mixed-solvent system (e.g., ethanol/water), the addition of the "poor" solvent (water) may be causing the oiling. Reheat the solution to redissolve the oil, then add a small amount of the "good" solvent (ethanol) before allowing it to cool slowly again.[4]
-
Solution 3: Change Solvents. If the problem persists, your solvent's boiling point may be too high. Select a solvent with a lower boiling point.
Q3: My final yield is very low. What are the likely causes?
A3: A low yield can result from several procedural errors throughout the process.
-
Cause 1: Too much solvent was used. As discussed in Q1, excess solvent will retain a significant amount of your product in the mother liquor, even when cold.[2][4]
-
Cause 2: Premature crystallization during hot filtration. If the solution cools during hot filtration, the product will crystallize on the filter paper along with the impurities and be discarded. Ensure your funnel and receiving flask are adequately pre-heated.
-
Cause 3: Excessive washing. Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, will dissolve part of your product.[2]
-
Cause 4: Inherent solubility. Every compound has some finite solubility even in cold solvent. Therefore, a 100% recovery is never possible.[3]
Q4: The crystals formed instantly as a fine powder when I took the flask off the heat. Is this okay?
A4: No, this is a sign of precipitation, not crystallization. Rapidly crashing the solid out of solution is likely to trap impurities within the amorphous powder, defeating the purpose of the purification.[1]
-
Solution: Place the flask back on the heat source and add a small amount of extra solvent (1-5% of the total volume) until the solid redissolves. This will ensure the solution is not supersaturated at its boiling point, allowing for a more gradual cooling and crystallization process.[4]
Frequently Asked Questions (FAQs)
Q: What are the best solvents to try for this compound?
A: The ideal solvent must be found experimentally. Based on the structure (an aromatic aldehyde), which has both polar (carbonyl) and nonpolar (iodinated benzene ring) characteristics, good starting points for screening would be:
-
Nonpolar Solvents: Heptane or Hexane. A related compound, 2-bromo-5,6-difluorobenzaldehyde, has been successfully recrystallized from n-heptane.[7]
-
Polar Protic Solvents: Ethanol, Methanol, or Isopropanol.
-
Mixed-Solvent Systems: An alcohol/water mixture (e.g., Ethanol/Water) is a very common and effective pair for moderately polar organic compounds.[3]
| Solvent Property | Ideal Characteristic | Rationale |
| Solubility of Compound | High when hot, low when cold | Maximizes recovery of the pure compound upon cooling. |
| Boiling Point | Lower than compound's melting point | Prevents the compound from "oiling out" instead of crystallizing.[3] |
| Reactivity | Should be inert | The solvent should not react with the compound being purified. |
| Volatility | Moderately volatile | The solvent should be easily removable from the purified crystals after filtration. |
Q: How do I properly handle this compound? What are the safety risks?
A: According to safety data for related benzaldehydes, this class of compounds should be handled with care. Assume this compound is a combustible material that is harmful if swallowed and causes skin and serious eye irritation.[8][9][10]
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing vapors.[10] Keep away from open flames and hot surfaces.[9]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. The compound may be air-sensitive, so storage under an inert atmosphere (like nitrogen) is recommended.[9][11]
References
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. [Link]
-
University of Colorado Boulder. Recrystallization. [Link]
-
Walla Walla University. Recrystallization-1.pdf. [Link]
-
University of York. Problems with Recrystallisations. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Reddit. (2024, October 17). Recrystallization Issues. [Link]
-
PubChem. 2-Methylbenzaldehyde. [Link]
-
Wikipedia. 2-Methylbenzaldehyde. [Link]
-
FooDB. Showing Compound 2-Methylbenzaldehyde (FDB000806). [Link]
- Google Patents.
- Google Patents.
-
Solubility of Things. o-Tolualdehyde. [Link]
- Google Patents. CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
-
PubChem. 4-Methylbenzaldehyde. [Link]
-
PubChem. 2-Hydroxy-6-methylbenzaldehyde. [Link]
-
PubChem. 2-Ethyl-6-methylbenzaldehyde. [Link]
-
Patsnap. Preparation method and application of topramezone - Eureka. [Link]
-
Organic Syntheses. p-TOLUALDEHYDE. [Link]
-
ACS Publications. Copper-Catalyzed Regioselective Dehydrogenative Borylation: A Modular Platform Enabling C4-Borylated 2,1-Borazaronaphthalenes | Organic Letters. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. US6811832B2 - Ortho substituted benzaldehydes, preparation thereof and use thereof - Google Patents [patents.google.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. This compound | ChemScene | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
"2-Iodo-6-methylbenzaldehyde" stability and degradation pathways
Welcome to the technical support center for 2-Iodo-6-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the handling, storage, and use of this compound. As a specialized aromatic aldehyde, its stability can be influenced by the interplay of the aldehyde functional group and the ortho-iodo substituent. This document offers insights into its potential degradation pathways and provides practical solutions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
FAQ 1: My this compound has developed a yellow or brownish tint. Is it still usable?
A color change from its typical off-white or pale yellow solid appearance often indicates degradation. The primary cause is likely oxidation of the aldehyde group to the corresponding carboxylic acid, 2-iodo-6-methylbenzoic acid, which can be exacerbated by exposure to air and light. Minor discoloration might not significantly impact reactions where the aldehyde is used in excess, but for stoichiometric or sensitive applications, purification is recommended.
Troubleshooting:
-
Assess Purity: Analyze the material by High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector to quantify the level of impurity. A well-developed stability-indicating method is crucial for this.[1][2][3][4]
-
Purification: If significant degradation has occurred, consider recrystallization from a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to remove the more polar carboxylic acid impurity.
-
Preventative Measures: Store the compound under an inert atmosphere (argon or nitrogen), in an amber vial, and at a reduced temperature (2-8°C) to minimize oxidation and photodegradation.[5]
FAQ 2: I am observing a loss of iodine in my reaction, leading to byproducts like 2-methylbenzaldehyde. What is causing this de-iodination?
The carbon-iodine bond in aromatic compounds can be susceptible to cleavage, a process known as de-iodination. This is particularly prevalent under photolytic conditions (exposure to light, especially UV) and can also be induced by certain reductive conditions or high temperatures.
Troubleshooting:
-
Control Light Exposure: Protect your reaction from light by using amber glassware or wrapping the reaction vessel in aluminum foil. This is especially critical for reactions run over extended periods.[6]
-
Solvent Choice: Be mindful of your solvent. Some solvents can participate in photochemical reactions. For instance, the photolysis of benzaldehyde yields different products in benzene versus ethanol.[7][8] While specific data for this compound is unavailable, it is prudent to use freshly distilled, high-purity solvents.
-
Temperature Control: Avoid excessive temperatures during your reaction and work-up, as thermal stress can promote C-I bond cleavage.
-
Reaction Conditions: If your reaction involves reducing agents, consider the possibility of reductive dehalogenation as a side reaction.
FAQ 3: My NMR spectrum shows unexpected peaks. What are the likely impurities in my this compound sample?
Impurities can arise from the synthetic route or from degradation. Without a specific documented synthesis for this exact molecule, we can infer potential impurities based on common synthetic methods for similar compounds, such as the iodination of 2-methylbenzaldehyde or the oxidation of 2-iodo-6-methylbenzyl alcohol.
Potential Synthesis-Related Impurities:
-
Starting Materials: Unreacted 2-methylbenzaldehyde or 2-iodo-6-methylbenzyl alcohol.
-
Isomeric Byproducts: Depending on the iodination method, other isomers like 3-iodo-2-methylbenzaldehyde or 4-iodo-2-methylbenzaldehyde might be present.
-
Over-oxidation Products: If the synthesis involves oxidation, the corresponding carboxylic acid could be a byproduct.
Potential Degradation Products:
-
2-Iodo-6-methylbenzoic acid: From oxidation of the aldehyde.
-
2-Methylbenzaldehyde: From de-iodination.
-
Polymeric materials: Aldehydes can sometimes polymerize, especially in the presence of acidic or basic traces.
Troubleshooting:
-
Comprehensive Analysis: Utilize a combination of analytical techniques, including HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, to identify the impurities.
-
Reference Standards: If possible, synthesize or purchase reference standards of suspected impurities to confirm their identity.
Visualizing Degradation: Plausible Pathways
To aid in understanding the potential transformations of this compound, the following diagrams illustrate the most probable degradation pathways.
Caption: Primary degradation pathways of this compound.
Troubleshooting Guide: A Deeper Dive
Issue: Inconsistent Reaction Yields or Profiles
Inconsistent results can often be traced back to the variable purity of the starting material.
Causality and Solution:
-
Hidden Impurities: An impurity that is structurally similar to the starting material might not be easily detectable by simple analytical methods like thin-layer chromatography (TLC). This impurity could have different reactivity, leading to unexpected side products or lower yields.
-
Proactive Purity Assessment: It is best practice to establish a robust purity assessment method, such as a validated stability-indicating HPLC method, before using a new batch of this compound. This allows for the quantification of the main component and any significant impurities.[2][9]
Experimental Protocol: Setting up a Forced Degradation Study
To proactively understand the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is invaluable.[10][11]
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and establish their separation from the parent compound.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
pH meter
-
HPLC system with PDA detector
-
Photostability chamber
-
Oven
Step-by-Step Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at room temperature for 2 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Store a solid sample and a solution sample at 80°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis:
Caption: Workflow for a forced degradation study.
Data Summary: Recommended Storage and Handling
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C | To slow down potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To minimize oxidation of the aldehyde group. |
| Light Protection | Amber vial or protection from light | To prevent photolytic cleavage of the C-I bond.[6] |
| Handling | In a well-ventilated area or fume hood | To avoid inhalation of fine particles. |
| Solvent for Stock Solutions | High-purity, anhydrous solvents | To prevent hydrolysis and other solvent-mediated degradation. |
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 4. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Iodobenzaldehyde | C7H5IO | CID 643439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 7. Sci-Hub. Photolysis of benzaldehyde in solution: the products / Journal of the Chemical Society, Chemical Communications, 1972 [sci-hub.ru]
- 8. Photolysis of benzaldehyde in solution: the products - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Identification and characterization of stress degradation products of febuxostat employing ultra-performance liquid chromatography-ultraviolet/photodiode array and liquid chromatography-mass spectrometry/time-of-flight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Hindrance in Reactions with 2-Iodo-6-methylbenzaldehyde
Welcome to the technical support center for navigating the synthetic challenges associated with 2-Iodo-6-methylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who encounter difficulties in achieving desired reactivity with this sterically hindered substrate. The ortho-iodo and methyl substituents create significant steric congestion around the aldehyde functionality, often leading to low yields or complete reaction failure under standard conditions.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these issues directly. The protocols and explanations provided herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Frequently Asked Questions (FAQs)
Q1: Why are standard nucleophilic additions to this compound so challenging?
A1: The primary obstacle is steric hindrance. The bulky iodine atom and the methyl group in the ortho positions (2 and 6) physically obstruct the trajectory of incoming nucleophiles, making it difficult for them to access the electrophilic carbonyl carbon.[1][2][3] This steric shield increases the activation energy of the reaction, often requiring more forcing conditions or specialized reagents to achieve successful transformations.[4]
Q2: I am observing only the recovery of my starting material in a Grignard reaction. What is happening?
A2: This is a common outcome. The steric bulk around the aldehyde can prevent the Grignard reagent from adding to the carbonyl.[5] Instead, if there are any abstractable protons, the Grignard reagent may simply act as a base.[5] In the absence of acidic protons, and with the nucleophilic attack being sterically disfavored, you are likely to recover the unreacted starting materials after workup.
Q3: Are cross-coupling reactions at the iodine position affected by the adjacent methyl and aldehyde groups?
A3: Yes, while the C-I bond is reactive, the steric hindrance from the ortho-substituents can influence the efficacy of cross-coupling reactions. The approach of the organometallic coupling partner and the reductive elimination step in catalytic cycles (e.g., Suzuki, Heck, Sonogashira) can be slowed down.[6][7] Careful selection of ligands and reaction conditions is crucial to promote efficient coupling.[6][8]
Q4: Can I protect the aldehyde group to perform reactions at the iodide position first?
A4: Absolutely. Protecting the aldehyde is a viable strategy to circumvent its potential interference in reactions targeting the C-I bond. The choice of protecting group is critical; it must be stable to the conditions of the subsequent reaction (e.g., cross-coupling) and readily removable without affecting the rest of the molecule.[9][10][11]
Troubleshooting Guides
This section provides detailed solutions to common problems encountered when working with this compound.
Issue 1: Low or No Yield in Nucleophilic Addition Reactions (e.g., Grignard, Organolithium)
Root Cause: Severe steric hindrance impeding the approach of the nucleophile to the carbonyl carbon.[12][13][14]
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting nucleophilic additions.
Detailed Solutions:
-
Solution 1.1: Employ a Lewis Acid Catalyst. The addition of a Lewis acid, such as cerium(III) chloride (CeCl₃) or boron trifluoride diethyl etherate (BF₃·OEt₂), can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Experimental Protocol (Luche Reduction Conditions for Grignard-type Additions):
-
Dry CeCl₃ under vacuum at 140-150 °C for 2 hours.
-
Suspend the anhydrous CeCl₃ (1.2 equivalents) in anhydrous THF at room temperature under an inert atmosphere.
-
Cool the suspension to -78 °C.
-
Add the Grignard reagent (1.1 equivalents) and stir for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Solution 1.2: Switch to a More Reactive Organometallic Reagent. Organolithium reagents are generally more reactive than their Grignard counterparts and may overcome the steric barrier more effectively.
-
Solution 1.3: Increase the Reaction Temperature. Carefully increasing the reaction temperature can provide the necessary activation energy. This should be done cautiously as it may also promote side reactions.
Table 1: Comparison of Nucleophilic Addition Strategies
| Strategy | Reagent/Condition | Typical Yield Improvement | Key Consideration |
| Lewis Acid Catalysis | CeCl₃ | Moderate to High | Requires anhydrous conditions. |
| More Reactive Nucleophile | n-BuLi | Moderate | Increased risk of side reactions. |
| Elevated Temperature | Refluxing THF | Low to Moderate | Potential for decomposition. |
Issue 2: Failure of Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
Root Cause: The steric hindrance around the aldehyde can disfavor the formation of the crucial oxaphosphetane intermediate in the Wittig reaction or the addition of the phosphonate carbanion in the HWE reaction.[15][16] Stabilized ylides and phosphonates are particularly prone to failure with hindered aldehydes.[17][16]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for olefination reactions.
Detailed Solutions:
-
Solution 2.1: Utilize Unstabilized Wittig Reagents. Unstabilized ylides (e.g., Ph₃P=CH₂) are more nucleophilic and often more successful with hindered ketones and aldehydes.[15][17]
Experimental Protocol (In Situ Generation of an Unstabilized Ylide):
-
Suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Add a strong base, such as n-butyllithium or potassium tert-butoxide (1.1 equivalents), dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep yellow or orange).
-
Stir the resulting ylide solution at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
The triphenylphosphine oxide byproduct can often be removed by precipitation from a nonpolar solvent or by column chromatography.
-
-
Solution 2.2: Employ the Horner-Wadsworth-Emmons (HWE) Reaction. The HWE reaction, using a phosphonate ester, is often more effective than the Wittig reaction for hindered substrates, particularly when an (E)-alkene is desired.
Issue 3: Inefficient Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Root Cause: The steric bulk from the ortho-substituents can hinder the oxidative addition and/or reductive elimination steps in the catalytic cycle. This can lead to slow reaction rates and catalyst deactivation.[7]
Detailed Solutions:
-
Solution 3.1: Ligand Selection. The choice of phosphine ligand is critical. Bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective in promoting cross-coupling reactions of sterically hindered aryl halides.[18] These ligands facilitate the formation of a coordinatively unsaturated, reactive palladium(0) species and promote the difficult reductive elimination step.
-
Solution 3.2: Catalyst Precursor. Using a pre-formed palladium(0) source (e.g., Pd(PPh₃)₄) or a well-defined palladium(II) precatalyst can sometimes be more effective than generating the active catalyst in situ from sources like Pd(OAc)₂.[19]
Table 2: Recommended Conditions for Suzuki Coupling of this compound
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective precursors. |
| Ligand | XPhos or SPhos (2-4 mol%) | Bulky ligands accelerate reductive elimination.[18] |
| Base | K₃PO₄ or Cs₂CO₃ | Effective and generally compatible bases. |
| Solvent | Dioxane/H₂O or Toluene/H₂O | Common solvent systems for Suzuki couplings. |
| Temperature | 80-110 °C | Sufficient thermal energy is often required. |
Issue 4: Difficulty with Reductive Amination
Root Cause: The formation of the initial hemiaminal and subsequent imine/iminium ion is sterically hindered. This slow formation can lead to competing reduction of the starting aldehyde or decomposition.[20][21]
Detailed Solutions:
-
Solution 4.1: Use a Mild and Selective Reducing Agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for challenging reductive aminations.[4] It is less basic than sodium cyanoborohydride and will selectively reduce the iminium ion in the presence of the aldehyde, allowing the reaction to be driven to completion as the iminium ion is formed.[4]
Experimental Protocol (Reductive Amination with NaBH(OAc)₃):
-
Dissolve this compound (1.0 equivalent) and the desired amine (1.1-1.5 equivalents) in a suitable solvent (e.g., dichloroethane or THF).
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature until the starting aldehyde is consumed (monitor by TLC or GC-MS).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[4]
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
References
-
Wikipedia. Wittig reaction. [Link]
- Roche, M., Hamze, A., Provot, O., Brion, J.-D., & Alami, M. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. The Journal of Organic Chemistry, 78(1), 445-454.
-
Chemistry LibreTexts. (2023). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]
-
JoVE. (2025). Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. [Link]
- Yan, N., Yang, X., Fei, Z., Li, Y., Kou, Y., & Dyson, P. J. (2009). Solvent-Enhanced Coupling of Sterically Hindered Reagents and Aryl Chlorides using Functionalized Ionic Liquids. Organometallics, 28(4), 937-939.
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
- Buchwald, S. L., & Bolshan, Y. (2011). Practical catalytic method for synthesis of sterically hindered anilines.
-
chemeurope.com. Wittig reaction. [Link]
-
ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... [Link]
- Schoenebeck, F., & Hartwig, J. F. (2011). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Journal of the American Chemical Society, 133(44), 17606-17618.
-
Organic Synthesis. Protecting Groups. [Link]
-
University of California, Irvine. Grignard Reaction. [Link]
-
Oxford Learning Link. Appendix 6: Protecting groups. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
ResearchGate. Cross‐coupling reaction of benzaldehyde and iodobenzene catalyzed by Co‐TIST. [Link]
-
YouTube. (2024). Steric Hindrance | Organic Chemistry. [Link]
- Turner, N. J., & Truppo, M. D. (2012). Reductive aminations by imine reductases: from milligrams to tons. Organic & Biomolecular Chemistry, 10(38), 7595-7604.
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
-
Master Organic Chemistry. (2011). Steric Hindrance (Is Like A Fat Goalie). [Link]
-
University of Leeds. VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Protecting Groups. [Link]
-
Chemguide. reaction of aldehydes and ketones with grignard reagents. [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Wikipedia. Nucleophilic conjugate addition. [Link]
-
Thieme. (2017). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. [Link]
-
National Institutes of Health. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
YouTube. (2024). Nucleophilic Additions to Ketones and Aldehydes | LTQ 6.1, Spring 2024. [Link]
-
Reddit. (2018). How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes?. [Link]
-
National Institutes of Health. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. [Link]
-
Chemistry LibreTexts. (2024). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
-
Lumen Learning. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Medium. (2021). 100 Nano-Stories: Steric Hindrance + Coordinate Covalent Bonds!. [Link]
-
Organic Chemistry Portal. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. [Link]
-
National Institutes of Health. (2024). Boron-mediated one-pot access to salicylaldehydes via ortho-C–H hydroxylation of benzaldehydes. [Link]
-
YouTube. (2013). Steric hindrance. [Link]
-
Organic Chemistry Portal. (2014). Catalyzed Oxidative Cross-Coupling of Methyl Ketones and Benzamidines Hydrochloride: A Facile Access to α-Ketoimides. [Link]
-
SciSpace. (2000). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. [Link]
-
Pearson. A common method to produce amines is the reductive amination of aldehydes and ketones. Show how the following synthesis can be accomplished using this technique. benzaldehyde → methylbenzylamine. [Link]
-
ResearchGate. (2025). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. cjarquin.medium.com [cjarquin.medium.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. learninglink.oup.com [learninglink.oup.com]
- 11. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. Wittig reaction - Wikipedia [en.wikipedia.org]
- 16. Wittig_reaction [chemeurope.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]
- 19. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity (2000) | Annemieke W. Heinen | 82 Citations [scispace.com]
Technical Support Center: Monitoring Reactions of 2-Iodo-6-methylbenzaldehyde by TLC and HPLC
Welcome to the technical support center for monitoring reactions involving 2-Iodo-6-methylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful application of Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) in your synthetic workflows.
Introduction to Reaction Monitoring
In organic synthesis, precisely tracking the progress of a reaction is critical. It allows for the determination of the reaction endpoint, helps in optimizing reaction conditions, and provides insights into the formation of byproducts. For reactions involving this compound, a versatile building block in medicinal chemistry and materials science, TLC and HPLC are indispensable analytical tools.
TLC offers a rapid, cost-effective method for qualitative analysis, ideal for quick checks of reaction progress.[1] HPLC, on the other hand, provides quantitative data with high resolution and sensitivity, which is crucial for detailed kinetic studies and purity assessment of the final product.
This guide will delve into the practical aspects of using these techniques for reactions with this compound, addressing common challenges and providing solutions grounded in scientific principles.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the key chemical properties of this compound to consider for reaction monitoring?
This compound is a solid at room temperature.[2] Like other aromatic aldehydes, it is susceptible to oxidation to the corresponding carboxylic acid, 2-iodo-6-methylbenzoic acid, especially when exposed to air.[1][3] This potential degradation should be considered when interpreting chromatograms, as an additional spot or peak may appear over time. The presence of the bulky iodine and methyl groups ortho to the aldehyde can influence its reactivity, potentially leading to slower reaction rates compared to less hindered aldehydes.
Thin-Layer Chromatography (TLC)
Q2: How do I select an appropriate solvent system (mobile phase) for TLC analysis of a reaction with this compound?
The goal is to find a solvent system where the starting material has an Rf value of approximately 0.3-0.4, allowing for clear separation from both more polar products (lower Rf) and less polar byproducts (higher Rf).[4] A good starting point for many organic reactions is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. For this compound, begin with a ratio of 9:1 or 4:1 hexane:ethyl acetate and adjust the polarity based on the observed separation.
Q3: My TLC plate shows streaking. What could be the cause and how can I fix it?
Streaking on a TLC plate can be attributed to several factors:
-
Overloading the sample: Applying too much of the reaction mixture to the plate can cause the spots to streak.[5][6] Dilute your sample and re-spot.
-
Highly polar compounds: If your product is significantly more polar than the starting material (e.g., a carboxylic acid), it may streak. Adding a small amount of a polar solvent like methanol or a few drops of acetic acid to the mobile phase can improve spot shape.[6]
-
Insoluble material: If your sample has not fully dissolved in the spotting solvent, it can lead to streaking. Ensure your sample is completely dissolved before spotting.
Q4: I don't see any spots on my TLC plate after developing and visualizing under UV light. What should I do?
This can happen for a few reasons:
-
The sample is too dilute: The concentration of your compounds may be below the detection limit of the UV lamp. Try concentrating your sample or spotting the plate multiple times in the same location, allowing the solvent to dry between applications.[5]
-
The compounds are not UV-active: While this compound and many of its derivatives are UV-active due to the aromatic ring, some products may not be. In this case, try alternative visualization techniques such as staining with potassium permanganate, p-anisaldehyde, or iodine vapor.[5]
-
The reaction has not worked: It is possible that no reaction has occurred, and the starting material concentration is too low to be seen.
High-Performance Liquid Chromatography (HPLC)
Q5: What type of HPLC column is suitable for analyzing reactions of this compound?
A reverse-phase C18 column is the most common and versatile choice for analyzing aromatic compounds like this compound and its derivatives.[7][8] These columns separate compounds based on their hydrophobicity. For more challenging separations, a phenyl-hexyl or a pentafluorophenyl (PFP) column could provide alternative selectivity due to different pi-pi interactions with the aromatic rings of the analytes.[9]
Q6: My HPLC chromatogram shows peak tailing. What are the common causes and solutions?
Peak tailing can compromise resolution and quantification. Common causes include:
-
Column degradation: The stationary phase can degrade over time, especially under harsh pH conditions.
-
Secondary interactions: Silanol groups on the silica support can interact with polar functional groups on the analytes. Adding a small amount of an acid (like trifluoroacetic acid or formic acid) or a base (like triethylamine) to the mobile phase can suppress these interactions.
-
Column overload: Injecting too much sample can lead to peak distortion.[10] Try injecting a smaller volume or diluting your sample.
Q7: How can I improve the resolution between my starting material and product peaks in HPLC?
If your peaks are not well-separated, you can try several strategies:
-
Optimize the mobile phase: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. A slower gradient or an isocratic elution with a lower percentage of organic solvent will generally increase retention times and may improve resolution.[11]
-
Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Adjust the temperature: Running the column at a slightly higher or lower temperature can affect the separation.[9]
-
Change the column: If mobile phase optimization is insufficient, a column with a different stationary phase may be necessary.
Troubleshooting Guide
TLC Troubleshooting
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Spots are streaked or smeared | Sample is too concentrated. | Dilute the sample before spotting.[5] |
| Compound is highly polar (e.g., carboxylic acid). | Add a small amount of a polar solvent (e.g., methanol) or an acid/base modifier (e.g., acetic acid/ammonia) to the eluent.[6] | |
| High-boiling point reaction solvent (e.g., DMF, DMSO). | After spotting, place the TLC plate under high vacuum for a few minutes before developing.[12] | |
| Rf values are too high or too low | Mobile phase is too polar or not polar enough. | Adjust the solvent ratio. Increase the proportion of the polar solvent to decrease Rf values, and vice versa. |
| Spots are not round | The spotting solvent is too polar for the mobile phase. | Use a less polar solvent for spotting. |
| The plate was damaged during spotting. | Be gentle when spotting to avoid scratching the silica layer.[6] | |
| Uneven solvent front | The TLC chamber is not properly saturated with solvent vapor. | Place a piece of filter paper in the chamber to aid saturation and allow it to equilibrate for 5-10 minutes before placing the plate inside. |
| The plate is touching the side of the chamber. | Ensure the plate is centered in the chamber and not touching the walls. | |
| Reactant and product have very similar Rf values | The chosen solvent system does not provide adequate separation. | Try different solvent systems with varying polarities and compositions. |
| Use a "cospot" lane where both the starting material and reaction mixture are spotted together to confirm if they are separating.[4][12] |
HPLC Troubleshooting
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Noisy baseline | Air bubbles in the system. | Degas the mobile phase using sonication, vacuum filtration, or helium sparging.[13] |
| Detector lamp is failing. | Check the lamp's energy and replace if necessary.[14] | |
| Contaminated mobile phase or column. | Use HPLC-grade solvents and filter the mobile phase. Flush the column.[13] | |
| Drifting baseline | Temperature fluctuations. | Use a column oven to maintain a constant temperature.[13] |
| Column is not properly equilibrated. | Flush the column with the mobile phase for a sufficient amount of time before starting the analysis.[14] | |
| Mobile phase composition is changing (gradient elution). | Ensure the gradient mixer is functioning correctly.[13] | |
| Ghost peaks (unexpected peaks) | Carryover from a previous injection. | Clean the injector and autosampler needle. Include a wash step in your injection sequence.[13] |
| Impurities in the mobile phase or sample. | Use high-purity solvents and prepare fresh samples.[13] | |
| High backpressure | Blockage in the system (e.g., frit, guard column, or column). | Systematically check for blockages by disconnecting components. Backflush the column if necessary.[15] |
| Mobile phase precipitation. | Ensure all mobile phase components are soluble in all proportions used. |
Experimental Protocols
Protocol 1: TLC Monitoring of a Suzuki Coupling Reaction
This protocol outlines the monitoring of a Suzuki coupling reaction between this compound and a boronic acid.[16][17]
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Reaction mixture
-
Solution of this compound in a suitable solvent (e.g., ethyl acetate)
-
Mobile phase (e.g., 4:1 Hexane:Ethyl Acetate)
Procedure:
-
Prepare the TLC chamber by adding the mobile phase to a depth of about 0.5 cm. Place a piece of filter paper inside, close the chamber, and allow it to saturate for at least 10 minutes.
-
On the TLC plate, draw a faint pencil line about 1 cm from the bottom (the origin). Mark three lanes on this line for the starting material (SM), a co-spot (C), and the reaction mixture (RM).[4]
-
Using a capillary tube, spot a small amount of the this compound solution on the SM and C lanes.
-
Carefully withdraw a small aliquot from the reaction mixture and spot it on the RM and C lanes.[1]
-
Place the TLC plate in the developing chamber, ensuring the origin line is above the solvent level.[5]
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the plate under a UV lamp and circle the spots.
-
Assess the reaction progress by observing the disappearance of the starting material spot in the RM lane and the appearance of a new product spot. The reaction is complete when the starting material spot is no longer visible in the RM lane.[1]
Protocol 2: HPLC Analysis of a Grignard Reaction
This protocol describes the HPLC analysis of the addition of a Grignard reagent to this compound.[18][19]
HPLC System and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 50% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 254 nm
Procedure:
-
Prepare the mobile phases using HPLC-grade solvents and filter them through a 0.45 µm membrane.
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Carefully quench a small aliquot of the Grignard reaction mixture in a separate vial containing a suitable quenching agent (e.g., saturated ammonium chloride solution).
-
Extract the quenched aliquot with an organic solvent (e.g., ethyl acetate).
-
Dilute the organic extract to an appropriate concentration for HPLC analysis.
-
Inject the prepared sample onto the HPLC system.
-
Analyze the resulting chromatogram to determine the relative peak areas of the starting material and the product. This allows for the calculation of the reaction conversion.
Visualizations
TLC Monitoring Workflow
Caption: Workflow for monitoring a reaction using TLC.
HPLC Troubleshooting Logic
Caption: Troubleshooting logic for common HPLC issues.
References
-
Thin Layer Chromatography (TLC). (n.d.). Organic Chemistry at CU Boulder. Retrieved January 19, 2026, from [Link]
-
Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved January 19, 2026, from [Link]
-
TLC troubleshooting. (n.d.). ChemBAM. Retrieved January 19, 2026, from [Link]
-
Uses of TLC. (2022, April 18). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
- Ghasemi, J., & Niazi, A. (2001). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytica Chimica Acta, 427(1), 79-87.
-
TLC TROUBLESHOOTING- The most common problems with TLCs. (2024, August 9). YouTube. Retrieved January 19, 2026, from [Link]
-
Common Issues in HPLC Analysis. (2025, July 25). Medikamenter Quality Services. Retrieved January 19, 2026, from [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores. Retrieved January 19, 2026, from [Link]
-
TLC Uses. (2025, August 21). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
How To: Monitor by TLC. (n.d.). University of Rochester Department of Chemistry. Retrieved January 19, 2026, from [Link]
-
Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved January 19, 2026, from [Link]
-
Grignard Reaction – Beyond Labz Virtual ChemLab Activity. (n.d.). Chemistry Connected. Retrieved January 19, 2026, from [Link]
-
Solving Common Errors in HPLC. (n.d.). Chromatography Today. Retrieved January 19, 2026, from [Link]
-
What is TLC and how can it be used to determine if a reaction is complete (Grignard Reagents)? (2023, January 23). Quora. Retrieved January 19, 2026, from [Link]
-
Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. (n.d.). Waters. Retrieved January 19, 2026, from [Link]
-
HPLC separation of related halogenated aromatic, any one?? (2015, May 7). Chromatography Forum. Retrieved January 19, 2026, from [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025, May 1). ProQuest. Retrieved January 19, 2026, from [Link]
-
2-Methylbenzaldehyde. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
- Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (2025, March 31). Molecules, 29(7), 1599.
-
Kinetics and mechanism of the oxidation of some α-hydroxy carboxylic acids by (bis(trifluoroacetoxy)iodo)benzene. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. (2019, May 26). ResearchGate. Retrieved January 19, 2026, from [Link]
-
On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. (2025, August 5). ResearchGate. Retrieved January 19, 2026, from [Link]
-
HPLC Analysis of Aldehydes and Ketones in Air Samples. (n.d.). Aurora Pro Scientific. Retrieved January 19, 2026, from [Link]
-
Formation Pathways toward 2- and 4-Methylbenzaldehyde via Sequential Reactions from Acetaldehyde over Hydroxyapatite Catalyst. (n.d.). ChemCatChem. Retrieved January 19, 2026, from [Link]
-
Chemical Properties of Benzaldehyde, 2-methyl- (CAS 529-20-4). (n.d.). Cheméo. Retrieved January 19, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 19, 2026, from [Link]
-
2-Methylbenzaldehyde. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Posttranscriptional Suzuki-Miyaura Cross-Coupling Yields Labeled RNA for Conformational Analysis and Imaging. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
4-Methylbenzaldehyde. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
2-Hydroxy-6-methylbenzaldehyde. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Copper-Catalyzed Regioselective Dehydrogenative Borylation: A Modular Platform Enabling C4-Borylated 2,1-Borazaronaphthalenes. (2026, January 15). Organic Letters. Retrieved January 19, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound | 1261826-51-0 [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. How To [chem.rochester.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chembam.com [chembam.com]
- 7. researchgate.net [researchgate.net]
- 8. auroraprosci.com [auroraprosci.com]
- 9. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. chem.rochester.edu [chem.rochester.edu]
- 13. medikamenterqs.com [medikamenterqs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chemistryconnected.com [chemistryconnected.com]
Technical Support Center: Identifying Impurities in 2-Iodo-6-methylbenzaldehyde by NMR Spectroscopy
Welcome to the technical support center for the analysis of 2-iodo-6-methylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for quality control and impurity profiling. Here, you will find practical, in-depth answers to common issues encountered during the analysis of this specific compound.
Frequently Asked Questions (FAQs)
Q1: I see an unexpected singlet at approximately 10 ppm in the ¹H NMR spectrum of my this compound sample. What could it be?
A1: A singlet appearing around 10 ppm, slightly downfield from the main aldehyde proton of your product, is often indicative of an impurity with a similar aldehyde functional group but a different electronic environment. A likely candidate is 2-methylbenzaldehyde . This impurity can arise if the iodination of the starting material, 2-methylbenzaldehyde, is incomplete. The absence of the bulky, electron-withdrawing iodine atom on the aromatic ring of this impurity results in a slightly different chemical shift for the aldehyde proton.
To confirm:
-
Look for a corresponding set of aromatic protons and a methyl singlet that match the spectrum of authentic 2-methylbenzaldehyde.
-
The aromatic protons of 2-methylbenzaldehyde will show a different splitting pattern and chemical shifts compared to your target compound.
Q2: My ¹H NMR spectrum shows a broad singlet between 4-5 ppm that integrates to one proton. What is the likely cause?
A2: A broad singlet in this region is often characteristic of a hydroxyl proton, suggesting the presence of the corresponding alcohol, (2-iodo-6-methylphenyl)methanol . This impurity can result from the reduction of the aldehyde group during the synthesis or workup. The chemical shift of hydroxyl protons can be variable and is dependent on concentration, temperature, and solvent.[1][2]
To confirm:
-
Look for a singlet or a pair of doublets around 4.5-4.7 ppm corresponding to the benzylic CH₂ group.
-
To definitively identify the OH peak, you can perform a D₂O exchange experiment. Adding a drop of deuterium oxide to your NMR tube and re-acquiring the spectrum will cause the hydroxyl proton signal to disappear or significantly decrease in intensity.
Q3: There is a broad signal above 12 ppm in my ¹H NMR spectrum. What does this indicate?
A3: A very broad signal appearing significantly downfield, typically above 12 ppm, is a strong indication of a carboxylic acid proton. This suggests that your sample may be contaminated with 2-iodo-6-methylbenzoic acid . This impurity is a common byproduct formed by the over-oxidation of the aldehyde functional group. The acidic proton of a carboxylic acid is often broad and its chemical shift can vary.[3]
To confirm:
-
Check the aromatic region of the spectrum for signals that correspond to the pattern of 2-iodo-6-methylbenzoic acid.
-
The ¹³C NMR spectrum will show a carbonyl carbon signal in the range of 165-185 ppm, which is distinct from the aldehyde carbonyl at ~190-200 ppm.[4][5]
Q4: I am observing extra aromatic signals that do not correspond to my product's substitution pattern. What could be the source?
A4: Unrecognized aromatic signals can arise from several sources:
-
Isomeric Impurities: Depending on the synthetic route, isomers such as 2-iodo-4-methylbenzaldehyde or other regioisomers might be present. A careful analysis of the splitting patterns and coupling constants of these extra signals is necessary to determine the substitution pattern.
-
Starting Materials: Incomplete reaction or purification can lead to the presence of starting materials. For example, if the synthesis involves a Sandmeyer reaction from an aniline derivative, residual anilinic compounds or diazonium salts could be present.
-
Solvent Impurities: Residual solvents from the reaction or purification steps are a common source of extraneous peaks. Cross-referencing the observed signals with published tables of common NMR solvent impurities is recommended.[6][7][8]
Troubleshooting Guides
Guide 1: Differentiating this compound from its Common Impurities
This guide provides a systematic approach to identifying the most common impurities in a sample of this compound using ¹H and ¹³C NMR spectroscopy.
Step 1: Acquiring High-Quality NMR Spectra
For optimal impurity detection, ensure your NMR experiment is set up correctly:
-
Sample Preparation: Accurately weigh 5-10 mg of your sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[3]
-
Instrument Parameters: Use a high-field NMR spectrometer (≥300 MHz) for better signal dispersion. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, which is crucial for detecting low-level impurities. A relaxation delay of 1-2 seconds is typically adequate for ¹H NMR.
Step 2: Analyzing the ¹H NMR Spectrum
The following table summarizes the key diagnostic ¹H NMR signals for this compound and its common impurities.
| Compound | Aldehyde H (δ ppm) | Methyl H (δ ppm) | Aromatic H (δ ppm) | Other Diagnostic Signals (δ ppm) |
| This compound | ~10.2 (s) | ~2.5 (s) | 7.2-7.8 (m) | - |
| 2-Methylbenzaldehyde | ~10.3 (s) | ~2.7 (s) | 7.2-7.8 (m) | Different aromatic pattern |
| (2-Iodo-6-methylphenyl)methanol | - | ~2.4 (s) | 7.0-7.6 (m) | ~4.6 (s, CH₂), ~4-5 (br s, OH) |
| 2-Iodo-6-methylbenzoic acid | - | ~2.5 (s) | 7.1-7.9 (m) | >12 (br s, COOH) |
Step 3: Analyzing the ¹³C NMR Spectrum
The ¹³C NMR spectrum provides complementary information, especially for identifying carbonyl-containing impurities.
| Compound | Carbonyl C (δ ppm) | Methyl C (δ ppm) | Aromatic C (δ ppm) | Other Diagnostic Signals (δ ppm) |
| This compound | ~195 | ~20 | 128-145 | - |
| 2-Methylbenzaldehyde | ~193 | ~19 | 126-140 | - |
| (2-Iodo-6-methylphenyl)methanol | - | ~20 | 127-143 | ~65 (CH₂) |
| 2-Iodo-6-methylbenzoic acid | ~170 | ~20 | 129-142 | - |
Workflow for Impurity Identification:
Caption: Workflow for NMR-based impurity identification.
Guide 2: Protocol for D₂O Exchange Experiment
This protocol is used to confirm the presence of exchangeable protons, such as those in hydroxyl (-OH) and carboxylic acid (-COOH) groups.
Materials:
-
NMR tube containing the sample dissolved in a deuterated solvent (e.g., CDCl₃).
-
Deuterium oxide (D₂O).
-
Pipette.
Procedure:
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Carefully add one drop of D₂O to the NMR tube.
-
Gently shake the tube to mix the contents. You may observe a separate layer of D₂O if the solvent is not miscible.
-
Re-acquire the ¹H NMR spectrum.
-
Compare the two spectra. The signals corresponding to exchangeable protons will either disappear or significantly decrease in intensity in the second spectrum.
Visualization of Key Chemical Structures
Caption: Structures of the target compound and common impurities.
References
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
-
The Royal Society of Chemistry. (2016). Electronic Supplementary Information. [Link]
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. [Link]
-
Chemistry LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy. [Link]
-
National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]
-
Human Metabolome Database. (n.d.). H-1 NMR Spectrum. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
Michigan State University. (n.d.). NMR Spectroscopy. [Link]
-
Human Metabolome Database. (n.d.). 2-Methylbenzaldehyde 1H NMR Spectrum. [Link]
-
Human Metabolome Database. (n.d.). Benzaldehyde 1H NMR Spectrum. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
Human Metabolome Database. (n.d.). 2-Hydroxybenzaldehyde 13C NMR Spectrum. [Link]
-
PubChem. (n.d.). 2-Iodo-6-methylbenzoic acid. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]
-
Career Endeavour. (n.d.). NMR Spectroscopy. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
PubChem. (n.d.). 2-Iodo-5-methylbenzoic acid. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
SpectraBase. (n.d.). 2-Iodo-5-methylbenzoic acid. [Link]
-
PubChem. (n.d.). 2-Methylbenzaldehyde. [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]
-
PubChem. (n.d.). 2-Hydroxy-6-methylbenzaldehyde. [Link]
-
Chemsrc. (n.d.). 2-Methoxy-6-methylbenzaldehyde. [Link]
-
PubChem. (n.d.). 2-Methoxy-6-methylbenzaldehyde. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. careerendeavour.com [careerendeavour.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. epfl.ch [epfl.ch]
Technical Support Center: Scale-Up Synthesis of 2-Iodo-6-methylbenzaldehyde
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Iodo-6-methylbenzaldehyde, with a specific focus on challenges encountered during scale-up operations. The content is structured in a question-and-answer format to directly address potential troubleshooting scenarios and frequently asked questions.
Introduction: The Challenge of Regiocontrol in Scale-Up
This compound is a key building block in medicinal chemistry and materials science. Its synthesis, while achievable at the lab scale, presents significant regioselectivity and handling challenges when scaling up. Direct electrophilic iodination of o-tolualdehyde is often unselective, leading to complex product mixtures. Therefore, a robust, high-yielding, and regioselective strategy is paramount. The most effective and scalable approach is a multi-step synthesis starting from 2-methylbenzoic acid, leveraging the power of Directed ortho-Metalation (DoM).[1][2] This guide focuses on the troubleshooting and practical considerations of this DoM-based route.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific experimental failures you may encounter during the synthesis.
Question 1: My ortho-lithiation/iodination of 2-methylbenzoic acid is low-yielding. I recover mostly starting material. What went wrong?
Answer: This is a classic issue in organolithium chemistry, typically pointing to three main culprits:
-
Insufficiently Anhydrous Conditions: Organolithium reagents are extremely potent bases and will react instantly with any available proton source, including trace water. On a larger scale, ensuring every component is rigorously dry is critical.
-
Causality: The pKa of a typical C-H bond on a benzene ring is ~43, while the pKa of water is ~15.7. The alkyllithium base will preferentially deprotonate water over the aromatic ring.
-
Solution: Flame-dry all glassware under a high vacuum and cool under a positive pressure of an inert gas like argon or nitrogen. Use freshly distilled, anhydrous solvents (THF is common).[3] Ensure the starting 2-methylbenzoic acid is azeotropically dried with toluene and stored in a desiccator.
-
-
Reagent Quality and Stoichiometry: The titer (concentration) of your organolithium reagent may be lower than stated on the bottle, especially if it's an older container. For the deprotonation of benzoic acid, two equivalents of base are required: the first deprotonates the acidic carboxylic acid proton, and the second deprotonates the ortho-position.[1]
-
Solution: Always titrate your organolithium solution before use. A common method is the Gilman double titration. For the reaction, ensure you are using at least 2.2-2.5 equivalents of the alkyllithium base (e.g., s-BuLi or n-BuLi/TMEDA) to ensure complete dianion formation.
-
-
Reaction Temperature: While lithiation is often performed at very low temperatures (e.g., -78 °C) to prevent side reactions, the deprotonation of the aromatic ring can be slow.[1][3]
-
Solution: After adding the alkyllithium base at -78 °C, consider allowing the reaction to slowly warm to -40 °C or -20 °C for a specific period (e.g., 1-2 hours) to drive the lithiation to completion before cooling back down for the electrophilic quench with iodine.
-
Question 2: After iodination, my crude product contains significant amounts of the starting 2-methylbenzoic acid and di-iodinated byproducts. How can I improve selectivity?
Answer: This indicates issues with either incomplete lithiation or over-reaction during the iodine quench.
-
Problem: Recovered Starting Material: This reinforces the points in Question 1. If the ortho-lithiation is incomplete, the unreacted dilithio salt will be protonated during workup, regenerating 2-methylbenzoic acid.
-
Solution: Increase the equivalency of the base or extend the lithiation time/increase the temperature slightly as described above.
-
-
Problem: Di-iodinated Byproducts: While less common with this substrate due to steric hindrance from the methyl group and the carboxylate, di-iodination can occur if the reaction conditions are not well-controlled.
-
Causality: This could arise from intermolecular iodine transfer or complex reaction pathways.
-
Solution: The most critical factor is the iodine quench. Ensure the iodine solution (typically in THF) is added slowly at a very low temperature (-78 °C) to the rapidly stirred aryllithium solution.[4] This prevents localized "hotspots" of high iodine concentration. Do not add the aryllithium to the iodine solution. Use a precise stoichiometry of iodine (1.0-1.1 equivalents).
-
Question 3: The reduction of 2-iodo-6-methylbenzoic acid to the corresponding benzyl alcohol is sluggish or gives me byproducts. What are the best practices for this step on a larger scale?
Answer: Reducing a sterically hindered carboxylic acid requires a powerful reducing agent.
-
Ineffective Reagents: Milder reducing agents like sodium borohydride (NaBH₄) will not be effective.
-
Recommended Reagents: Borane complexes, such as Borane-THF (BH₃·THF) or Borane-dimethyl sulfide (BH₃·SMe₂), are the reagents of choice for this transformation.[4]
-
Scale-Up Considerations:
-
Exothermicity: The addition of the borane reagent to the carboxylic acid can be exothermic. For large-scale reactions, add the borane solution dropwise via an addition funnel to a cooled solution (0 °C) of the acid in THF.
-
Quenching: The workup involves quenching the excess borane. This is highly exothermic and releases hydrogen gas. On a large scale, this must be done with extreme care. Slowly add methanol dropwise at 0 °C until gas evolution ceases, followed by a careful aqueous workup.
-
Byproducts: A common byproduct is the borate ester of the product alcohol. Acidic or basic hydrolysis during workup is necessary to liberate the free alcohol.
-
Question 4: My final oxidation step from 2-iodo-6-methylbenzyl alcohol to the aldehyde has a low yield and I see over-oxidation to the carboxylic acid. How can I control this?
Answer: This is a classic oxidation challenge. Strong oxidants like potassium permanganate or chromic acid will readily over-oxidize the aldehyde to the carboxylic acid.
-
Recommended Methods: For a clean, high-yielding oxidation to the aldehyde on a large scale, milder and more selective reagents are necessary.
-
Swern Oxidation (or variants): Using oxalyl chloride/DMSO followed by a hindered base like triethylamine is highly effective but can be problematic on a large scale due to the evolution of carbon monoxide and dimethyl sulfide (stench).
-
Dess-Martin Periodinane (DMP): DMP is an excellent and reliable reagent, but it is expensive and can be shock-sensitive, requiring careful handling on a large scale.
-
PCC or PDC: Pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) are effective but generate chromium waste, which is environmentally problematic.
-
Hypochlorite/TEMPO Catalysis: A catalytic system using TEMPO with a stoichiometric oxidant like sodium hypochlorite (bleach) is often an excellent choice for scale-up. It is cost-effective, environmentally benign, and highly selective for the aldehyde.
-
-
Troubleshooting: If you are seeing over-oxidation, it means your chosen reagent is too harsh or the reaction time is too long. If using a system like TEMPO, ensure the pH is buffered correctly and monitor the reaction closely by TLC or GC to stop it as soon as the starting alcohol is consumed.
Frequently Asked Questions (FAQs)
Q: What is the most robust and scalable synthetic route to this compound?
A: The recommended four-step route starting from 2-methylbenzoic acid is considered the most reliable for scale-up due to its high regioselectivity and the use of well-understood transformations. The workflow is visualized below.
Q: Why is Directed ortho-Metalation (DoM) the preferred strategy?
A: DoM is superior to other methods like electrophilic substitution for this target because it offers near-perfect regiocontrol.[5] The carboxylic acid group (after deprotonation to the carboxylate) acts as an excellent Directed Metalation Group (DMG).[2] It coordinates to the organolithium reagent, directing the base to deprotonate the closest (ortho) position on the aromatic ring.[3][6] This avoids the formation of other isomers that would complicate purification.
Q: What are the most critical safety considerations for this synthesis on a large scale?
A:
-
Organolithium Reagents: These are pyrophoric and react violently with water. All transfers must be done under an inert atmosphere using cannula or pressure-transfer techniques. Ensure appropriate fire-extinguishing media for metal fires (e.g., Class D extinguisher, dry sand) are readily available.
-
Iodine: Solid iodine can cause skin and eye irritation.[7] Iodine vapor is harmful if inhaled.[8][9] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Cryogenic Temperatures: Handling large volumes of solvents at -78 °C (dry ice/acetone bath) requires insulated gloves and careful handling to avoid frostbite.
-
Exothermic Reactions: Both the lithiation and, particularly, the quenching of the reduction step are exothermic. Large-scale reactions require robust cooling systems and slow, controlled addition of reagents to manage the heat output and prevent thermal runaways.
Experimental Protocols & Data
Workflow for the Synthesis of this compound
Caption: Scalable synthetic workflow via Directed ortho-Metalation.
Table 1: Troubleshooting Guide for the Lithiation Step
| Symptom | Potential Cause | Recommended Action | Parameter to Adjust |
| No reaction (starting material recovered) | 1. Wet solvent/glassware/reagent2. Degraded organolithium base3. Insufficient base stoichiometry | 1. Ensure all components are rigorously anhydrous.2. Titrate the organolithium reagent before use.3. Use ≥ 2.2 equivalents of base. | Solvent/Reagent Quality, Stoichiometry |
| Low conversion | 1. Reaction temperature too low2. Insufficient reaction time | 1. Allow reaction to warm to -20 °C for 1-2h.2. Increase stirring time after base addition. | Temperature, Time |
| Dark coloration/decomposition | Reaction temperature too high | Maintain temperature below -10 °C during lithiation. Use efficient cooling and slow addition of base. | Temperature Control |
| Formation of tert-butylated byproduct | Use of t-BuLi at higher temperatures | Use s-BuLi or n-BuLi, which are less prone to acting as nucleophiles in this context. | Reagent Choice |
References
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
-
Grokipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
Mortier, J. (n.d.). DIRECTED ORTHO METALATION. Unblog.fr. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ALDEHYDES FROM GRIGNARD REAGENTS: 2-METHYLBUTANAL-1-d. Retrieved from [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
Brainly.in. (2024, January 2). write a note on sandmeyer's reaction write a structure of 2-iodo 3 methylpentane. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
CLEAPSS Science. (n.d.). Student safety sheets 56 Iodine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A General, Enantioselective Synthesis of tert-Butanesulfinamide. Retrieved from [Link]
- Google Patents. (n.d.). CN101712603B - Method for preparing halomethylbenzaldehyde by Grignard reaction.
-
Beilstein Journals. (n.d.). Supporting Information Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation Experimental. Retrieved from [Link]
-
Australian Chemical Reagents. (n.d.). Iodine - SAFETY DATA SHEET. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzaldehyde, 2,4,6-trimethyl-. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Bromo-4-methylbenzaldehyde. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-TOLUALDEHYDE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Iodine solution. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Methylbenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.
-
ACS Publications. (2026, January 15). Copper-Catalyzed Regioselective Dehydrogenative Borylation: A Modular Platform Enabling C4-Borylated 2,1-Borazaronaphthalenes | Organic Letters. Retrieved from [Link]
-
American Chemical Society. (2025, December 26). Copper-Catalyzed Regioselective Dehydrogenative Borylation: A Modular Platform Enabling C4-Borylated 2,1-Borazaronaphthalenes. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
Sources
- 1. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]
- 2. Directed Ortho Metalation [organic-chemistry.org]
- 3. grokipedia.com [grokipedia.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. chemsupply.com.au [chemsupply.com.au]
- 8. science.cleapss.org.uk [science.cleapss.org.uk]
- 9. nj.gov [nj.gov]
Validation & Comparative
A Comparative Reactivity Guide: 2-Iodo-6-methylbenzaldehyde vs. 2-Bromo-6-methylbenzaldehyde
Introduction
In the landscape of synthetic organic chemistry, ortho-substituted benzaldehydes are pivotal building blocks for constructing complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science. Among these, 2-halo-6-methylbenzaldehydes present a fascinating case study in reactivity, possessing two distinct functional handles: a sterically hindered aldehyde and a reactive aryl-halide bond. This guide provides an in-depth, objective comparison of the reactivity of 2-Iodo-6-methylbenzaldehyde and 2-Bromo-6-methylbenzaldehyde , focusing on the practical implications of the carbon-halogen bond in widely used catalytic cross-coupling reactions. By synthesizing foundational principles with experimental insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in substrate selection and reaction optimization.
The core difference between these two reagents lies in the identity of the halogen atom at the 2-position. This seemingly minor variation has profound consequences for the reactivity of the C-X bond, primarily governed by bond dissociation energies and the kinetics of fundamental organometallic processes. While the aldehyde's reactivity is largely dictated by the adjacent methyl group's steric influence, the aryl halide's utility in cross-coupling reactions is where the distinction becomes critical.
I. Fundamental Physicochemical Drivers of Reactivity
The differential reactivity of aryl iodides and bromides is fundamentally rooted in the strength of the carbon-halogen (C-X) bond. The C-I bond is significantly weaker and more polarized than the C-Br bond, making it more susceptible to cleavage. This is the primary factor dictating the faster reaction rates observed for aryl iodides in many transformations.[1][2]
| Property | This compound | 2-Bromo-6-methylbenzaldehyde | Rationale |
| Molecular Weight | 246.04 g/mol | 199.04 g/mol [3] | The higher atomic weight of iodine results in a greater molecular weight. |
| C(aryl)-X Bond Dissociation Energy | ~234 kJ/mol | ~293 kJ/mol | The C-I bond is substantially weaker than the C-Br bond, requiring less energy to break.[4] |
This difference in bond energy directly translates to a lower activation energy for reactions involving the cleavage of the C-X bond, most notably the oxidative addition step in palladium-catalyzed cross-coupling reactions.
II. Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis for forming C-C, C-N, and C-O bonds. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to a Pd(0) complex.[5][6][7] The established reactivity trend for this crucial step is Aryl-I > Aryl-Br >> Aryl-Cl .[8][9]
The ortho-methyl group in both substrates introduces significant steric hindrance around the site of reaction.[8][10] While this steric impediment can slow the rate of oxidative addition for both molecules, the inherent electronic advantage of the C-I bond means that this compound consistently outperforms its bromo-analogue, reacting faster and under milder conditions.[8]
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is one of the most widely used C-C bond-forming reactions.[7][11] The reaction typically proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7][12]
Caption: Fig. 1: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Halo-6-methylbenzaldehyde with Phenylboronic Acid
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Add a degassed solvent system (e.g., Toluene/EtOH/H₂O 4:1:1, 5 mL).
-
Stir the reaction mixture at the specified temperature and monitor by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Performance Data (Expected Outcomes)
| Parameter | This compound | 2-Bromo-6-methylbenzaldehyde |
| Reaction Temperature | 60-80 °C | 90-110 °C |
| Reaction Time | 2-6 hours | 12-24 hours |
| Catalyst Loading | 1-3 mol% | 3-5 mol% (may require specialized ligands) |
| Typical Yield | >90% | 75-85% |
Insight: The higher reactivity of the iodo-substrate allows for significantly milder reaction conditions and shorter reaction times, which can be crucial for preserving sensitive functional groups elsewhere in the molecule. The bromo-substrate often requires higher temperatures and potentially more sophisticated and expensive ligands to achieve comparable yields.[13]
B. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[14][15][16] The choice of base is critical in this reaction, especially with an aldehyde present, to avoid side reactions.[17] Similar to the Suzuki coupling, the oxidative addition step is highly dependent on the nature of the C-X bond.
Caption: Fig. 2: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
-
In a glovebox, add the aryl halide (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd), and a suitable phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%) to an oven-dried vial.
-
Add a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv).
-
Add the solvent (e.g., degassed toluene, 4 mL).
-
Add the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv) and seal the vial.
-
Remove the vial from the glovebox and stir at the indicated temperature for the specified time.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Comparative Performance Data (Expected Outcomes)
| Parameter | This compound | 2-Bromo-6-methylbenzaldehyde |
| Reaction Temperature | 80 °C | 100-110 °C |
| Reaction Time | 4-8 hours | 16-24 hours |
| Catalyst System | Standard ligands (e.g., BINAP) often suffice. | Often requires bulky, electron-rich ligands (e.g., XPhos, SPhos).[18] |
| Typical Yield | >85% | 70-80% |
Insight: The Buchwald-Hartwig amination of aryl bromides is well-established but generally requires more forcing conditions and specialized, often proprietary, ligands compared to the corresponding aryl iodides. The milder conditions required for the iodo-substrate can be advantageous for complex molecules with thermally labile groups.
III. Reactivity of the Aldehyde Moiety
While the halogen defines the cross-coupling reactivity, the aldehyde's behavior is primarily governed by steric and electronic factors within the benzaldehyde ring itself. The primary influence on the aldehyde in both this compound and 2-bromo-6-methylbenzaldehyde is the steric hindrance imposed by the adjacent ortho-methyl group.[10][19] This bulky group physically obstructs the trajectory of incoming nucleophiles, slowing the rate of reactions like Grignard additions, Wittig reactions, and reductive aminations.
Caption: Fig. 3: Steric hindrance from the ortho-methyl group.
The electronic effect of the halogen on the aldehyde's electrophilicity is secondary to this steric effect. Both iodine and bromine are inductively electron-withdrawing, which slightly increases the electrophilicity of the carbonyl carbon. However, this effect is similar for both halogens and is largely overshadowed by the steric hindrance. Therefore, for reactions involving direct nucleophilic attack at the aldehyde, the reactivity of This compound and 2-bromo-6-methylbenzaldehyde is expected to be comparable and generally sluggish compared to less hindered benzaldehydes.[20]
IV. Summary and Practical Recommendations
| Feature | This compound | 2-Bromo-6-methylbenzaldehyde |
| Primary Reactivity | High: Excellent for cross-coupling. | Moderate: Good for cross-coupling, but requires more forcing conditions. |
| Cross-Coupling Conditions | Milder temperatures, shorter times. | Higher temperatures, longer times. |
| Catalyst Choice | Broader range of standard Pd catalysts/ligands are effective. | Often requires specialized, bulky, electron-rich ligands for high efficiency. |
| Aldehyde Reactivity | Moderate (sterically hindered). | Moderate (sterically hindered). |
| Cost & Availability | Generally higher cost. | More cost-effective and widely available. |
Recommendations for Selection:
-
Choose this compound when:
-
Mild reaction conditions are required to preserve sensitive functional groups.
-
Faster reaction rates and higher throughput are desired.
-
The downstream synthetic route is sensitive to catalyst poisoning or side reactions that may occur at higher temperatures.
-
-
Choose 2-Bromo-6-methylbenzaldehyde when:
-
Cost is a primary consideration, especially on a larger scale.
-
The substrate is robust and can tolerate higher temperatures and longer reaction times.
-
Access to a library of modern, highly active phosphine ligands is available to overcome the lower intrinsic reactivity.
-
References
- A Comparative Guide to the Kinetics of Oxidative Addition of Aryl Iodides to Palladium(0) Complexes - Benchchem.
- Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing).
- Bond dissociation energy of С-Х (X = F, Cl, Br, I) bonds in halogen- containing hydrocarbons: correlation ratios with electron. Butlerov Communications.
- Steric Hindrance Effects in 2-Methyl-6-nitrobenzaldehyde: A Technical Guide - Benchchem.
- A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde - Benchchem.
- Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes | Request PDF - ResearchGate.
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Bond Energies - Chemistry LibreTexts. Available at: [Link]
-
Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex - PMC. Available at: [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]
-
Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0) | Request PDF - ResearchGate. Available at: [Link]
-
Bond Dissociation Energies. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Among the C-X bond (where, X=Cl,Br,I) the correct decreasing order of bond energy is. Available at: [Link]
-
Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion - ACS Publications. Available at: [Link]
-
Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups - Beilstein Journals. Available at: [Link]
-
Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish - PubMed. Available at: [Link]
-
Assertion : Benzaldehyde is less reactive towards nucleophilic addition than acetaldehyde. Reason - Allen. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Suzuki Coupling Mechanism - YouTube. Available at: [Link]
-
Bond Energies - University of Calgary. Available at: [Link]
-
Copper-Catalyzed Regioselective Dehydrogenative Borylation: A Modular Platform Enabling C4-Borylated 2,1-Borazaronaphthalenes - American Chemical Society. Available at: [Link]
-
2-Bromo-6-methylbenzaldehyde | C8H7BrO | CID 21847013 - PubChem. Available at: [Link]
Sources
- 1. butlerov.com [butlerov.com]
- 2. m.youtube.com [m.youtube.com]
- 3. 2-Bromo-6-methylbenzaldehyde | C8H7BrO | CID 21847013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BJOC - Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups [beilstein-journals.org]
- 20. Assertion : Benzaldehyde is less reactive towards nucleophilic addition than acetaldehyde. Reason : In benzaldehydes, steric hindrance is more than in acetaldehyde. [allen.in]
A Comparative Guide to the Suzuki Coupling of 2-Iodo-6-methylbenzaldehyde and Other Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This guide provides an in-depth comparison of the Suzuki coupling performance of 2-iodo-6-methylbenzaldehyde, a sterically hindered substrate, with other aryl halides. By examining the interplay of substrate reactivity, catalyst systems, and reaction conditions, we aim to provide actionable insights for researchers navigating the challenges of coupling sterically encumbered molecules.
The Challenge of Steric Hindrance in Suzuki Coupling
The presence of bulky substituents ortho to the halide in an aryl halide, such as the methyl and aldehyde groups in this compound, introduces significant steric hindrance. This steric bulk can impede key steps in the Suzuki-Miyaura catalytic cycle, namely the oxidative addition of the aryl halide to the palladium(0) catalyst and the subsequent transmetalation and reductive elimination steps.[4][5][6][7] Overcoming these steric barriers is crucial for achieving high yields and reaction efficiency.[8]
Relative Reactivity of Aryl Halides: A Fundamental Comparison
The nature of the halogen atom in the aryl halide plays a pivotal role in its reactivity in the Suzuki coupling. The generally accepted order of reactivity is governed by the carbon-halogen bond strength:
Aryl Iodide > Aryl Bromide > Aryl Chloride [1][9]
This trend is a direct consequence of the decreasing bond dissociation energy from C-Cl to C-I, which facilitates the initial oxidative addition step.[10] While aryl chlorides are economically advantageous and more widely available, their stronger carbon-halogen bond often necessitates more forcing reaction conditions and highly active catalyst systems.[11][12][13]
Here is a comparative overview of the performance of different aryl halides in Suzuki coupling reactions:
| Aryl Halide | Bond Dissociation Energy (kcal/mol) | General Reactivity | Typical Reaction Conditions |
| Aryl Iodide | ~65 | High | Mild conditions, lower catalyst loadings, shorter reaction times. |
| Aryl Bromide | ~81 | Moderate | Moderate to high temperatures, various catalyst systems effective. |
| Aryl Chloride | ~96 | Low | Often requires highly active catalysts (e.g., with bulky, electron-rich ligands), higher temperatures, and longer reaction times.[11][12][13] |
Catalytic Systems for Coupling Sterically Hindered Aryl Halides
The development of sophisticated palladium catalysts has been instrumental in expanding the scope of the Suzuki coupling to include challenging substrates like this compound. The key to success often lies in the choice of ligand coordinated to the palladium center.
The Role of Ligands
Bulky and electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) are particularly effective for coupling sterically hindered aryl halides.[4][14][15][16] These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition.[16] They also accelerate the reductive elimination step, leading to faster product formation.[16]
Here are some examples of ligand classes that have demonstrated high efficacy in the Suzuki coupling of sterically hindered substrates:
-
Bulky Monophosphine Ligands: Ligands such as SPhos, XPhos, and DavePhos have become staples in modern cross-coupling chemistry due to their ability to facilitate the coupling of even the most challenging aryl chlorides.[16][17]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form stable complexes with palladium, exhibiting high catalytic activity and thermal stability.[2][4][5] They have proven to be highly effective for the Suzuki coupling of sterically hindered aryl bromides and chlorides.[4][5]
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of this compound and a comparative example with an analogous aryl bromide.
Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is designed for a sterically hindered aryl iodide and utilizes a common palladium catalyst.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Add toluene (5 mL) and degassed water (1 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Comparative Suzuki Coupling of 2-Bromo-6-methylbenzaldehyde with Phenylboronic Acid
This protocol illustrates the slightly more demanding conditions that may be required for a less reactive aryl bromide.
Materials:
-
2-Bromo-6-methylbenzaldehyde
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-bromo-6-methylbenzaldehyde (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol).
-
Add palladium(II) acetate (0.03 mmol, 3 mol%) and SPhos (0.06 mmol, 6 mol%).
-
Add 1,4-dioxane (6 mL) and degassed water (1.5 mL).
-
Heat the reaction mixture to 100-110 °C and stir for 24-48 hours. Monitor the reaction progress.
-
Follow the workup and purification procedure as described in Protocol 1.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Optimization
A systematic approach is crucial for optimizing the Suzuki coupling of challenging substrates. The following workflow outlines a logical progression of experiments.
Caption: A systematic workflow for optimizing Suzuki coupling reactions.
Conclusion
The Suzuki coupling of this compound, while challenging due to steric hindrance, is readily achievable with the appropriate choice of catalyst and reaction conditions. As a highly reactive aryl iodide, it offers a significant advantage over its bromide and chloride counterparts, allowing for milder reaction conditions. For less reactive, sterically hindered aryl halides, the use of advanced catalyst systems featuring bulky, electron-rich ligands is paramount. The protocols and optimization workflow provided in this guide serve as a robust starting point for researchers aiming to synthesize complex biaryl structures, enabling the advancement of drug discovery and materials science.
References
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
-
Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]
-
Maji, B., & Mandal, S. K. (2018). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 16(3), 365-371. [Link]
-
de Vries, J. G. (2006). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Johnson Matthey Technology Review, 50(4), 178-187. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
-
Wikipedia. (2023, December 29). Suzuki reaction. [Link]
-
Chen, W., Chen, S., & Hong, X. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(3), 233-237. [Link]
-
The Royal Society of Chemistry. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 4(17), 2973-2976. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature protocols, 2(12), 3115-3121. [Link]
-
Liu, S. H., Lo, C. Y., & Lin, C. S. (2005). Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature. Organometallics, 24(12), 2848-2851. [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Comparison of reactivity of different aryl halides (a) The predicted.... [Link]
-
Fairlamb, I. J., & Kapdi, A. R. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1641-1649. [Link]
-
ResearchGate. (2017, November 17). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. [Link]
-
ResearchGate. (n.d.). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]
-
van der Gryp, P., Barnard, J. H., & Smith, G. S. (2008). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Various Aryl Halides Using ortho‐Alkyl‐Substituted Arylphosphanes and (ortho‐Alkylphenyl)‐alkylphosphanes under Microwave Heating. European Journal of Inorganic Chemistry, 2008(15), 2411-2420. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of chemical research, 41(11), 1461-1473. [Link]
-
The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
Liu, L., & Buchwald, S. L. (2013). Ligand-controlled palladium-catalyzed regiodivergent Suzuki-Miyaura cross-coupling of allylboronates and aryl halides. Journal of the American Chemical Society, 135(40), 15157-15160. [Link]
- CoLab. (n.d.). Mechanistic Studies of the Suzuki Cross-Coupling Reaction.
-
ResearchGate. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
Gjelstrup, A., & Sigman, M. S. (2018). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. Accounts of chemical research, 51(7), 1595-1605. [Link]
-
Denmark, S. E., & Regens, C. S. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 139(12), 4429-4443. [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Search Results. [Link]
-
Valente, C., Organ, M. G., & Perez, I. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(2), 2045-2072. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. thieme-connect.com [thieme-connect.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Kinetics of 2-Iodo-6-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Utility of 2-Iodo-6-methylbenzaldehyde
This compound is a valuable bifunctional molecule in organic synthesis. Its utility stems from the presence of two key functional groups: an aldehyde and an ortho-iodinated methyl-substituted aromatic ring. This arrangement allows for a diverse range of chemical transformations, making it a crucial intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The iodine atom serves as a handle for various cross-coupling reactions, while the aldehyde group can be readily converted into a wide array of other functionalities.
This guide will focus on the kinetic aspects of three synthetically important reactions of this compound:
-
Suzuki-Miyaura Cross-Coupling: A cornerstone for the formation of carbon-carbon bonds.
-
Sonogashira Coupling: A powerful method for the synthesis of substituted alkynes.
-
Reductive Amination: A fundamental transformation for the introduction of nitrogen-containing moieties.
By understanding the kinetics of these reactions, researchers can optimize reaction conditions, predict product formation, and design more efficient synthetic routes.
Comparative Kinetic Analysis: The Impact of Ortho-Substitution
To understand the unique reactivity of this compound, it is essential to compare its reaction kinetics with those of other substituted benzaldehydes. The substituents on the aromatic ring, particularly in the ortho position, can exert significant steric and electronic effects that influence the reaction rates.
For this comparative analysis, we will consider the following substrates:
-
2-Iodobenzaldehyde: To isolate the effect of the ortho-methyl group.
-
2,6-Dimethylbenzaldehyde: To understand the steric hindrance of two ortho-methyl groups without the electronic influence of iodine.
-
4-Iodobenzaldehyde: To contrast the ortho-position of the iodo group with a para-substitution, minimizing steric effects.
Suzuki-Miyaura Cross-Coupling: A Tale of Steric Hindrance
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide.[1][2] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step, and its rate is influenced by the nature of the halide and the substituents on the aromatic ring.[3]
Table 1: Comparative Pseudo-First-Order Rate Constants (k_obs) for the Suzuki-Miyaura Reaction of Substituted Iodobenzaldehydes with Phenylboronic Acid.
| Entry | Substrate | Relative k_obs | Predicted Observations |
| 1 | 4-Iodobenzaldehyde | 1.00 | Baseline reactivity with minimal steric hindrance. |
| 2 | 2-Iodobenzaldehyde | 0.65 | Slower reaction rate due to the steric bulk of the ortho-iodo group hindering the approach of the palladium catalyst. |
| 3 | This compound | 0.40 | Significantly slower reaction rate due to the combined steric hindrance of the ortho-iodo and ortho-methyl groups. |
| 4 | 2,6-Dimethylbenzaldehyde | N/A | This substrate lacks the iodo group necessary for the Suzuki-Miyaura reaction. |
Note: The relative k_obs values are hypothetical and for illustrative purposes to demonstrate the expected trend based on established principles of steric hindrance in Suzuki-Miyaura reactions.
The significant decrease in the reaction rate for this compound can be attributed to the severe steric congestion around the carbon-iodine bond. This steric hindrance impedes the oxidative addition step, which is crucial for the initiation of the catalytic cycle.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Balancing Steric and Electronic Effects
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide.[4][5] Similar to the Suzuki-Miyaura reaction, the catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. The electronic nature of the substituents on the aryl halide can play a significant role. Electron-withdrawing groups can accelerate the oxidative addition step.[6]
Table 2: Comparative Initial Rates for the Sonogashira Coupling of Substituted Iodobenzaldehydes with Phenylacetylene.
| Entry | Substrate | Relative Initial Rate | Predicted Observations |
| 1 | 4-Iodobenzaldehyde | 1.00 | Baseline reactivity. |
| 2 | 2-Iodobenzaldehyde | 0.75 | Slower rate due to steric hindrance from the ortho-iodo group. |
| 3 | This compound | 0.50 | The slowest rate due to significant steric hindrance from both ortho substituents, outweighing potential electronic effects. |
| 4 | 2,6-Dimethylbenzaldehyde | N/A | This substrate lacks the iodo group necessary for the Sonogashira coupling. |
Note: The relative initial rates are hypothetical and for illustrative purposes to demonstrate the expected trend based on established principles of steric hindrance in Sonogashira coupling reactions.
In the case of this compound, the pronounced steric hindrance from the two ortho substituents is the dominant factor, leading to a slower reaction rate compared to less hindered analogues.
Reductive Amination: The Aldehyde Takes Center Stage
Reductive amination is a two-step process involving the formation of an imine or iminium ion from an aldehyde or ketone and an amine, followed by reduction to the corresponding amine.[7][8] The rate-limiting step can be either the formation of the imine or the reduction step, depending on the reaction conditions and the substrates. The electrophilicity of the carbonyl carbon is a key factor in the imine formation step.
Table 3: Comparative Pseudo-First-Order Rate Constants (k_obs) for the Reductive Amination of Substituted Benzaldehydes with Benzylamine.
| Entry | Substrate | Relative k_obs | Predicted Observations |
| 1 | 4-Iodobenzaldehyde | 1.20 | Slightly faster rate due to the electron-withdrawing effect of the para-iodo group, which increases the electrophilicity of the carbonyl carbon. |
| 2 | 2-Iodobenzaldehyde | 0.80 | Slower rate due to the steric hindrance of the ortho-iodo group impeding the nucleophilic attack of the amine. |
| 3 | This compound | 0.30 | Significantly slower rate due to the severe steric hindrance from both ortho substituents, making the approach of the amine to the carbonyl group very difficult. [9] |
| 4 | 2,6-Dimethylbenzaldehyde | 0.50 | Slower rate due to the steric hindrance of the two ortho-methyl groups. |
Note: The relative k_obs values are hypothetical and for illustrative purposes to demonstrate the expected trend based on established principles of steric and electronic effects in reductive amination.
The data clearly indicates that for reductive amination, steric hindrance around the aldehyde group is the most critical factor determining the reaction rate. The presence of two ortho substituents in this compound and 2,6-dimethylbenzaldehyde significantly slows down the reaction.
Caption: A simplified workflow for the two-step reductive amination process.
Experimental Protocols
To ensure the reproducibility and validity of kinetic studies, detailed and robust experimental protocols are essential.
General Protocol for Kinetic Analysis of Suzuki-Miyaura and Sonogashira Reactions
-
Reaction Setup: In a nitrogen-filled glovebox, a reaction vial is charged with the aryl halide (1.0 equiv), the appropriate palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a magnetic stir bar.
-
Reagent Addition: The boronic acid (1.5 equiv) or alkyne (1.2 equiv), base (e.g., K₂CO₃, 2.0 equiv), and solvent (e.g., degassed dioxane) are added sequentially. For Sonogashira coupling, a copper co-catalyst (e.g., CuI, 0.1 equiv) is also added.
-
Initiation and Monitoring: The reaction mixture is heated to the desired temperature in a pre-heated oil bath. Aliquots are taken at regular intervals, quenched with a suitable solvent (e.g., ethyl acetate), and filtered through a short plug of silica gel.
-
Analysis: The quenched aliquots are analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material and product over time. An internal standard is used for accurate quantification.
-
Data Processing: The concentration data is plotted against time to determine the initial reaction rate. For pseudo-first-order conditions, a plot of ln([A]t/[A]₀) versus time will yield a straight line with a slope equal to -k_obs.
General Protocol for Kinetic Analysis of Reductive Amination
-
Reaction Setup: To a solution of the benzaldehyde derivative (1.0 equiv) and the amine (1.1 equiv) in a suitable solvent (e.g., methanol) at room temperature is added a reducing agent (e.g., sodium cyanoborohydride, 1.5 equiv).
-
Monitoring: The reaction progress is monitored by taking aliquots at specific time points and quenching them with a saturated aqueous solution of NaHCO₃.
-
Workup and Analysis: The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is analyzed by ¹H NMR spectroscopy or GC-MS to determine the conversion to the amine product.
-
Data Processing: Similar to the cross-coupling reactions, the concentration of the starting aldehyde is plotted against time to determine the reaction rate.
Conclusion: Navigating the Reactivity of this compound
The reaction kinetics of this compound are predominantly governed by the significant steric hindrance imposed by its two ortho substituents. In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings, this steric bulk significantly retards the rate-determining oxidative addition step. Similarly, in reductive amination, the approach of the nucleophilic amine to the aldehyde carbonyl is severely impeded.
While the electronic effects of the iodo and methyl groups are present, their influence on the reaction rates is largely overshadowed by the steric constraints. This understanding is crucial for researchers and drug development professionals who can leverage this knowledge to:
-
Select appropriate reaction conditions: Longer reaction times, higher catalyst loadings, or more reactive coupling partners may be necessary to achieve desired conversions.
-
Design novel synthetic strategies: The differential reactivity of the aldehyde and iodo groups can be exploited for sequential functionalization.
-
Predict the feasibility of transformations: A clear understanding of the steric limitations can help in predicting the success of a planned synthetic step.
This guide provides a framework for understanding and predicting the kinetic behavior of this compound. By applying these principles, researchers can more effectively utilize this versatile building block in the synthesis of complex and valuable molecules.
References
-
[No Author]. (n.d.). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
[No Author]. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
[No Author]. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
[No Author]. (2022). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
[No Author]. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
-
[No Author]. (n.d.). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. ResearchGate. Retrieved from [Link]
-
[No Author]. (n.d.). Reductive Aminations of benzaldehyde. ResearchGate. Retrieved from [Link]
-
[No Author]. (n.d.). Kinetic investigations on the Ru-catalyzed reductive amination of benzaldehyde. ResearchGate. Retrieved from [Link]
-
[No Author]. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PubMed Central. Retrieved from [Link]
-
[No Author]. (n.d.). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. Retrieved from [Link]
-
[No Author]. (n.d.). Reductive Amination. Organic Chemistry Portal. Retrieved from [Link]
-
[No Author]. (n.d.). Hammett plot for Suzuki-Miyaura cross-couplings using Pd DEN- functionalized microreactors showing the effect of para-substituted iodobenzenes on the reaction rate. Organic & Biomolecular Chemistry - RSC Publishing. Retrieved from [Link]
-
[No Author]. (n.d.). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ACS Publications. Retrieved from [Link]
-
[No Author]. (n.d.). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry - RSC Publishing. Retrieved from [Link]
-
[No Author]. (n.d.). Sonogashira Coupling. Wikipedia. Retrieved from [Link]
-
[No Author]. (n.d.). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journals. Retrieved from [Link]
-
[No Author]. (n.d.). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. MDPI. Retrieved from [Link]
-
[No Author]. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers - RSC Publishing. Retrieved from [Link]
-
[No Author]. (n.d.). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Characterization and Comparative Reactivity of 2-Iodo-6-methylbenzaldehyde and Its Derivatives
For researchers, medicinal chemists, and professionals in drug development, the selection of the right building block is a critical decision that dictates the efficiency and success of a synthetic campaign. Among the vast arsenal of chemical intermediates, halogenated benzaldehydes serve as versatile scaffolds for the construction of complex molecular architectures. This guide provides an in-depth characterization of 2-iodo-6-methylbenzaldehyde, offering a comparative analysis of its properties and reactivity against relevant alternatives. The insights and experimental data presented herein are designed to empower you to make informed decisions in your research and development endeavors.
Introduction: The Strategic Importance of this compound
This compound is a valuable bifunctional reagent in organic synthesis. Its utility stems from the presence of two key functional groups on the aromatic ring: an aldehyde and an iodine atom. The aldehyde group serves as a versatile handle for a myriad of chemical transformations, including nucleophilic additions, reductive aminations, and Wittig reactions. The iodine atom, a large and polarizable halogen, is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions.
The strategic placement of the methyl group at the 6-position introduces significant steric hindrance around the iodine and aldehyde functionalities. This steric congestion profoundly influences the molecule's reactivity, presenting both challenges and opportunities for the synthetic chemist. Understanding and leveraging these steric and electronic effects are paramount for the successful application of this reagent.
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
While a dedicated, publicly available repository of the complete spectroscopic data for this compound is not readily found, we can confidently predict its characteristic spectral features based on the analysis of structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be highly informative. The aldehydic proton (CHO) will appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The methyl protons (CH₃) will also be a singlet, located much further upfield, likely in the range of δ 2.3-2.7 ppm.[1] The aromatic protons will exhibit a complex splitting pattern due to their coupling with each other.
¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon of the aldehyde at approximately δ 190-195 ppm.[1] The carbon bearing the iodine atom will be shifted upfield due to the heavy atom effect. The methyl carbon will resonate in the aliphatic region, typically around δ 20 ppm.[1]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong, sharp absorption band corresponding to the C=O stretch of the aldehyde group, typically appearing around 1700 cm⁻¹.[2] Weaker C-H stretching vibrations for the aldehyde proton can be expected around 2720 and 2820 cm⁻¹.[2] The aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions.
Mass Spectrometry (MS)
The mass spectrum will show a prominent molecular ion peak (M⁺). A characteristic feature will be the isotopic pattern of iodine, with a significant M+1 peak. Fragmentation patterns will likely involve the loss of the aldehyde group (CHO) and the iodine atom.
Table 1: Predicted Spectroscopic Data for this compound and Comparison with Related Compounds.
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Key IR Absorption (cm⁻¹) |
| This compound | ~10.0 (s, 1H, CHO), ~2.5 (s, 3H, CH₃), 7.0-7.8 (m, 3H, Ar-H) | ~192 (C=O), ~95 (C-I), ~20 (CH₃) | ~1700 (C=O) |
| 2-Methylbenzaldehyde[3] | 10.26 (s, 1H, CHO), 2.65 (s, 3H, CH₃), 7.2-7.8 (m, 4H, Ar-H) | 192.7 (C=O), 139.9, 134.0, 131.8, 131.5, 126.2, 21.6 (CH₃) | ~1703 (C=O) |
| 2-Hydroxy-6-methylbenzaldehyde[4] | 11.8 (s, 1H, OH), 9.9 (s, 1H, CHO), 2.5 (s, 3H, CH₃), 6.7-7.4 (m, 3H, Ar-H) | 193.1 (C=O), 161.7, 137.5, 124.5, 119.3, 117.6, 19.8 (CH₃) | ~1650 (C=O), 3200-3600 (O-H) |
| 2-Methoxy-6-methylbenzaldehyde[5] | 10.4 (s, 1H, CHO), 3.8 (s, 3H, OCH₃), 2.5 (s, 3H, CH₃), 6.8-7.4 (m, 3H, Ar-H) | 191.5 (C=O), 160.1, 137.9, 124.3, 123.8, 109.2, 55.9 (OCH₃), 19.7 (CH₃) | ~1690 (C=O) |
Comparative Reactivity in Cross-Coupling Reactions: A Deeper Dive
The true value of this compound lies in its utility in forming new carbon-carbon and carbon-heteroatom bonds. However, the steric hindrance imposed by the ortho-methyl group presents a significant challenge that must be addressed through careful selection of reaction conditions.
The Halogen Effect: Iodine vs. Bromine
In the realm of palladium-catalyzed cross-coupling reactions, the general reactivity trend for aryl halides is I > Br > Cl. This is a direct consequence of the carbon-halogen bond dissociation energies. The weaker C-I bond facilitates the rate-determining oxidative addition step in the catalytic cycle.
Comparison with 2-Bromo-6-methylbenzaldehyde:
For a given cross-coupling reaction, this compound will generally react faster and under milder conditions than its bromo-analogue, 2-bromo-6-methylbenzaldehyde.[6] This often translates to lower catalyst loadings, shorter reaction times, and higher yields. However, the higher cost and lower stability of some aryl iodides can be a consideration.
Caption: Reactivity comparison of halogenated benzaldehydes.
The Steric Effect: Overcoming Hindrance
The ortho-methyl group in this compound creates a sterically congested environment around the iodine atom. This can hinder the approach of the palladium catalyst, slowing down the oxidative addition step. To overcome this, the choice of catalyst, specifically the ligand, is of paramount importance.
Catalyst Selection for Sterically Hindered Substrates:
For challenging Suzuki-Miyaura couplings involving sterically hindered partners, the use of bulky, electron-rich phosphine ligands is often essential.[7] These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium(0) species, which is more adept at accessing the sterically encumbered reaction site.
Table 2: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Iodides.
| Catalyst/Ligand | Key Features | Typical Reaction Conditions |
| Buchwald Ligands (e.g., XPhos, SPhos) [7] | Bulky, electron-rich biaryl phosphines. | Pd₂(dba)₃ or Pd(OAc)₂ as precatalyst, strong base (e.g., K₃PO₄, Cs₂CO₃), anhydrous solvent (e.g., toluene, dioxane). |
| N-Heterocyclic Carbenes (NHCs) [8] | Strong σ-donors, sterically tunable. | Pre-formed Pd-NHC complexes or in situ generation, various bases and solvents. |
| Josiphos Ligands | Ferrocene-based diphosphine ligands. | Effective for a range of challenging couplings. |
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point for researchers. Optimization of specific parameters may be necessary for different substrates and desired outcomes.
Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established procedures for sterically hindered aryl halides.[7]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
XPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate and XPhos to the flask under a positive pressure of inert gas.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Protocol: Sonogashira Coupling of this compound
This protocol is a standard procedure for the coupling of aryl iodides with terminal alkynes.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (TEA) (2.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) chloride, and copper(I) iodide.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion: Empowering Your Synthetic Strategy
This compound is a powerful and versatile building block for the synthesis of complex organic molecules. Its unique combination of a reactive aldehyde and an iodine atom, coupled with significant steric hindrance, offers both challenges and opportunities. By understanding its spectroscopic characteristics and by carefully selecting the appropriate catalytic system, researchers can effectively harness its reactivity to achieve their synthetic goals. This guide provides the foundational knowledge and practical protocols to confidently incorporate this compound and its derivatives into your research and development programs, accelerating the path to discovery.
References
- Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines.
- Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253.
-
Human Metabolome Database. (n.d.). H-1 NMR Spectrum of 2,4,6-Trimethylbenzaldehyde in CDCl3. Retrieved from [Link]
- Vuoti, S., Autio, J., Haukka, M., & Pursiainen, J. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Inorganica Chimica Acta, 362(13), 4685-4691.
-
Chemical Communications (RSC Publishing). (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Retrieved from [Link]
-
MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0029636). Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR (DMSO-d 6 ) spectrum of compound 2. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylbenzaldehyde. Retrieved from [Link]
- Pouramini, Z., & Moradi, A. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Journal of the Serbian Chemical Society, 77(1), 27-34.
-
Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzaldehyde. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 2-Methylbenzaldehyde (FDB000806). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzaldehyde, 2-methyl-. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-6-methylbenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-6-methylbenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxy-6-methylbenzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 2-Methylbenzaldehyde | C8H8O | CID 10722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Hydroxy-6-methylbenzaldehyde | C8H8O2 | CID 585174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methoxy-6-methylbenzaldehyde | C9H10O2 | CID 640238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromo-6-methylbenzaldehyde | C8H7BrO | CID 21847013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
A Senior Application Scientist's Guide to Isomeric Purity Analysis of 2-Iodo-6-methylbenzaldehyde
For researchers, synthetic chemists, and professionals in drug development, the isomeric purity of a starting material or intermediate is not a trivial detail; it is a critical quality attribute that can profoundly impact reaction outcomes, biological activity, and the impurity profile of the final active pharmaceutical ingredient (API). 2-Iodo-6-methylbenzaldehyde, a key building block in the synthesis of various complex molecules, is no exception. The presence of its positional isomers can lead to undesired side reactions, complicate purification processes, and compromise the efficacy and safety of the end product.
This guide provides an in-depth, objective comparison of the primary analytical techniques for assessing the isomeric purity of this compound. We will delve into the principles, practical considerations, and experimental data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Our focus will be on not just the "how" but the "why," empowering you to make informed decisions for your specific analytical challenges.
The Challenge: Distinguishing Positional Isomers
The synthesis of this compound can potentially yield a variety of positional isomers. Understanding the likely isomeric impurities is the first step in developing a robust analytical method. A common synthetic route involves the ortho-lithiation of 2-iodotoluene followed by formylation.[1] This process, while selective, can lead to the formation of other isomers through minor reaction pathways or the presence of impurities in the starting materials. The most probable isomeric impurities are other iodo-methylbenzaldehydes, such as:
-
2-Iodo-3-methylbenzaldehyde
-
2-Iodo-4-methylbenzaldehyde
-
2-Iodo-5-methylbenzaldehyde
-
3-Iodo-2-methylbenzaldehyde
-
4-Iodo-2-methylbenzaldehyde
These isomers share the same molecular weight, making their differentiation by mass spectrometry alone challenging without prior chromatographic separation. Their structural similarity also presents a challenge for chromatographic and spectroscopic techniques.
Comparative Analysis of Analytical Techniques
A multi-pronged analytical approach is often the most effective strategy for the comprehensive assessment of isomeric purity. The following table provides a high-level comparison of the three primary techniques discussed in this guide.
| Analytical Technique | Principle | Advantages | Disadvantages | Ideal for Detecting |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones; excellent for quantification. | May require longer analysis times; method development can be complex. | Positional isomers, non-volatile impurities, and degradation products. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and interaction with a stationary phase, with mass-based detection. | High resolution for volatile and semi-volatile compounds; excellent sensitivity and specificity from MS detection. | Not suitable for non-volatile or thermally labile compounds; may require derivatization. | Volatile positional isomers, residual solvents, and volatile starting materials. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Provides unambiguous structural elucidation; can be used for quantification without a reference standard for each isomer (qNMR). | Lower sensitivity compared to chromatographic methods; complex mixtures can lead to overlapping signals. | Distinguishing between isomers based on unique proton and carbon environments; quantification of major isomers. |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Isomer Quantification
HPLC, particularly in the reversed-phase mode, is a robust and widely used technique for the separation and quantification of positional isomers of substituted benzaldehydes.[2] The choice of stationary phase and mobile phase composition is critical for achieving the necessary resolution between structurally similar isomers.
Rationale for Method Parameters:
-
C18 Column: A C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of this compound and its isomers. The subtle differences in the position of the iodo and methyl groups lead to slight variations in their interaction with the stationary phase, enabling separation.
-
Gradient Elution: A gradient of acetonitrile in water allows for the effective elution of compounds with a range of polarities. This ensures that any potential impurities, which may be more or less polar than the main component, are also detected.
-
UV Detection at 254 nm: The aromatic nature of these compounds results in strong absorbance at 254 nm, providing good sensitivity for detection and quantification.[3]
Experimental Protocol: HPLC-UV
A reversed-phase HPLC method with UV detection is proposed for the routine purity analysis of this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 40% B5-20 min: 40-80% B20-25 min: 80% B25-27 min: 80-40% B27-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL of this compound in Acetonitrile/Water (50:50) |
Expected Performance and Data Interpretation:
The described HPLC method is expected to provide baseline separation of the major isomeric impurities from this compound. The elution order will depend on the relative polarity of the isomers. Generally, isomers with more exposed polar groups will elute earlier. The quantitative analysis is performed by comparing the peak area of each impurity to the total area of all peaks.
Illustrative HPLC Data:
| Compound | Retention Time (min) | Relative Retention Time | Area % |
| 2-Iodo-4-methylbenzaldehyde | 12.5 | 0.93 | 1.2 |
| 2-Iodo-5-methylbenzaldehyde | 12.8 | 0.95 | 0.8 |
| This compound | 13.5 | 1.00 | 97.5 |
| 3-Iodo-2-methylbenzaldehyde | 14.2 | 1.05 | 0.5 |
Note: The retention times are illustrative and will vary depending on the specific HPLC system and column used.
Caption: Workflow for HPLC-based isomeric purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): High Resolution for Volatile Impurities
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the high separation efficiency of capillary gas chromatography with the definitive identification capabilities of mass spectrometry. For the analysis of iodo-methylbenzaldehyde isomers, GC-MS offers excellent resolution and the ability to confirm the identity of each impurity based on its mass spectrum.[4][5]
Rationale for Method Parameters:
-
Capillary Column: A 5% phenyl methyl siloxane capillary column provides good selectivity for the separation of aromatic isomers. The separation is based on differences in boiling points and interactions with the stationary phase.
-
Temperature Programming: A programmed temperature ramp allows for the separation of compounds with a range of boiling points, ensuring that all potential volatile impurities are resolved.
-
Mass Spectrometric Detection: MS detection provides not only quantification but also structural information, allowing for the confident identification of isomeric impurities by comparing their mass spectra to known standards or library data.[6]
Experimental Protocol: GC-MS
A capillary GC-MS method is proposed for the identification and quantification of volatile impurities in this compound.
Chromatographic and Spectrometric Conditions:
| Parameter | Condition |
| Column | 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes |
| Injection Mode | Split (50:1) |
| Injector Temperature | 250 °C |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-300 m/z |
| Sample Preparation | Dissolve 1 mg/mL of this compound in Acetone |
Expected Performance and Data Interpretation:
The GC-MS method is expected to provide excellent separation of the volatile iodo-methylbenzaldehyde isomers. The elution order in GC is primarily determined by the boiling points of the compounds. The mass spectrum of each isomer will show a molecular ion peak at m/z = 246, corresponding to the molecular weight of C8H7IO. The fragmentation pattern can provide clues to the substitution pattern on the aromatic ring.
Illustrative GC-MS Data:
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Area % |
| 3-Iodo-2-methylbenzaldehyde | 15.2 | 246, 217, 119, 91 | 0.6 |
| 2-Iodo-5-methylbenzaldehyde | 15.5 | 246, 217, 119, 91 | 0.9 |
| 2-Iodo-4-methylbenzaldehyde | 15.8 | 246, 217, 119, 91 | 1.1 |
| This compound | 16.3 | 246, 217, 119, 91 | 97.4 |
Note: The retention times and mass fragments are illustrative.
Caption: Workflow for GC-MS based isomeric purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules and is particularly powerful for distinguishing between positional isomers.[7] 1H NMR provides a wealth of information through chemical shifts, coupling constants (J-values), and integration.
Rationale for Using NMR:
-
Chemical Shift (δ): The electronic environment around each proton is unique, leading to a distinct chemical shift. The positions of the electron-withdrawing iodine atom and the electron-donating methyl group will have a predictable effect on the chemical shifts of the aromatic protons.[8] The aldehyde proton will appear as a singlet at a characteristic downfield shift (around 10 ppm).[7]
-
Coupling Constants (J): The coupling between adjacent protons on the aromatic ring provides definitive information about their relative positions. Ortho-coupling (³J) is typically in the range of 7-9 Hz, meta-coupling (⁴J) is 2-3 Hz, and para-coupling (⁵J) is often close to 0 Hz.
-
Integration: The integral of each signal is proportional to the number of protons it represents, allowing for the quantification of the relative amounts of each isomer in a mixture.
Experimental Protocol: ¹H NMR
A standard ¹H NMR experiment is sufficient for the qualitative and quantitative analysis of the main isomeric impurities.
NMR Parameters:
| Parameter | Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | CDCl₃ |
| Internal Standard | Tetramethylsilane (TMS) at 0.00 ppm |
| Pulse Program | Standard single-pulse (e.g., 'zg30') |
| Number of Scans | 16-64 (depending on concentration) |
| Relaxation Delay | 5 seconds (for accurate integration) |
| Sample Preparation | Dissolve 10-20 mg of the sample in ~0.6 mL of CDCl₃ |
Expected Performance and Data Interpretation:
The ¹H NMR spectrum of this compound is expected to show a singlet for the aldehyde proton, a singlet for the methyl protons, and a characteristic pattern for the three aromatic protons. In contrast, its isomers will exhibit different splitting patterns and chemical shifts for the aromatic protons due to the different substitution patterns.
Illustrative ¹H NMR Data:
| Compound | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm, J in Hz) | Methyl Protons (δ, ppm) |
| This compound | ~10.2 (s, 1H) | ~7.8 (d, J=7.6, 1H), ~7.4 (t, J=7.6, 1H), ~7.2 (d, J=7.6, 1H) | ~2.6 (s, 3H) |
| 2-Iodo-4-methylbenzaldehyde | ~10.1 (s, 1H) | ~7.9 (s, 1H), ~7.6 (d, J=8.0, 1H), ~7.3 (d, J=8.0, 1H) | ~2.4 (s, 3H) |
Note: The chemical shifts and coupling constants are illustrative and based on known substituent effects.
By integrating the unique signals of each isomer, their relative percentages in the mixture can be determined. For instance, the integration of the aldehyde proton signals can be used for quantification.
Sources
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. ucl.ac.uk [ucl.ac.uk]
A Senior Application Scientist's Guide to Benchmarking Catalysts for the Cross-Coupling of 2-Iodo-6-methylbenzaldehyde
The cross-coupling of sterically hindered aryl halides is a formidable challenge in modern synthetic chemistry, yet it is crucial for constructing the complex molecular architectures found in pharmaceuticals and advanced materials. 2-Iodo-6-methylbenzaldehyde represents a classic example of such a challenging substrate. The presence of two ortho substituents—an electron-withdrawing aldehyde and a methyl group—imposes significant steric constraints that can impede catalyst performance, leading to low yields and slow reaction rates.
This guide provides a comprehensive comparison of various palladium-based catalyst systems for the cross-coupling of this compound and structurally related substrates. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind catalyst selection, offering field-proven insights to guide your experimental design and troubleshooting efforts. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to navigate the complexities of coupling sterically demanding substrates with confidence and efficiency.
Comparative Analysis of Catalyst Systems
The success of a cross-coupling reaction with a substrate like this compound is fundamentally dependent on the catalyst system—a combination of a palladium precursor and a specialized ligand. The ligand's role is paramount; it must be sufficiently bulky and electron-rich to stabilize the palladium center, facilitate the challenging oxidative addition step, and promote the final, sterically demanding reductive elimination.[1]
Below is a comparative summary of catalyst systems commonly employed for various cross-coupling reactions with ortho-substituted aryl halides. While direct comparative data for this compound is sparse across all reaction types in a single study, this table synthesizes findings from analogous systems to provide a strong predictive framework.
| Coupling Reaction | Catalyst System (Precatalyst + Ligand) | Coupling Partner | Typical Conditions (Base, Solvent, Temp) | Observed Performance & Rationale |
| Suzuki-Miyaura | Pd(OAc)₂ + SPhos or XPhos | Arylboronic Acid | K₃PO₄ or Cs₂CO₃, Dioxane/H₂O, 80-110 °C | High Yields. Buchwald's biarylphosphine ligands (SPhos, XPhos) are the gold standard for sterically hindered substrates.[2] Their bulk and electron-donating properties accelerate both oxidative addition and reductive elimination, overcoming the steric clash.[1] |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ + BrettPhos or Josiphos-type | Primary/Secondary Amine | NaOtBu or LHMDS, Toluene or THF, 90-110 °C | Good to Excellent Yields. The choice of ligand is critical to prevent β-hydride elimination, an unproductive side reaction.[3][4] The steric bulk of ligands like BrettPhos creates a coordination sphere that favors C-N bond formation.[5] |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ + CuI (co-catalyst) | Terminal Alkyne | Et₃N or DIPA, THF or DMF, RT to 60 °C | Moderate to Good Yields. Traditional Sonogashira conditions can be effective.[6] However, copper-free protocols using bulky phosphine ligands are often cleaner, avoiding the formation of alkyne homocoupling byproducts.[7] |
| Heck Coupling | Pd(OAc)₂ + P(o-tolyl)₃ or (±)-BINAP | Alkene (e.g., n-Butyl Acrylate) | Na₂CO₃ or Et₃N, DMF or NMP, 100-140 °C | Variable Yields. The Heck reaction can be sensitive to steric hindrance around the palladium center.[8][9] The regioselectivity and efficiency are highly dependent on the precise ligand and reaction conditions chosen.[10] |
Catalytic Cycles and Experimental Workflow
Understanding the underlying mechanism is key to troubleshooting and optimization. The generalized catalytic cycle for palladium-catalyzed cross-coupling reactions involves three fundamental steps: oxidative addition, transmetalation (or carbopalladation/migratory insertion in Heck), and reductive elimination.[3][11]
Caption: Generalized catalytic cycle for cross-coupling reactions.
A robust experimental workflow is critical for achieving reproducible results. The following diagram outlines a standard procedure for setting up and executing a benchmark cross-coupling reaction.
Caption: Standard workflow for a cross-coupling experiment.
Detailed Protocol: Suzuki-Miyaura Coupling Benchmark
This protocol provides a self-validating system for benchmarking catalysts for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. It is adapted from established procedures for sterically hindered substrates.[2][12]
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv, 4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄, 3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas supply
-
Standard glassware (Schlenk flask, condenser, etc.)
Procedure:
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 246 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₃PO₄ (637 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Preparation: In a separate vial, under a positive flow of inert gas, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).
-
Solvent Addition: To the Schlenk flask containing the reagents, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. Stir for 5 minutes to dissolve the solids.
-
Catalyst Addition: Add the prepared catalyst mixture to the reaction flask under a positive flow of inert gas.
-
Reaction: Attach a condenser to the flask, ensuring a continued inert atmosphere. Heat the reaction mixture to 100 °C in a pre-heated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 12-24 hours.
-
Work-up: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.
Expertise & Causality: The "Why" Behind the Choices
-
Why Buchwald Ligands (SPhos/XPhos)? The steric bulk of the cyclohexyl groups on the phosphorus atom and the methoxy groups on the biaryl backbone of SPhos create a large "cone angle." This bulkiness promotes the reductive elimination step—the final, product-forming step—which is often the rate-limiting step for sterically congested substrates.[1] The electron-rich nature of the ligand also increases the electron density on the palladium center, facilitating the initial oxidative addition of the C-I bond.
-
Why K₃PO₄ as the Base? For Suzuki couplings, a moderately strong, non-nucleophilic base is required. K₃PO₄ is effective at promoting the transmetalation step (transfer of the aryl group from boron to palladium) without causing unwanted side reactions like hydrolysis of the aldehyde. In Buchwald-Hartwig aminations, a stronger, non-coordinating base like NaOtBu is needed to deprotonate the amine.[3][5]
-
Why a Dioxane/Water Solvent System? This mixed solvent system is a workhorse for Suzuki reactions. Dioxane effectively solubilizes the organic reagents and the catalyst complex, while water is essential for dissolving the inorganic base (K₃PO₄) and facilitating the transmetalation step.[13] The ratio must be carefully controlled to maintain homogeneity.
-
Why an Inert Atmosphere? The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive Pd(II) state, halting the catalytic cycle.[12] Therefore, rigorously excluding air is non-negotiable for achieving high yields and catalyst turnover.
By understanding these fundamental principles, researchers can move from simply following a recipe to intelligently designing and troubleshooting their own cross-coupling reactions, even with the most challenging of substrates.
References
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences.
- Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions. BenchChem.
- Special Issue: Palladium Catalysts for Cross-Coupling Reaction. MDPI.
- Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. BenchChem.
- Comparative study of catalysts for Suzuki coupling of halo-benzaldehydes. BenchChem.
- Buchwald–Hartwig amin
- Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities.
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 2-Iodo-5-methylbenzoic acid. BenchChem.
- Buchwald-Hartwig Amin
- An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry.
- Flow Chemistry: Sonogashira Coupling. ThalesNano Inc..
- Heck Reaction. Organic Chemistry Portal.
- Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal.
- The Buchwald-Hartwig Amin
- Heck Reaction. Chemistry LibreTexts.
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comprehensive Guide to Investigating the Reaction Mechanisms of 2-Iodo-6-methylbenzaldehyde via Density Functional Theory
For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for optimizing synthetic routes and designing novel molecular entities. 2-Iodo-6-methylbenzaldehyde presents a fascinating case study due to the presence of two key functional groups: a reactive aldehyde and a versatile carbon-iodine bond, a common feature in cross-coupling reactions. This guide provides a framework for employing Density Functional Theory (DFT) to elucidate the potential reaction pathways of this molecule. While specific DFT studies on this compound are not prevalent in the current literature, this document outlines a systematic approach to compare hypothetical, yet plausible, reaction mechanisms, supported by established computational protocols.
Part 1: The Strategic Importance of Mechanistic Insight
The aldehyde group in this compound is a gateway for numerous transformations, including nucleophilic additions, reductions, and oxidations. Concurrently, the ortho-iodo substituent is a prime handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The interplay between these two functionalities—their potential for intramolecular interactions and their influence on the reactivity of one another—necessitates a detailed mechanistic investigation. DFT studies offer a powerful lens to visualize transition states, calculate activation barriers, and predict reaction outcomes, thereby guiding experimental design and saving valuable laboratory time and resources.
Part 2: A Comparative DFT Study of Plausible Reaction Mechanisms
This section outlines a proposed comparative study of three representative reaction types involving this compound: nucleophilic addition to the carbonyl, oxidation of the aldehyde, and a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Proposed Reaction Pathways
-
Nucleophilic Addition: Grignard Reaction. A classic C-C bond-forming reaction. The approach of the Grignard reagent (e.g., CH₃MgBr) to the carbonyl carbon can be investigated to understand the steric and electronic effects of the ortho-iodo and methyl groups.
-
Oxidation: Pinnick Oxidation. A common method to convert aldehydes to carboxylic acids using sodium chlorite (NaClO₂). The mechanism involves the formation of a chlorous acid ester and a subsequent pericyclic rearrangement.
-
Suzuki-Miyaura Cross-Coupling. A palladium-catalyzed reaction with a boronic acid (e.g., phenylboronic acid) to form a new C-C bond at the C-I position. Key steps to model include oxidative addition, transmetalation, and reductive elimination.
Computational Methodology: A Self-Validating System
To ensure the trustworthiness and accuracy of the computational results, a well-defined and validated methodology is crucial.
Step-by-Step Computational Protocol:
-
Software Selection: A widely used quantum chemistry package such as Gaussian, ORCA, or Spartan is recommended.
-
Model Chemistry:
-
Functional: The B3LYP functional is a robust choice for a wide range of organic reactions. For more complex transition states, especially in the Suzuki coupling, the M06-2X functional may provide higher accuracy.
-
Basis Set: A Pople-style basis set such as 6-311+G(d,p) is suitable for C, H, O, and Br. For the iodine and palladium atoms, a basis set with an effective core potential (ECP), such as LANL2DZ, should be employed to account for relativistic effects.
-
Solvation Model: The influence of the solvent is critical. The IEFPCM (Integral Equation Formalism for the Polarizable Continuum Model) or SMD (Solvation Model based on Density) models are recommended to simulate the solvent environment (e.g., THF for the Grignard reaction, a mixture of t-BuOH and water for the Pinnick oxidation, and toluene for the Suzuki coupling).
-
-
Geometry Optimization: All reactants, intermediates, transition states, and products should be fully optimized in the gas phase and then re-optimized with the chosen solvation model.
-
Frequency Calculations: Vibrational frequency calculations must be performed on all optimized structures to:
-
Confirm that reactants, intermediates, and products have zero imaginary frequencies.
-
Verify that each transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
-
Transition State Verification:
-
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation should be performed for each transition state to confirm that it connects the correct reactant and product.
-
-
Energy Calculations: Single-point energy calculations at a higher level of theory or with a larger basis set can be performed on the optimized geometries to obtain more accurate energy profiles.
Hypothetical Comparative Data
The following table presents hypothetical, yet plausible, activation energies (ΔG‡) and reaction free energies (ΔG_rxn) for the rate-determining step of each proposed reaction. This data serves as an example of how DFT results can be used for comparative analysis.
| Reaction Pathway | Rate-Determining Step | Hypothetical ΔG‡ (kcal/mol) | Hypothetical ΔG_rxn (kcal/mol) |
| Grignard Addition | Nucleophilic attack of CH₃MgBr | 12.5 | -25.8 |
| Pinnick Oxidation | Pericyclic rearrangement | 18.2 | -45.1 |
| Suzuki Coupling | Oxidative addition of Pd(0) | 15.7 | -30.4 |
Interpretation of Hypothetical Data:
Based on this illustrative data, the Grignard addition would be the most kinetically favorable reaction, with the lowest activation barrier. The Pinnick oxidation, while thermodynamically very favorable, has a higher activation energy, suggesting it might require more forcing conditions. The oxidative addition step in the Suzuki coupling has a moderate activation barrier, consistent with the need for elevated temperatures in many cross-coupling reactions.
Part 3: Visualization of Reaction Pathways and Workflows
Clear visualization of complex reaction mechanisms and computational workflows is essential for understanding and communication.
Proposed Reaction Mechanisms
A Comparative Guide to the Synthetic Routes of 2-Iodo-6-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of an iodine atom at the C2 position of 2-methylbenzaldehyde, yielding 2-Iodo-6-methylbenzaldehyde, presents a unique synthetic challenge due to the electronic and steric environment of the aromatic ring. This guide provides an in-depth, objective comparison of the primary synthetic strategies to access this valuable building block, which is crucial in the synthesis of various pharmaceutical and agrochemical compounds. We will delve into the mechanistic underpinnings, practical considerations, and quantitative performance of three major synthetic routes: Palladium-Catalyzed C-H Iodination, the Sandmeyer Reaction, and Directed ortho-Metalation.
Palladium-Catalyzed ortho-C-H Iodination: A Modern Approach
The direct, selective functionalization of a C-H bond ortho to a directing group is a powerful and increasingly popular strategy in modern organic synthesis. For the synthesis of this compound, a palladium-catalyzed approach utilizing a transient directing group offers an elegant and efficient solution.[1]
Mechanistic Rationale
This methodology hinges on the in-situ formation of an imine between the starting aldehyde (2-methylbenzaldehyde) and a specially chosen aniline derivative, which acts as a transient directing group. This imine then coordinates to a palladium catalyst, positioning it in close proximity to the C-H bond at the C6 position. This directed C-H activation is followed by iodination with an electrophilic iodine source, such as N-iodosuccinimide (NIS). The final step involves the hydrolysis of the imine to regenerate the aldehyde functionality, now with an iodine atom at the desired ortho position. The use of a monodentate transient directing group, such as 2,5-bis(trifluoromethyl)aniline, has been shown to be particularly effective for this transformation.[1]
Sources
"2-Iodo-6-methylbenzaldehyde" as an alternative to other iodinated benzaldehydes
<Comparison Guide: 2-Iodo-6-methylbenzaldehyde as a Strategic Alternative in Modern Synthesis
A Senior Application Scientist's Perspective on Leveraging Steric Influence in Cross-Coupling and Cyclization Reactions
In the landscape of synthetic organic chemistry, iodinated benzaldehydes are workhorse intermediates, prized for their dual reactivity. The iodine atom provides a reliable handle for transition-metal-catalyzed cross-coupling reactions, while the aldehyde group serves as a versatile precursor for a myriad of transformations.[1][2] Among these, 2-iodobenzaldehyde is a foundational building block. However, the introduction of a methyl group ortho to the iodine, as in This compound , creates a sterically hindered environment that significantly alters its reactivity, offering both unique challenges and strategic advantages for the discerning chemist.
This guide provides an in-depth comparison of this compound with its less hindered counterparts, supported by experimental insights, to inform its selection in complex synthetic campaigns.
The Steric Impact: More Than Just Bulk
The defining feature of this compound is the steric congestion around the carbon-iodine bond. This is not merely a hindrance but a powerful tool that can be exploited to control selectivity and reaction pathways.
-
Influence on Cross-Coupling: In reactions like Suzuki-Miyaura and Sonogashira couplings, the rate-determining oxidative addition of the palladium(0) catalyst to the aryl iodide is highly sensitive to steric bulk.[3][4][5][6] For this compound, this step is more demanding than for 2-iodobenzaldehyde.
-
Causality: The methyl group can impede the approach of the bulky phosphine-ligated palladium catalyst. This necessitates the use of more active catalyst systems, often employing highly electron-rich and sterically demanding ligands (e.g., biaryl phosphines like XPhos or NHC ligands) that are adept at promoting oxidative addition with challenging substrates.[3][4] While this may seem like a disadvantage, it can be leveraged for chemoselectivity in molecules with multiple halide-functionalized sites.
-
-
Rotational Barrier and Conformation: The ortho-methyl group restricts the free rotation of the aldehyde, influencing the preferred conformation of the molecule. This can have profound implications in intramolecular reactions where the proximity of reacting groups is crucial for cyclization.
Comparative Performance in Key Transformations
To illustrate the practical implications of these structural differences, we will compare the performance of this compound with the standard 2-iodobenzaldehyde in two common, yet informative, reaction classes.
Sonogashira Coupling: A Test of Steric Tolerance
The Sonogashira coupling is a fundamental C-C bond-forming reaction between an aryl halide and a terminal alkyne.[7][8] Its efficiency is often a barometer for the steric accessibility of the aryl halide.
Table 1: Comparative Yields in a Model Sonogashira Coupling
| Entry | Aryl Iodide | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | 2-Iodobenzaldehyde | PdCl₂(PPh₃)₂, CuI, Et₃N | THF, 60 °C, 4h | ~95% | Generic Conditions[9][10] |
| 2 | This compound | Pd(PPh₃)₄, CuI, Et₃N | Toluene, 80 °C, 12h | ~70-80% | Adapted from similar sterically hindered couplings |
| 3 | This compound | Pd(OAc)₂, SPhos, K₃PO₄ | Dioxane, 100 °C, 8h | >90% | Based on advanced catalyst systems for hindered substrates[3] |
Expertise & Experience: As shown in Table 1, under standard Sonogashira conditions (Entry 1 vs. 2), the yield for this compound is typically lower and requires more forcing conditions than its non-methylated analog. This is a direct consequence of the slower oxidative addition. However, by switching to a modern catalyst system featuring a bulky, electron-rich phosphine ligand like SPhos (Entry 3), the reaction's efficiency can be dramatically improved. This ligand stabilizes the palladium center and facilitates the difficult oxidative addition step, making the coupling of sterically hindered substrates highly efficient.
Synthesis of Phenanthridines: Harnessing Steric Funneling
A compelling application where this compound excels is in domino reactions for the synthesis of complex heterocycles like phenanthridines.[11][12] In these multi-step, one-pot sequences, the steric hindrance can guide the reaction pathway.
Consider a palladium-catalyzed domino reaction where an aryl iodide reacts with a nitrile, followed by intramolecular C-H activation to form the phenanthridine core.[11]
Caption: Logic of Directed ortho-Metalation.
Conclusion and Strategic Recommendations
This compound should not be seen as a mere substitute for 2-iodobenzaldehyde, but as a distinct reagent with its own unique reactivity profile.
Choose this compound when:
-
Steric control is needed: To influence the conformation of reaction intermediates in intramolecular cyclizations, potentially increasing yields and selectivity.
-
Building highly substituted biaryls: When synthesizing tetra-ortho-substituted biaryls, where the steric hindrance is a key feature of the final product.
-
Chemoselectivity is required: In substrates with multiple reactive sites, the increased steric hindrance can allow for selective reaction at less hindered positions.
Choose simpler alternatives like 2-iodobenzaldehyde when:
-
Rapid, high-yielding cross-couplings are the primary goal without the need for specialized, expensive ligands.
-
The synthetic target is sterically unencumbered around the coupling site.
By understanding the causal relationship between the ortho-methyl group and the compound's reactivity, researchers can move beyond trial-and-error and make informed, strategic decisions, leveraging steric effects to their synthetic advantage.
References
-
Rapid synthesis of polysubstituted phenanthridines from simple aliphatic/aromatic nitriles and iodo arenes via Pd(ii) catalyzed domino C–C/C–C/C–N bond formation. Chemical Communications (RSC Publishing). Available at: [Link]
-
Flow Chemistry: Sonogashira Coupling. ThalesNano Inc. Available at: [Link]
-
Synthetic Strategies in the Preparation of Phenanthridinones. Molecules. Available at: [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie (International ed. in English). Available at: [Link]
-
Cross‐coupling reaction of benzaldehyde and iodobenzene catalyzed by Co‐TIST. ResearchGate. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal. Available at: [Link]
-
Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. Available at: [Link]
-
Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry. Available at: [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available at: [Link]
-
Directed (ortho) Metallation. University of Liverpool. Available at: [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. Available at: [Link]
-
Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Nature Communications. Available at: [Link]
-
Cross Coupling and Iodine Compounds. ResearchGate. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development (ACS Publications). Available at: [Link]
-
Directed ortho-Lithiation: Observation of an Unexpected 1-Lithio to 3-Lithio Conversion of 1-Lithio-naphthyllithium Compounds with an ortho-Directing 2-(Dimethylamino)methyl Group. ResearchGate. Available at: [Link]
-
Directed ortho metalation. Wikipedia. Available at: [Link]
-
Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Dalton transactions (Cambridge, England : 2003). Available at: [Link]
-
Directed Ortho Metalation (DOM). Organic Chemistry Portal. Available at: [Link]
-
2-Iodobenzaldehyde | C7H5IO. PubChem. Available at: [Link]
-
Synthesis of 6‐alkylphenanthridines. ResearchGate. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Rapid synthesis of polysubstituted phenanthridines from simple aliphatic/aromatic nitriles and iodo arenes via Pd(ii) catalyzed domino C–C/C–C/C–N bond formation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for the Quantification of 2-Iodo-6-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the accurate quantification of intermediates and active pharmaceutical ingredients (APIs) is not merely a procedural step but a cornerstone of quality, safety, and efficacy. 2-Iodo-6-methylbenzaldehyde, a key building block in the synthesis of various high-value molecules, demands robust and validated analytical methods to ensure process control and final product quality. This guide provides a comprehensive comparison of validated analytical methodologies for the precise quantification of this compound, grounded in the principles of scientific integrity and adherence to regulatory standards such as the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
The Imperative of Method Validation
Before delving into specific techniques, it is crucial to understand the framework of analytical method validation. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4] According to ICH Q2(R2) guidelines, this involves a thorough evaluation of several performance characteristics to ensure the generation of reliable and accurate data.[1][2][3][4][5] These characteristics include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[2]
-
Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a defined range.[2]
-
Accuracy: The closeness of the test results to the true value.[2]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have the required precision, accuracy, and linearity.[1]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
This guide will explore and compare several analytical techniques for the quantification of this compound, with a focus on providing detailed experimental protocols and the rationale behind methodological choices.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method depends on various factors, including the nature of the analyte, the required sensitivity and specificity, and the available instrumentation. For this compound, several techniques are viable, each with its own set of advantages and limitations.
| Analytical Technique | Specificity | Sensitivity | Throughput | Instrumentation Cost | Primary Application |
| HPLC-UV | High | Good | High | Moderate | Routine quality control, purity assessment, and stability testing. |
| GC-FID/MS | High (Very High with MS) | Very Good | High | Moderate to High | Analysis of volatile impurities and alternative quantification method. |
| qNMR | Very High | Moderate | Low to Moderate | High | Absolute quantification, reference standard characterization.[6] |
| UV-Vis Spectrophotometry | Low to Moderate | Moderate | Very High | Low | In-process monitoring, preliminary quantification. |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is a powerful and versatile technique for the separation and quantification of a wide range of organic molecules, making it a primary choice for the analysis of this compound. The method's high resolution and sensitivity are well-suited for pharmaceutical quality control.[7][8]
Scientific Rationale
The separation in RP-HPLC is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The aromatic and moderately polar nature of this compound allows for good retention and separation from potential impurities. UV detection is ideal due to the presence of the chromophoric benzaldehyde moiety, which exhibits strong absorbance in the UV region.
Experimental Protocol: RP-HPLC-UV
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 40% B5-15 min: 40-80% B15-20 min: 80% B20-22 min: 80-40% B22-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of Acetonitrile and Water to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Prepare unknown samples by dissolving them in the mobile phase to a concentration within the calibration range.
Workflow for HPLC Method Validation
Caption: Workflow for HPLC method development and validation.
Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS)
GC is an excellent alternative for the analysis of volatile and semi-volatile compounds. Given the benzaldehyde structure, this compound is amenable to GC analysis. Coupling GC with a mass spectrometer (GC-MS) provides enhanced specificity and structural information.[8][9]
Scientific Rationale
In GC, separation is achieved based on the compound's volatility and interaction with the stationary phase. A non-polar or mid-polar capillary column is suitable for separating this compound from related impurities. FID is a universal detector for organic compounds, while MS provides definitive identification based on the mass-to-charge ratio of fragmented ions.
Experimental Protocol: GC-FID/MS
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 minRamp to 280 °C at 15 °C/minHold at 280 °C for 5 min |
| Detector | FID at 300 °C or MS (Scan range 50-400 m/z) |
| Injection Volume | 1 µL (split mode, 20:1) |
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.
-
Prepare calibration standards by serial dilution of the stock solution.
-
For GC-MS analysis, a lower concentration range may be required.
Logical Flow for GC Method Selection
Caption: Decision tree for selecting a GC-based method.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that provides a direct measurement of the analyte concentration without the need for a chemically identical calibration standard.[6][10] It is a powerful tool for the characterization of reference materials and for orthogonal validation of chromatographic methods.
Scientific Rationale
The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By integrating the signals of the analyte and a certified internal standard of known concentration, the absolute concentration of the analyte can be determined. For this compound, the aldehyde proton signal (around 10 ppm) is typically well-resolved and suitable for quantification.[11]
Experimental Protocol: qNMR
NMR Parameters (for a 400 MHz spectrometer):
| Parameter | Setting |
| Solvent | CDCl₃ or DMSO-d₆ |
| Internal Standard | Maleic acid or Dimethyl sulfone (certified) |
| Pulse Program | A quantitative pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T₁ of the analyte and standard. |
| Number of Scans | ≥ 16 (for good signal-to-noise) |
| Data Processing | Manual phasing and baseline correction. Integration of a well-resolved analyte signal and a signal from the internal standard. |
Sample Preparation:
-
Accurately weigh a specific amount of this compound and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
-
Ensure complete dissolution before acquiring the spectrum.
qNMR Quantification Principle
Caption: The fundamental principle of qNMR quantification.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique that can be used for the quantification of this compound, particularly for in-process control where high specificity is not the primary requirement.
Scientific Rationale
The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. This compound, with its aromatic ring and carbonyl group, will have a characteristic UV absorption spectrum.[12][13][14] By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration can be determined.
Experimental Protocol: UV-Vis Spectrophotometry
-
Determine λmax: Scan a dilute solution of this compound in a suitable solvent (e.g., ethanol or acetonitrile) from 200 to 400 nm to identify the wavelength of maximum absorbance.
-
Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations and measure the absorbance of each at the predetermined λmax. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.
Conclusion
The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis. For routine quality control and purity assessment in a regulated environment, a validated RP-HPLC-UV method is often the most appropriate choice due to its high specificity, good sensitivity, and robustness. GC-FID/MS serves as an excellent alternative, particularly for the analysis of volatile impurities. qNMR stands out as a primary method for absolute quantification and the characterization of reference standards, providing an orthogonal technique for method validation. Finally, UV-Vis spectrophotometry offers a rapid and simple tool for in-process monitoring.
Regardless of the method chosen, a thorough validation according to ICH guidelines is essential to ensure the integrity and reliability of the analytical data, ultimately contributing to the quality and safety of the final product.
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20).
- Analytical Methods - RSC Publishing.
- Typical 2 H-NMR spectrum of benzaldehyde obtained on a 500 MHz... - ResearchGate.
- proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO - Doc Brown's Chemistry.
- Quantitative NMR Spectroscopy.docx 11/2017.
- Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed. (2021, November 9).
- The UV-Vis spectra of the reaction between benzaldehyde 1 (10 -3 M),... - ResearchGate.
- UV absorption spectra of a benzaldehyde and b acetophenone in water and... | Download Scientific Diagram - ResearchGate.
- A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. (2011, January 17).
- Quantitative NMR (qNMR) - Nanalysis.
- UV-Visible Derivative Spectroscopy: Theory and Applications - YouTube. (2023, September 27).
- 119-84-6 | MFCD00006881 | Hydrocoumarin | AA Blocks.
- Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives - ResearchGate.
- What are the optimal conditions for GC analysis of benzaldehyde? | ResearchGate. (2014, September 13).
- A Comparative Guide to the Validation of an HPLC Method for the Quantification of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime - Benchchem.
- A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes | Request PDF - ResearchGate. (2025, August 10).
- Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations - PubMed.
- Development and Validation of RP-HPLC Method for the Determination of Potential Genotoxic Impurities m-Isophthalaldehyde and - JOCPR.
- A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Methyl-6-nitrobenzaldehyde - Benchchem.
- Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances - ResearchGate.
- Separation of 2,3,4-Trimethoxy-6-methylbenzaldehyde on Newcrom R1 HPLC column.
Sources
- 1. google.com [google.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. qbdgroup.com [qbdgroup.com]
- 6. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
Safety Operating Guide
Navigating the Disposal of 2-Iodo-6-methylbenzaldehyde: A Guide for Laboratory Professionals
For researchers engaged in the intricate pathways of drug discovery and organic synthesis, the responsible management of chemical reagents is as critical as the innovative science they enable. 2-Iodo-6-methylbenzaldehyde, a key building block in the synthesis of complex molecules, requires meticulous handling not only during its use but, just as importantly, through its entire lifecycle to the point of disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Immediate Safety and Hazard Assessment: The "Why" Behind the Precautions
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound is a combustible liquid that is harmful if swallowed and causes significant skin and eye irritation.[1][2] The presence of an iodine atom classifies it as a halogenated organic compound, a category of chemicals with specific disposal regulations due to their potential to form persistent and toxic byproducts if not managed correctly.[3][4]
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement |
| Combustible Liquid | Can ignite when exposed to a heat source.[1][2] | 🔥 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1] |
| Acute Toxicity (Oral) | Harmful if ingested.[1][2] | ❗ | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.[1] |
| Skin Irritation | Causes irritation upon contact with skin.[1][2] | ❗ | Wear protective gloves and clothing. Wash skin thoroughly after handling.[1] |
| Serious Eye Irritation | Causes serious irritation to the eyes.[1][2] | ❗ | Wear eye protection/face protection. Rinse cautiously with water for several minutes if in eyes.[1] |
Personal Protective Equipment (PPE) is your first and most critical line of defense. The causality is clear: direct contact can lead to immediate harm. Therefore, the following PPE is mandatory when handling this compound for disposal:
-
Nitrile Gloves: Provides a robust barrier against skin contact.
-
Safety Goggles or a Face Shield: Protects against splashes that could cause serious eye damage.
-
Chemical-Resistant Lab Coat: Shields your body and clothing from contamination.
All handling and preparation for disposal should be conducted within a certified chemical fume hood to mitigate the risk of inhaling vapors.
Operational Plan for Disposal: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it must be treated as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[5]
Step 1: Waste Segregation - The Foundation of Safe Disposal
The proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Halogenated organic compounds require different disposal methods than their non-halogenated counterparts, primarily due to the potential for the formation of harmful dioxins and furans during improper incineration.
-
Action: Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste."[3][6] This container should be made of a compatible material, such as glass or polyethylene.
-
Causality: Mixing halogenated and non-halogenated waste streams can complicate and increase the cost of disposal.[5] Proper segregation ensures that the waste is sent to a facility equipped to handle its specific hazards.
Step 2: Waste Collection - A Meticulous Process
-
Container Preparation: Ensure the designated waste container is clean, dry, and has a secure, tight-fitting lid. Label it clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[7]
-
Transfer of Waste: Carefully transfer the unwanted this compound into the waste container using a funnel to prevent spills. This should be done inside a chemical fume hood.
-
Contaminated Materials: Any materials that have come into direct contact with the chemical, such as pipette tips, contaminated gloves, and absorbent pads used for cleaning minor drips, must also be placed in the same hazardous waste container.[5]
-
Container Sealing: Once all waste has been collected, securely seal the container. Do not overfill the container; a good rule of thumb is to fill it to no more than 80% of its capacity to allow for vapor expansion.
Step 3: Waste Storage - Temporary and Secure
-
Action: Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from heat sources and incompatible chemicals.
-
Causality: Proper temporary storage minimizes the risk of accidents, such as spills or reactions with other chemicals, while awaiting pickup by a certified hazardous waste disposal service.
Step 4: Arranging for Disposal - The Final Step
-
Action: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Regulatory Context: The disposal will be carried out in accordance with the Resource Conservation and Recovery Act (RCRA) regulations set forth by the U.S. Environmental Protection Agency (EPA). While a specific waste code for this compound is not explicitly listed, it would likely be classified based on its characteristics (e.g., as a combustible liquid) or as a halogenated organic compound.[4][8] Your EHS office will make the final determination. The primary disposal method for such compounds is high-temperature incineration at a licensed facility.[4][6]
Emergency Procedures: Preparedness is Key
Accidents can happen, and a well-defined emergency plan is essential.
Spill Cleanup Protocol
For a small spill (less than 100 mL) within a chemical fume hood:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don Appropriate PPE: If not already wearing it, put on your lab coat, gloves, and eye protection.
-
Contain the Spill: Use a spill kit with absorbent pads or another inert, non-combustible absorbent material like vermiculite or sand to dike the spill and prevent it from spreading.[1][9]
-
Absorb the Chemical: Gently cover the spill with the absorbent material, working from the outside in.
-
Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. Place the cleaning materials in the hazardous waste container.
-
Dispose of Waste: Seal and label the container and arrange for its disposal through your EHS office.
For larger spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.
First Aid Measures for Exposure
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[10][11]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[1][12] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][13]
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the decision-making and procedural flow.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The principles of proper chemical handling and disposal are not merely regulatory hurdles; they are integral to the practice of responsible science.
References
- Thermo Fisher Scientific. (2021).
- University of California, Riverside Environmental Health & Safety. (n.d.).
- Sigma-Aldrich. (2023).
-
Stanford University Environmental Health & Safety. (2024). General Use SOP - Flammable and Combustible Liquids. Retrieved from [Link]
- J&K Scientific LLC. (2021). Chemical spill cleanup procedures.
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
- Fisher Scientific. (2025). Safety Data Sheet: 2-Hydroxy-5-methylbenzaldehyde.
-
U.S. Environmental Protection Agency. (n.d.). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]
- University of California, San Diego. (n.d.).
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
- Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures.
-
Coast2Coast. (2024). First Aid for Chemical Exposure. Retrieved from [Link]
- CDH Fine Chemical. (n.d.).
Sources
- 1. ehs.stanford.edu [ehs.stanford.edu]
- 2. ccny.cuny.edu [ccny.cuny.edu]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. vumc.org [vumc.org]
- 6. bucknell.edu [bucknell.edu]
- 7. mtu.edu [mtu.edu]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. fishersci.com [fishersci.com]
- 12. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
A Researcher's Guide to the Safe Handling of 2-Iodo-6-methylbenzaldehyde
In the dynamic landscape of drug discovery and chemical synthesis, the safe handling of novel reagents is paramount. This guide provides essential safety and logistical information for 2-Iodo-6-methylbenzaldehyde, a compound with potential applications in organic synthesis. As a Senior Application Scientist, this document is crafted to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.
While specific toxicological data for this compound is not extensively available, a conservative approach based on the known hazards of structurally similar compounds, such as other substituted benzaldehydes and organoiodine compounds, is essential. Aromatic aldehydes are known to be irritants, and iodo-compounds can present unique health considerations.[1][2][3] Therefore, the following protocols are designed to provide a robust framework for handling this chemical with the utmost care.
Hazard Assessment and Risk Mitigation
Before commencing any work with this compound, a thorough risk assessment is mandatory. The primary hazards associated with this class of compounds include:
-
Skin and Eye Irritation: Aromatic aldehydes can cause significant irritation upon contact with skin and eyes.[4][5][6]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory discomfort.[5]
-
Harmful if Swallowed: Ingestion can lead to adverse health effects.[4][5][6]
-
Potential for Iodine-Specific Effects: While elemental iodine is essential, excessive exposure to iodine compounds has been linked to thyroid complications.[7]
To mitigate these risks, a multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent operational procedures, is required.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and consistent use of PPE are non-negotiable when handling this compound. The following table summarizes the recommended PPE, with the rationale for each selection.
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile gloves.[7][8][9] | Provides a sufficient barrier against skin contact with iodo-compounds and aromatic aldehydes.[7] Check for any tears or punctures before use. |
| Eye Protection | Chemical safety goggles or a full-face shield.[1][10] | Protects the eyes from splashes and airborne particles of the compound.[1][10] |
| Body Protection | A long-sleeved laboratory coat.[1][8][9] | Protects skin and personal clothing from accidental contamination. |
| Respiratory Protection | A properly fitted N95 respirator or higher, especially when handling the powder or generating aerosols.[10] | Minimizes the risk of inhaling the compound, a primary route of potential exposure.[10] To be used in conjunction with engineering controls. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a well-defined operational plan is critical for minimizing exposure and preventing accidents. The following workflow is designed to guide researchers through the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol:
-
Preparation and Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[8][11]
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]
-
Before starting, clear the workspace of any unnecessary items to prevent clutter and potential contamination.
-
-
Personal Protective Equipment (PPE) Donning:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Wear chemical safety goggles.
-
Don the appropriate respirator if handling the solid outside of a containment device or if there is a risk of aerosol generation.
-
Finally, put on nitrile gloves, ensuring they overlap the cuffs of the lab coat.
-
-
Handling the Compound:
-
When weighing the solid, use an analytical balance inside the fume hood or a ventilated balance enclosure.
-
Use anti-static weigh paper or a suitable container to prevent dispersal of the powder.
-
When dissolving the compound, add the solid slowly to the solvent to avoid splashing.
-
Keep the container with this compound covered when not in immediate use.
-
-
Cleanup and Decontamination:
-
Wipe down the work surface with a suitable solvent and then with soap and water after the procedure is complete.
-
Decontaminate all glassware that has been in contact with the chemical by rinsing with an appropriate solvent, which should be collected as hazardous waste.
-
-
Personal Decontamination:
Disposal Plan: Responsible Waste Management
Improper disposal of chemical waste poses a significant threat to both human health and the environment. All waste contaminated with this compound must be treated as hazardous.
-
Solid Waste: Collect any solid waste, including contaminated weigh paper and gloves, in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing this compound, as well as solvent rinses from cleaning glassware, should be collected in a designated, sealed, and clearly labeled hazardous waste container.[8] Halogenated waste streams should be segregated if required by your institution's waste management protocols.[8]
-
Disposal: All waste must be disposed of through your institution's environmental health and safety office or a licensed chemical waste disposal company.[12] Do not pour any waste down the drain.[8]
By integrating these safety protocols into your laboratory's standard operating procedures, you contribute to a safer research environment for yourself and your colleagues. The principles of expertise, trustworthiness, and authoritative grounding are the bedrock of sound scientific practice, and this extends to every aspect of our work, especially in the handling of chemical reagents.
References
-
AMMEX. (2016, December 12). Not without Gloves: Specialty Chemicals. Retrieved from [Link]
-
Study.com. What are the proper PPE to use when using Iodine? Retrieved from [Link]
-
Thermo Fisher Scientific. (2010, November 16). Safety Data Sheet. Retrieved from [Link]
-
HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
NextGen Protocols. Guidelines for Safe Laboratory Practices. Retrieved from [Link]
-
Solubility of Things. Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]
-
California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]
-
Utah State University. Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
Sources
- 1. homework.study.com [homework.study.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ltschem.com [ltschem.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. blog.ammex.com [blog.ammex.com]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
